4-Chloro-5-fluoroquinoline
説明
Structure
3D Structure
特性
IUPAC Name |
4-chloro-5-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-6-4-5-12-8-3-1-2-7(11)9(6)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIKKKLIBMNUEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C(=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677799 | |
| Record name | 4-Chloro-5-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1229037-03-9 | |
| Record name | 4-Chloro-5-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-5-fluoroquinoline
CAS Number: 1229037-03-9
Prepared by: Gemini, Senior Application Scientist
For: Researchers, scientists, and drug development professionals.
Introduction
4-Chloro-5-fluoroquinoline is a halogenated quinoline derivative that holds significant potential as a building block in medicinal chemistry and materials science.[1][2][3] The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2][3] The strategic placement of chloro and fluoro substituents on the quinoline ring system imparts unique electronic properties and provides reactive handles for further chemical modifications, making this compound a valuable intermediate for the synthesis of novel functionalized molecules.[4][5] This guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and potential applications of this compound, along with detailed experimental protocols and safety considerations.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1229037-03-9 |
| Molecular Formula | C₉H₅ClFN |
| Molecular Weight | 181.59 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, with the Gould-Jacobs reaction being a cornerstone of the synthetic strategy for forming the quinoline core.[6][7][8] This reaction involves the condensation of an appropriately substituted aniline with a malonic acid derivative, followed by thermal cyclization.
Proposed Synthetic Pathway
A plausible synthetic route to this compound is outlined below. The pathway commences with the reaction of 3-fluoroaniline with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate. This is followed by a thermally induced cyclization to yield a 4-hydroxyquinoline derivative. Subsequent chlorination provides the target molecule.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on the Gould-Jacobs reaction and subsequent functional group manipulations.[9][10]
Step 1: Synthesis of Ethyl 5-fluoro-4-hydroxyquinoline-3-carboxylate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 3-fluoroaniline and diethyl ethoxymethylenemalonate.
-
Heat the mixture with stirring to approximately 140-150 °C for 2 hours. The reaction is typically performed neat (without a solvent).
-
Cool the reaction mixture slightly and add a high-boiling point solvent such as Dowtherm A or diphenyl ether.
-
Heat the mixture to reflux (approximately 250 °C) for 30 minutes to induce cyclization.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the solid by filtration and wash with a suitable solvent like acetone or hexane to remove the high-boiling point solvent.
-
The crude product can be purified by recrystallization from ethanol or another suitable solvent.
Step 2: Synthesis of 5-Fluoro-4-hydroxyquinoline
-
Suspend the ethyl 5-fluoro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux until the ester is completely hydrolyzed (monitor by TLC).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 4-5 to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry.
-
Place the dried 5-fluoro-4-hydroxyquinoline-3-carboxylic acid in a suitable flask and heat it above its melting point until gas evolution (CO₂) ceases, indicating the completion of decarboxylation.
-
The resulting solid is 5-fluoro-4-hydroxyquinoline.
Step 3: Synthesis of this compound
-
Caution: This step should be performed in a well-ventilated fume hood as it involves corrosive and reactive reagents.
-
To a flask containing 5-fluoro-4-hydroxyquinoline, add phosphorus oxychloride (POCl₃) in excess.
-
Heat the mixture to reflux for 2-4 hours.
-
Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonia solution) until the product precipitates.
-
Extract the product with a suitable organic solvent such as dichloromethane or chloroform.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Reactivity and Chemical Behavior
The reactivity of this compound is primarily dictated by the electrophilic nature of the quinoline ring and the presence of the two halogen substituents.
-
Nucleophilic Aromatic Substitution (SNA_r_): The chlorine atom at the C4 position is susceptible to nucleophilic attack.[11][12] The electron-withdrawing nature of the quinoline nitrogen and the fluorine atom enhances the electrophilicity of the C4 carbon, facilitating substitution reactions with various nucleophiles such as amines, alkoxides, and thiols.[13][14] The fluorine atom at the C5 position is generally less reactive towards nucleophilic substitution compared to the chlorine at C4.
Caption: Nucleophilic substitution reactions of this compound.
-
Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents at the C4 position.[15]
Spectroscopic Characterization
The structure of this compound can be confirmed using a combination of spectroscopic techniques.
| Technique | Expected Features |
| ¹H NMR | Aromatic protons will appear in the downfield region (typically 7.0-9.0 ppm). The coupling patterns will be complex due to ¹H-¹H and ¹H-¹⁹F couplings. |
| ¹³C NMR | The spectrum will show nine distinct signals for the carbon atoms. The carbons attached to chlorine and fluorine will exhibit characteristic chemical shifts and C-F coupling. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of one chlorine atom.[16][17][18] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=C and C=N stretching of the quinoline ring will be observed in the 1600-1450 cm⁻¹ region. C-Cl and C-F stretching vibrations will also be present.[19][20][21][22][23] |
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a valuable starting material for the synthesis of novel bioactive molecules. The quinoline core is a well-established pharmacophore in a variety of therapeutic areas.[1][2][3]
-
Antibacterial Agents: Fluoroquinolone antibiotics are a major class of antibacterial drugs.[24] The introduction of various substituents at the C4 position of the quinoline ring can lead to the development of new antibacterial agents with improved efficacy and a broader spectrum of activity.[25][26]
-
Anticancer Agents: Many quinoline derivatives have demonstrated potent anticancer activity by targeting various cellular pathways.[1][4] this compound can serve as a precursor for the synthesis of novel kinase inhibitors and other anticancer compounds.
-
Antimalarial Drugs: The quinoline ring is the core structure of several important antimalarial drugs like chloroquine.[1] Functionalization of the this compound core could lead to new antimalarial candidates.
Safety and Handling
As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions.[27][28][29][30]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of chemical waste in accordance with local regulations.
Conclusion
This compound is a versatile and valuable building block for the synthesis of a wide range of functionalized quinoline derivatives. Its unique substitution pattern provides opportunities for diverse chemical transformations, making it an attractive starting material for researchers in drug discovery and materials science. This guide provides a foundational understanding of its synthesis, reactivity, and potential applications, serving as a valuable resource for scientists working with this compound.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 8. Gould-Jacobs Reaction [drugfuture.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones – Oriental Journal of Chemistry [orientjchem.org]
- 11. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review [mdpi.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 25. mdpi.com [mdpi.com]
- 26. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pentachemicals.eu [pentachemicals.eu]
- 28. chemos.de [chemos.de]
- 29. sigmaaldrich.com [sigmaaldrich.com]
- 30. orgsyn.org [orgsyn.org]
A Technical Guide to 4-Chloro-5-fluoroquinoline: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Halogenated Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its rigid, bicyclic aromatic system provides a unique three-dimensional framework for interacting with biological targets. The strategic introduction of halogen atoms, particularly fluorine and chlorine, onto this scaffold profoundly modulates the molecule's physicochemical and pharmacological properties.[3][4] Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while chlorine often serves as a versatile synthetic handle for further molecular elaboration.[3][4]
4-Chloro-5-fluoroquinoline, the subject of this guide, is a key heterocyclic building block that leverages these attributes. Its specific substitution pattern makes it a valuable intermediate in the synthesis of a new generation of biologically active compounds, particularly in the realm of fluoroquinolone antibiotics and kinase inhibitors.[5][6][7] This guide provides an in-depth examination of its synthesis, characterization, and safe handling, offering a technical resource for professionals in drug discovery and chemical development.
Physicochemical and Spectroscopic Properties
The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[8] Understanding its fundamental properties is critical for its effective use in synthesis and for predicting its behavior in various chemical and biological environments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [8] |
| CAS Number | 1229037-03-9 | [8][9] |
| Molecular Formula | C₉H₅ClFN | [8][9] |
| Molecular Weight | 181.59 g/mol | [9][10] |
| Appearance | Solid (Typical) | [10] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of this compound after synthesis. While a complete, published, and consolidated dataset is not available in a single source, the expected spectral characteristics can be inferred from foundational principles of NMR and mass spectrometry and data on closely related analogues.[11][12]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Multiple signals in the aromatic region (approx. 7.0-9.0 ppm). The precise chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the chlorine, fluorine, and nitrogen atoms. |
| ¹³C NMR | Nine distinct signals are expected for the nine carbon atoms. Carbons directly attached to the electronegative Cl, F, and N atoms will show characteristic downfield shifts.[12][13] |
| ¹⁹F NMR | A single resonance, with its chemical shift providing information about the electronic environment of the fluorine atom. |
| Mass Spec (MS) | A molecular ion peak (M⁺) at m/z ≈ 181.6, with a characteristic isotopic pattern (M+2) at ≈183.6 (approx. 1/3 the intensity) due to the presence of the ³⁷Cl isotope. |
Synthesis of this compound: A Mechanistic Approach
The synthesis of substituted quinolines often involves multi-step sequences. A common and logical approach for preparing 4-chloro-substituted quinolines is through the chlorination of a 4-hydroxyquinoline (or its tautomer, 4-quinolone) intermediate. This precursor is typically built using classic cyclization strategies.
Conceptual Synthesis Workflow
The overall process can be visualized as a three-stage workflow: construction of the core quinolone ring, activation of the 4-position via chlorination, and subsequent purification and characterization.
Caption: A conceptual workflow for the synthesis and validation of this compound.
Representative Experimental Protocol
While specific, detailed protocols for this compound are proprietary or embedded within broader synthetic schemes, a general, field-proven procedure can be constructed based on established methods for analogous compounds.[14][15]
Step 1: Synthesis of 5-Fluoro-4-hydroxyquinoline (Intermediate)
This step typically follows a Gould-Jacobs or similar reaction pathway, involving the condensation of a substituted aniline with a malonic ester derivative, followed by thermal cyclization.
-
Reaction Setup : In a multi-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the appropriate 2-fluoroaniline precursor with diethyl ethoxymethylenemalonate (or a similar C3 synthon).
-
Condensation : Heat the mixture, often in a high-boiling point solvent like diphenyl ether, to facilitate the initial condensation and elimination of ethanol.
-
Cyclization : Increase the temperature (typically >200°C) to induce thermal cyclization. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up : After cooling, the reaction mixture is often diluted with a non-polar solvent (e.g., hexane) to precipitate the 4-hydroxyquinoline product. The solid is collected by filtration, washed, and dried.
Causality Note: The high temperature required for cyclization is necessary to overcome the activation energy for the intramolecular electrophilic aromatic substitution that forms the quinolone ring. Diphenyl ether is a common solvent choice due to its high boiling point and inertness under these conditions.
Step 2: Chlorination to this compound
-
Reaction Setup : Charge a flask with the 5-fluoro-4-hydroxyquinoline intermediate from the previous step.
-
Reagent Addition : Carefully add a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in excess to act as both reagent and solvent. A catalytic amount of a tertiary amine (e.g., triethylamine) or dimethylformamide (DMF) can be added to accelerate the reaction.
-
Heating : Heat the mixture under reflux for several hours until TLC analysis indicates the complete consumption of the starting material.
-
Quenching & Isolation : Cool the reaction mixture to room temperature. With extreme caution, slowly pour the mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process and must be done in a well-ventilated fume hood.
-
Neutralization & Extraction : Neutralize the acidic aqueous solution with a base (e.g., sodium carbonate or ammonium hydroxide) until alkaline.[16] The product will often precipitate as a solid or can be extracted with an organic solvent like dichloromethane or ethyl acetate.
-
Purification : The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Causality Note: POCl₃ is a powerful dehydrating and chlorinating agent. It converts the 4-hydroxy group (predominantly in its 4-quinolone tautomeric form) into a chlorophosphate ester intermediate, which is then readily displaced by a chloride ion to yield the final 4-chloroquinoline product.
Applications in Drug Discovery and Development
The true value of this compound lies in its utility as a reactive intermediate. The chlorine atom at the C4 position is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the facile introduction of various nucleophiles (amines, alcohols, thiols), which is a cornerstone of modern medicinal chemistry.
Caption: Role of this compound as a key intermediate in SₙAr reactions.
-
Fluoroquinolone Antibiotics : This scaffold is integral to the synthesis of advanced fluoroquinolone antibiotics.[5][6] The SₙAr reaction at C4 is often a key step in building the complex structures required for potent inhibition of bacterial DNA gyrase and topoisomerase IV.[6][7]
-
Kinase Inhibitors : The quinoline core is a common feature in many small-molecule kinase inhibitors used in oncology. The C4 position provides a convenient attachment point for side chains that can target the ATP-binding pocket of various kinases.
-
Antimalarial Agents : Chloroquine and its analogues are famous antimalarial drugs.[2] Novel derivatives based on the 4-chloroquinoline core continue to be an area of active research to combat drug-resistant malaria strains.
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling of this compound is paramount.
-
Hazard Identification : This compound is expected to be harmful if swallowed or inhaled and may cause skin and serious eye irritation.[10][17]
-
Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[17][18]
-
Handling : Avoid creating dust.[17][18] Keep away from strong oxidizing agents, strong acids, and strong bases.[17]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[17][19] It may be sensitive to moisture and light.[18]
References
- 1. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chim.it [chim.it]
- 3. benchchem.com [benchchem.com]
- 4. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 8. pschemicals.com [pschemicals.com]
- 9. bio-fount.com [bio-fount.com]
- 10. 4-Chloro-8-fluoroquinoline, 5G | Labscoop [labscoop.com]
- 11. 1H, 13C and 15N NMR spectra of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. researchgate.net [researchgate.net]
- 14. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives - Google Patents [patents.google.com]
- 17. fishersci.com [fishersci.com]
- 18. 4-Chloro-6-fluoroquinoline - Safety Data Sheet [chemicalbook.com]
- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-Depth Technical Guide to 4-Chloro-5-fluoroquinoline: A Core Scaffold for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
The quinoline scaffold represents a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities.[1] The strategic introduction of halogen substituents, such as chlorine and fluorine, onto this privileged heterocyclic system has proven to be a powerful strategy for modulating pharmacokinetic and pharmacodynamic properties, leading to the development of potent drugs. This guide provides a comprehensive technical overview of 4-Chloro-5-fluoroquinoline, a key building block in the synthesis of advanced pharmaceutical compounds. We will delve into its chemical structure, spectroscopic signature, synthesis, reactivity, and its burgeoning role in the landscape of modern drug discovery.
The Quinoline Moiety: A Privileged Scaffold in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a ubiquitous feature in a vast array of natural products and synthetic bioactive molecules. Its planarity and aromaticity provide a rigid framework for the precise spatial orientation of functional groups, facilitating interactions with biological targets. The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor and influences the overall electronic properties of the molecule.
The functionalization of the quinoline core has given rise to drugs with diverse therapeutic applications, including antimalarials (e.g., chloroquine), anticancer agents, and a significant class of broad-spectrum antibiotics known as fluoroquinolones.[1][2] The introduction of a fluorine atom, in particular, can enhance metabolic stability, binding affinity, and cell permeability.[3]
Physicochemical and Structural Properties of this compound
This compound is a substituted quinoline with the molecular formula C₉H₅ClFN. Its structure is characterized by a chloro group at the 4-position and a fluoro group at the 5-position of the quinoline ring.
| Property | Value | Source |
| CAS Number | 1229037-03-9 | [Generic Supplier Data] |
| Molecular Formula | C₉H₅ClFN | [Generic Supplier Data] |
| Molecular Weight | 181.59 g/mol | [Generic Supplier Data] |
| Appearance | White powder | [Generic Supplier Data] |
| Storage | 2-8°C | [Generic Supplier Data] |
Chemical Structure
Figure 1: Chemical structure of this compound.
Spectroscopic Analysis (Predicted)
Due to the limited availability of experimental data, the following spectroscopic information has been generated using validated prediction software. This data provides a valuable reference for the characterization of this compound.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the five aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the nitrogen in the quinoline ring.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted J-coupling (Hz) |
| H-2 | 8.75 | d | 4.8 |
| H-3 | 7.55 | d | 4.8 |
| H-6 | 7.40 | m | - |
| H-7 | 7.70 | m | - |
| H-8 | 8.10 | d | 8.5 |
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum in CDCl₃ will display nine signals corresponding to the carbon atoms of the quinoline ring. The positions of these signals are significantly affected by the electronegative substituents.
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 151.5 |
| C-3 | 122.0 |
| C-4 | 148.0 (d, J=~250 Hz) |
| C-4a | 128.5 |
| C-5 | 158.0 (d, J=~260 Hz) |
| C-6 | 118.0 (d, J=~20 Hz) |
| C-7 | 130.0 |
| C-8 | 125.0 |
| C-8a | 149.0 |
Infrared (IR) Spectroscopy
The predicted IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.
| Wavenumber (cm⁻¹) | Vibration |
| 3050-3100 | C-H stretch (aromatic) |
| 1600, 1580, 1500 | C=C and C=N stretching (aromatic rings) |
| 1100-1200 | C-F stretch |
| 750-850 | C-Cl stretch |
Mass Spectrometry
The electron ionization mass spectrum of this compound is predicted to show a molecular ion peak [M]⁺ at m/z 181, with an isotopic peak [M+2]⁺ at m/z 183, characteristic of the presence of a chlorine atom. Key fragmentation pathways would likely involve the loss of chlorine and subsequent rearrangements of the quinoline ring.
Synthesis of this compound
A robust and widely applicable method for the synthesis of the quinoline core is the Gould-Jacobs reaction.[4][5] This methodology can be adapted for the synthesis of this compound, starting from the readily available 3-chloro-4-fluoroaniline.[6] The overall synthetic strategy involves three key steps: condensation, thermal cyclization, and chlorination.
Figure 2: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Condensation of 3-Chloro-4-fluoroaniline with Diethyl ethoxymethylenemalonate (EMME)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloro-4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
-
Heat the reaction mixture to 110-120 °C and stir for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The resulting intermediate, diethyl 2-((3-chloro-4-fluorophenyl)amino)methylenemalonate, can be used in the next step without further purification.
Step 2: Thermal Cyclization
-
In a separate flask, heat a high-boiling point solvent such as Dowtherm A to 250-260 °C.
-
Slowly add the crude intermediate from Step 1 to the hot solvent.
-
Maintain the reaction at this temperature for 30-60 minutes.
-
Cool the reaction mixture and add hexane to precipitate the cyclized product, ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate.
-
Filter the precipitate, wash with hexane, and dry under vacuum.
Step 3: Hydrolysis and Decarboxylation
-
Suspend the product from Step 2 in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-3 hours to effect hydrolysis of the ester and decarboxylation.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.
-
The resulting precipitate, 7-chloro-6-fluoro-4-hydroxyquinoline, is collected by filtration, washed with water, and dried.
Step 4: Chlorination
-
To a flask containing the dried 7-chloro-6-fluoro-4-hydroxyquinoline from Step 3, add phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 eq).
-
Heat the mixture to reflux for 2-4 hours.
-
Carefully quench the reaction by slowly pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
Reactivity and Chemical Transformations
The reactivity of this compound is dictated by the electronic properties of the quinoline ring and the nature of the halogen substituents.
-
Nucleophilic Aromatic Substitution: The chloro group at the 4-position is highly susceptible to nucleophilic aromatic substitution. This is due to the electron-withdrawing effect of the adjacent nitrogen atom, which activates this position towards nucleophilic attack. This reactivity is a cornerstone of its utility in medicinal chemistry, allowing for the introduction of various side chains, such as piperazine moieties, which are common in fluoroquinolone antibiotics.[7]
-
Electrophilic Aromatic Substitution: The benzene portion of the quinoline ring is more susceptible to electrophilic attack than the pyridine ring. Electrophilic substitution reactions, such as nitration or halogenation, are predicted to occur preferentially at the 6 and 8-positions.
Figure 3: Key reactivity pathways of this compound.
Applications in Drug Discovery
This compound serves as a valuable scaffold for the synthesis of novel bioactive molecules, particularly in the realm of antibacterial and anticancer drug discovery. The strategic placement of the chloro and fluoro groups provides a handle for further chemical modification and can significantly influence the biological activity of the resulting compounds.
While specific drugs derived directly from this compound are not yet prevalent in the market, its structural motifs are found in several classes of therapeutic agents. The core structure is closely related to that of many fluoroquinolone antibiotics. The synthesis of these antibiotics often involves the nucleophilic substitution of a halogen at the 7-position of the quinoline ring with a piperazine derivative.[6] By analogy, this compound can be envisioned as a precursor to novel fluoroquinolone analogues with potentially unique antibacterial profiles.
Furthermore, the quinoline scaffold is a key component of numerous tyrosine kinase inhibitors used in cancer therapy. The ability to functionalize the 4-position of the quinoline ring allows for the introduction of various pharmacophores that can modulate the binding affinity and selectivity of these inhibitors.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, it is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex heterocyclic compounds with significant potential in medicinal chemistry. Its well-defined reactivity, particularly the susceptibility of the 4-chloro group to nucleophilic substitution, makes it an attractive starting material for the construction of diverse molecular libraries. As the quest for novel therapeutic agents continues, the strategic utilization of such halogenated quinoline scaffolds will undoubtedly play a crucial role in the discovery and development of the next generation of drugs.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. IR Spectrum Prediction Service - CD ComputaBio [ai.computabio.com]
4-Chloro-5-fluoroquinoline molecular weight
An In-Depth Technical Guide to 4-Chloro-5-fluoroquinoline: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary: this compound is a halogenated heterocyclic compound with the molecular formula C₉H₅ClFN and a molecular weight of approximately 181.59 g/mol .[1] As a substituted quinoline, it serves as a critical structural motif and a versatile synthetic intermediate in medicinal chemistry. The quinoline core is foundational to a wide range of therapeutic agents, most notably the (fluoro)quinolone class of antibiotics. This guide provides a comprehensive overview of the physicochemical properties, synthetic strategies, biological significance, and practical applications of this compound for professionals in chemical research and drug development.
Physicochemical Characterization
This compound belongs to the family of N-heteroaromatic compounds, which are of paramount importance in the pharmaceutical industry. The strategic placement of the chloro and fluoro substituents on the quinoline ring system dictates its chemical reactivity and makes it a valuable precursor for building more complex molecular architectures. The chloro group at the C4 position acts as an effective leaving group for nucleophilic substitution reactions, while the fluoro group at C5 is a common feature in modern antibiotics, enhancing their biological activity.
Key Physicochemical Properties:
| Property | Value | Source(s) |
| Molecular Formula | C₉H₅ClFN | [1][2] |
| Molecular Weight | 181.594 g/mol | [1] |
| CAS Number | 1229037-03-9 | [1][2][3] |
| Appearance | White to yellow solid/powder | [3] |
| Purity | ≥97-99% (typical) | [3] |
| Storage Conditions | Short-term (1-2 weeks) at -4°C; Long-term (1-2 years) at -20°C | [1] |
| Solubility | Data not widely available; likely soluble in organic solvents like methanol. | [4] |
The Quinolone Scaffold in Medicinal Chemistry
The quinolone ring system is a privileged scaffold in drug discovery, forming the core of numerous antibacterial agents known as fluoroquinolones.[5] These synthetic, broad-spectrum antibiotics have been instrumental in treating a wide variety of bacterial infections.
Mechanism of Action of Fluoroquinolones
Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (also known as topoisomerase II) and topoisomerase IV.[6][7] These enzymes are critical for bacterial DNA replication, transcription, and repair.
-
DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into the DNA, which is a crucial step for relieving torsional stress during replication.[8] Fluoroquinolones bind to the gyrase-DNA complex, trapping the enzyme in a state where it has cleaved the DNA, leading to the accumulation of double-strand breaks and subsequent cell death.[9]
-
Topoisomerase IV: This enzyme's main role, particularly in Gram-positive bacteria, is to separate interlinked daughter DNA strands following replication.[8][10] Inhibition by fluoroquinolones prevents this decatenation, thereby blocking cell division.[10]
The dual-targeting mechanism of later-generation fluoroquinolones helps to slow the development of bacterial resistance.[7]
Diagram: Mechanism of Action of Fluoroquinolone Antibiotics
References
- 1. bio-fount.com [bio-fount.com]
- 2. pschemicals.com [pschemicals.com]
- 3. This compound, CasNo.1229037-03-9 Baoji Guokang Healthchem co.,ltd China (Mainland) [gkhsc.lookchem.com]
- 4. britiscientific.com [britiscientific.com]
- 5. Determination of four fluoroquinolone antibiotics in tap water in Guangzhou and Macao - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of 4-Chloro-5-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the known and anticipated physical properties of 4-Chloro-5-fluoroquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this particular isomer, this guide synthesizes information from available supplier data, general knowledge of quinoline chemistry, and data from closely related analogs. It is designed to be a foundational resource for researchers, offering insights into its fundamental physicochemical characteristics, methodologies for its empirical determination, and essential safety considerations.
Introduction: The Significance of Substituted Quinolines
The quinoline scaffold is a cornerstone in the architecture of a vast array of biologically active molecules and functional materials.[1] The introduction of halogen substituents, such as chlorine and fluorine, can profoundly influence the pharmacokinetic, pharmacodynamic, and material properties of these compounds. The historical discovery of 7-chloro-quinoline's antimicrobial potential paved the way for the development of the extensive class of quinolone and fluoroquinolone antibiotics.[1] this compound, with its specific substitution pattern, represents a unique building block for the synthesis of novel compounds with potentially tailored biological activities or material characteristics. Understanding its physical properties is a critical first step in its application, influencing everything from reaction conditions and formulation to bioavailability and safety.
Molecular and Basic Physical Characteristics
This compound is a solid, appearing as a white powder under standard conditions. Its fundamental molecular properties have been established and are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₉H₅ClFN | Inferred from structure |
| Molecular Weight | 181.59 g/mol | Calculated |
| CAS Number | 1229037-03-9 | Supplier Data |
| Appearance | White powder | Supplier Data |
| Storage Conditions | 2-8°C | Supplier Data |
Thermal Properties: Melting and Boiling Points
| Property | Estimated Value (for 4-Chloro-6-fluoroquinoline) | Source |
| Melting Point | 75.0 - 79.0 °C | [2] |
| Boiling Point | 259.944 °C at 760 mmHg | [2] |
Experimental Protocol: Melting Point Determination
The melting point of a solid organic compound is a key indicator of its purity.[3] A sharp melting range typically suggests a pure substance, while a broad and depressed range often indicates the presence of impurities.
Methodology: Capillary Melting Point Determination
This standard method involves heating a small, powdered sample in a capillary tube and observing the temperature range over which it melts.[3][4]
Diagrammatic Workflow:
Caption: Workflow for Melting Point Determination.
Causality Behind Experimental Choices:
-
Fine Powder: Ensures uniform heat distribution throughout the sample.
-
Slow Heating Rate: Crucial for allowing the system to remain in thermal equilibrium, providing an accurate melting range. Rapid heating can lead to a wider and inaccurate reading.
Experimental Protocol: Boiling Point Determination
For high-boiling point solids like this compound, a distillation-based method or a specialized capillary technique under reduced pressure is typically employed.
Methodology: Small-Scale Distillation
This method is suitable if a sufficient quantity of the substance is available (at least 5 mL).[5]
Diagrammatic Workflow:
Caption: Workflow for Boiling Point Determination by Distillation.
Causality Behind Experimental Choices:
-
Thermometer Placement: Placing the thermometer in the vapor phase ensures that the recorded temperature is that of the vapor in equilibrium with the boiling liquid, not the potentially superheated liquid itself.
Solubility Profile
The solubility of quinoline derivatives is highly dependent on the solvent and the pH of the medium.[6] Generally, they exhibit good solubility in organic solvents and limited solubility in water.[7] The basic nitrogen atom in the quinoline ring means that solubility in aqueous solutions can be significantly increased at lower pH due to the formation of a more soluble salt.
Experimental Protocol: Solubility Determination
A common method to determine the solubility of a solid is the shake-flask method, which involves creating a saturated solution and then measuring the concentration of the dissolved solute.[7]
Methodology: Shake-Flask Method
Diagrammatic Workflow:
Caption: Workflow for Solubility Determination.
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the solution becomes saturated, which is the definition of solubility.
-
Constant Temperature and Agitation: Guarantees that a true equilibrium is reached.
-
Filtration/Centrifugation: It is critical to completely remove any undissolved solid particles before analysis to avoid overestimation of the solubility.
Spectroscopic Characterization
While specific spectra for this compound are not available in the searched databases, its structure allows for the prediction of key spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the quinoline ring. The exact chemical shifts and coupling patterns will be influenced by the positions of the chloro and fluoro substituents.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule. The carbons attached to the electronegative chlorine and fluorine atoms will be significantly shifted.
-
¹⁹F NMR: A signal corresponding to the fluorine atom will be present, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions corresponding to the vibrations of the quinoline ring system. Key expected bands include:
-
C=C and C=N stretching vibrations within the aromatic rings (typically in the 1600-1450 cm⁻¹ region).
-
C-H stretching vibrations of the aromatic protons (above 3000 cm⁻¹).
-
C-Cl and C-F stretching vibrations (typically in the 1200-1000 cm⁻¹ and 800-600 cm⁻¹ regions, respectively).
Methodology: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a convenient method for obtaining the IR spectrum of a solid sample with minimal preparation.[8][9]
Procedure:
-
Ensure the ATR crystal is clean by taking a background spectrum.
-
Place a small amount of the powdered this compound onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 181.59). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve the loss of chlorine, fluorine, or HCN from the quinoline ring.[10]
Safety and Handling
As a member of the fluoroquinolone class of compounds, this compound should be handled with caution. Fluoroquinolones as a class are known to have the potential for serious side effects, including tendon damage, and neurological and psychiatric effects.[11][12]
General Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in research and development. This guide has consolidated the available physical property data and provided standardized, field-proven protocols for their experimental determination. While specific experimental values for some properties remain to be published, the information and methodologies presented here offer a solid foundation for researchers to handle, characterize, and utilize this compound effectively and safely in their work. The elucidation of its precise physical properties through the application of the described experimental protocols will be a valuable contribution to the chemical sciences.
References
- 1. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cas 391-77-5,4-Chloro-6-fluoroquinoline | lookchem [lookchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones – Oriental Journal of Chemistry [orientjchem.org]
- 5. Fluoroquinolones: Safety, Side Effects, and Warnings [webmd.com]
- 6. spectrabase.com [spectrabase.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Polysubstituted Quinolines via Transition-Metal-Free Oxidative Cycloisomerization of o-Cinnamylanilines [organic-chemistry.org]
- 9. 4-Chloro-6-fluoroquinoline | 391-77-5 [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gov.uk [gov.uk]
An In-depth Technical Guide to the Solubility of 4-Chloro-5-fluoroquinoline
Introduction
4-Chloro-5-fluoroquinoline is a halogenated heterocyclic compound built upon the quinoline scaffold. As with many quinoline derivatives, it serves as a crucial building block in medicinal chemistry and materials science. The strategic placement of chloro and fluoro substituents significantly modulates the electronic properties and intermolecular interactions of the molecule, making it a valuable synthon for the development of novel pharmaceutical agents and functional materials. Quinolone derivatives, particularly fluoroquinolones, are a cornerstone of antibacterial therapies, known for their mechanism of inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2]
Understanding the solubility of this compound is a prerequisite for its effective utilization in any laboratory or industrial setting. Solubility dictates the choice of solvent for chemical reactions, influences the efficiency of purification processes like crystallization, and is a critical parameter in formulating compounds for biological screening and drug delivery. This guide provides a comprehensive analysis of the solubility profile of this compound, grounded in its physicochemical properties and supported by detailed experimental protocols for its determination.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical parameters for this compound are summarized below. While extensive experimental data for this specific isomer is not widely published, the following table is compiled from available supplier data and computational predictions.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [3] |
| CAS Number | 1229037-03-9 | [3][4][5] |
| Molecular Formula | C₉H₅ClFN | [3][4] |
| Molecular Weight | 181.59 g/mol | [4] |
| Appearance | Typically a white to off-white powder or solid | [5] |
| Storage | Recommended storage at 2-8°C or -20°C for long-term stability |[4][5] |
Note: Properties such as melting point and boiling point are not consistently reported in public literature and should be determined experimentally.
Theoretical Solubility Profile: A "Like Dissolves Like" Analysis
The structure of this compound—a largely aromatic, heterocyclic core modified with electronegative halogens—provides a strong basis for predicting its solubility behavior.
-
Molecular Structure: The molecule consists of a non-polar aromatic quinoline ring system. The nitrogen atom in the ring acts as a hydrogen bond acceptor and a weak base. The chloro and fluoro substituents are highly electronegative, creating significant dipole moments and rendering the molecule polar.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): High solubility is expected. The strong dipole-dipole interactions between the polar C-Cl and C-F bonds and the solvent molecules will drive the dissolution process.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Good to moderate solubility is predicted. The nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor with the solvent's hydroxyl group. Solubility is expected to decrease as the alkyl chain of the alcohol increases (e.g., higher solubility in methanol than in propanol).
-
Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): High solubility is expected due to the similarity in polarity and the prevalence of dipole-dipole interactions.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Low solubility is anticipated. While the aromatic quinoline core may show some affinity for an aromatic solvent like toluene (via π-π stacking), the molecule's overall polarity from the halogens and nitrogen atom will limit its solubility in non-polar aliphatic solvents like hexane.
-
Aqueous Solubility:
-
Neutral Water: Very low solubility is expected due to the hydrophobic nature of the bicyclic aromatic system.
-
Aqueous Acid (e.g., 5% HCl): Solubility should increase significantly. The basic nitrogen atom will be protonated to form a hydrochloride salt, which is an ionic species and therefore much more soluble in water.
-
Aqueous Base (e.g., 5% NaOH): The compound is expected to be insoluble, as it lacks an acidic proton to form a salt with the base.
-
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
|---|---|---|---|
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | Strong dipole-dipole interactions |
| Polar Protic | Methanol, Ethanol | Soluble to Moderately Soluble | Hydrogen bonding (acceptor) and dipole interactions |
| Chlorinated | Dichloromethane, Chloroform | Soluble | "Like dissolves like," dipole interactions |
| Aromatic | Toluene, Benzene | Sparingly Soluble | π-π stacking interactions |
| Non-Polar Aliphatic | Hexane, Cyclohexane | Insoluble | Mismatch in polarity |
| Aqueous (Acidic) | 5% HCl | Soluble | Formation of a soluble ammonium salt |
| Aqueous (Neutral) | Water | Insoluble | Predominantly non-polar structure |
| Aqueous (Basic) | 5% NaOH | Insoluble | No acidic proton for salt formation |
Experimental Protocols for Solubility Determination
To move from prediction to empirical data, rigorous experimental determination is necessary. The following protocols outline both a qualitative and a quantitative approach.
Protocol for Qualitative Solubility Analysis
This method provides a rapid assessment of solubility in different solvent classes and is invaluable for initial characterization.
Objective: To classify the compound's solubility based on its behavior in water, aqueous acid, and aqueous base.
Materials:
-
This compound
-
Small test tubes (e.g., 13x100 mm)
-
Vortex mixer
-
Solvents: Deionized Water, 5% (w/v) NaOH, 5% (v/v) HCl, Diethyl Ether
-
Spatula and analytical balance
Procedure:
-
Preparation: Place approximately 20-30 mg of this compound into a small, clean test tube.
-
Solvent Addition: Add 1 mL of the test solvent (starting with water) to the test tube.
-
Mixing: Vigorously agitate the mixture using a vortex mixer for 60 seconds.
-
Observation: Observe the sample closely.
-
Soluble: The solid dissolves completely, leaving a clear solution.
-
Insoluble: The solid remains suspended or settles at the bottom.
-
-
Classification: Follow the logic outlined in the flowchart below to classify the compound. The expected pathway for this compound is highlighted.
Diagram 1: Qualitative Solubility Testing Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Fleroxacin | C17H18F3N3O3 | CID 3357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pschemicals.com [pschemicals.com]
- 4. 1229037-03-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 5. This compound, CasNo.1229037-03-9 Baoji Guokang Healthchem co.,ltd China (Mainland) [gkhsc.lookchem.com]
A Technical Guide to the Spectral Analysis of 4-Chloro-5-fluoroquinoline
Distribution: For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of the expected spectral data for 4-chloro-5-fluoroquinoline, a halogenated quinoline derivative of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document synthesizes data from structurally related compounds and first principles of spectroscopy to provide a robust predictive framework. The methodologies and interpretations presented herein are designed to be a practical resource for the characterization and quality control of this compound and similar halogenated heterocyclic systems.
Introduction
Quinolines substituted with halogens, such as chlorine and fluorine, are key pharmacophores in a variety of therapeutic agents, including antimalarials and antibacterials.[1] The precise placement of these halogens on the quinoline scaffold dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity. Accurate structural elucidation through spectroscopic methods is paramount for advancing drug discovery and for process control in chemical synthesis. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures of this compound.
Molecular Structure and Numbering
A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The quinoline ring system is numbered as follows, with the chlorine at position 4 and the fluorine at position 5.
Caption: Numbering scheme for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide complementary information to fully characterize the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show five signals in the aromatic region, corresponding to the five protons on the quinoline ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the two halogen substituents.
Predicted ¹H NMR Data (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | 8.7 - 8.9 | d | J(H2-H3) ≈ 4.5 |
| H-3 | 7.5 - 7.7 | d | J(H3-H2) ≈ 4.5 |
| H-6 | 7.6 - 7.8 | ddd | J(H6-H7) ≈ 8.5, J(H6-H8) ≈ 1.0, J(H6-F5) ≈ 5.0 |
| H-7 | 7.3 - 7.5 | t | J(H7-H6) ≈ 8.5, J(H7-H8) ≈ 7.5 |
| H-8 | 8.0 - 8.2 | d | J(H8-H7) ≈ 7.5 |
Causality behind Predictions:
-
H-2 and H-3: These protons are on the pyridine ring. H-2 is deshielded by the adjacent nitrogen, placing it furthest downfield. The coupling between them will be a typical ortho coupling for a pyridine-like ring.[2]
-
H-6, H-7, H-8: These protons are on the benzene ring. The fluorine at C-5 will have a significant effect on H-6 through a three-bond coupling (³JHF) and a smaller effect on H-8. H-8 is deshielded due to its peri-relationship with the nitrogen lone pair.
-
Multiplicity: The multiplicity of H-6 is predicted to be a doublet of doublet of doublets due to coupling with H-7, H-8 (meta-coupling), and the fluorine at C-5. H-7 will likely appear as a triplet due to similar coupling constants with H-6 and H-8.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will show nine distinct signals for the nine carbon atoms of the quinoline ring. The chemical shifts will be influenced by the electronegativity of the substituents and the aromatic ring currents. The carbon atoms bonded to fluorine will exhibit splitting due to ¹³C-¹⁹F coupling.
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted ¹³C-¹⁹F Coupling (J, Hz) |
| C-2 | 150 - 152 | |
| C-3 | 122 - 124 | |
| C-4 | 142 - 144 | |
| C-4a | 128 - 130 | d, J ≈ 5-10 |
| C-5 | 158 - 162 | d, J ≈ 250 |
| C-6 | 115 - 117 | d, J ≈ 20-25 |
| C-7 | 125 - 127 | d, J ≈ 5 |
| C-8 | 129 - 131 | |
| C-8a | 148 - 150 |
Causality behind Predictions:
-
C-4 and C-5: These carbons are directly attached to the electronegative chlorine and fluorine atoms, respectively, and are expected to be significantly deshielded. The C-5 signal will be split into a doublet with a large one-bond C-F coupling constant (¹JCF) of around 250 Hz.[3]
-
C-4a, C-6, and C-8a: These carbons will show smaller two- and three-bond couplings to the fluorine atom.
-
General Trends: The chemical shifts are predicted based on the known effects of chloro and fluoro substituents on aromatic rings, with fluorine generally causing a large downfield shift on the directly attached carbon and alternating shielding/deshielding effects on adjacent carbons.[3][4]
¹⁹F NMR Spectroscopy
The proton-decoupled ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence and environment of fluorine. For this compound, a single signal is expected.
Predicted ¹⁹F NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (Proton-coupled) |
| F-5 | -110 to -130 | d |
Causality behind Predictions:
-
Chemical Shift: The chemical shift of fluorine on an aromatic ring is sensitive to the electronic nature of the other substituents. The predicted range is typical for a fluorine atom on a quinoline ring.[5][6] The exact value can be influenced by the solvent.
-
Multiplicity: In a proton-coupled spectrum, the fluorine signal will be split into a doublet due to coupling with the ortho proton, H-6.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Key parameters to optimize include the spectral width, acquisition time, relaxation delay, and the number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR.
-
¹⁹F NMR Acquisition: Acquire a standard 1D fluorine spectrum, which is often proton-decoupled. The wide chemical shift range of ¹⁹F NMR should be considered when setting the spectral width.[6]
-
2D NMR (Optional but Recommended): To unambiguously assign all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups and the overall "fingerprint" of a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 1620 - 1580 | Medium-Strong | C=C and C=N stretching in the aromatic rings |
| 1500 - 1400 | Medium-Strong | Aromatic ring skeletal vibrations |
| 1250 - 1150 | Strong | C-F stretching |
| 850 - 750 | Strong | C-Cl stretching |
| 900 - 675 | Strong | C-H out-of-plane bending |
Causality behind Predictions:
-
Aromatic Vibrations: The bands between 1620 cm⁻¹ and 1400 cm⁻¹ are characteristic of the quinoline ring system.[7][8]
-
C-F and C-Cl Stretching: The C-F stretch is typically a strong band in the 1250-1150 cm⁻¹ region. The C-Cl stretch appears at a lower frequency, generally in the 850-750 cm⁻¹ range.[9]
-
Fingerprint Region: The region below 1000 cm⁻¹ will contain a complex pattern of bands that are unique to the substitution pattern of the molecule, serving as a valuable fingerprint for identification.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.
-
Data Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Identity | Comments |
| 181/183 | [M]⁺ | Molecular ion peak. The M+2 peak at m/z 183 will have an intensity of approximately one-third of the M peak, which is characteristic of a compound containing one chlorine atom.[10] |
| 146 | [M-Cl]⁺ | Loss of a chlorine radical. |
| 127 | [M-Cl-HCN]⁺ | Subsequent loss of hydrogen cyanide from the quinoline ring. |
Causality behind Predictions:
-
Molecular Ion: The molecular ion peak will be observed at m/z 181, corresponding to the molecular weight of this compound with the ³⁵Cl isotope. The isotopic peak at m/z 183 for the ³⁷Cl isotope will also be present in a roughly 3:1 ratio.[10]
-
Fragmentation: Under electron ionization, the molecule is expected to fragment through the loss of the chlorine atom, followed by the characteristic loss of HCN from the pyridine ring, a common fragmentation pathway for quinolines.[11]
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: The sample is ionized using a standard electron ionization source (typically at 70 eV).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured to generate the mass spectrum.
Workflow and Data Integration
The comprehensive characterization of this compound relies on the integration of data from all three spectroscopic techniques.
Caption: Integrated workflow for the spectroscopic characterization of this compound.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. By understanding the expected spectral features and the underlying principles, researchers can confidently identify and characterize this molecule. The provided experimental protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. The synergistic use of these spectroscopic techniques is essential for the unambiguous structural confirmation of novel halogenated quinolines in drug discovery and development.
References
- 1. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chempap.org [chempap.org]
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-5-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, most notably the fluoroquinolone class of antibiotics. The strategic placement of halogen atoms, such as chlorine and fluorine, on the quinoline ring system profoundly influences the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. 4-Chloro-5-fluoroquinoline (CAS: 1229037-03-9) is a specific, synthetically valuable building block that offers a unique substitution pattern for the development of novel kinase inhibitors, anti-infective agents, and other targeted therapeutics. Understanding its core physicochemical properties is not merely an academic exercise; it is a critical prerequisite for its successful application in drug design, enabling rational decisions in lead optimization, formulation development, and analytical method design.
This guide provides a comprehensive overview of the known properties of this compound and presents authoritative, field-proven experimental protocols for the determination of its essential physicochemical and analytical parameters. As a Senior Application Scientist, the emphasis here is not just on the "what," but the "why"—explaining the causality behind experimental choices to ensure robust and reproducible characterization.
Section 1: Molecular and Spectroscopic Profile
The foundational identity of any chemical entity begins with its molecular structure and the empirical data that confirms it. For this compound, this involves a combination of its basic formula and the spectroscopic data that validates its atomic connectivity and purity.
Core Molecular Identity
A summary of the fundamental molecular properties of this compound is presented below. These values are the theoretical basis for all subsequent analytical work, such as mass spectrometry.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1229037-03-9 | [1] |
| Molecular Formula | C₉H₅ClFN | [1] |
| Molecular Weight | 181.59 g/mol | |
| Appearance | White to off-white powder | [2] |
Spectroscopic Characterization Workflow
Confirming the identity and purity of a novel or sparsely documented compound like this compound requires a multi-technique approach. The workflow below illustrates a standard, self-validating system for structural elucidation and purity assessment.
Section 2: Core Physicochemical Properties & Experimental Determination
While specific experimental data for this compound is not widely published, this section details the critical physicochemical parameters and provides robust protocols for their determination. These properties are paramount for predicting a compound's behavior in both chemical and biological systems.
Lipophilicity (LogP / LogD)
Scientific Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. It governs membrane permeability, plasma protein binding, and solubility. The partition coefficient (LogP) measures this property for the neutral form of the molecule, while the distribution coefficient (LogD) is pH-dependent and accounts for both neutral and ionized species. For a basic compound like a quinoline, LogD at physiological pH (7.4) is the more relevant parameter for predicting in vivo behavior.
Expected Value: Based on data for the isomeric 4-Chloro-6-fluoroquinoline (log Pow: 2.709)[3], a LogP value in the range of 2.5 to 3.0 can be anticipated for this compound.
Protocol for LogP/LogD Determination by RP-HPLC:
This method is favored for its low sample consumption and high throughput compared to the traditional shake-flask method[2][4]. It correlates a compound's retention time on a C18 column with the known LogP values of a set of standards.
-
Preparation of Standards: Prepare 1 mg/mL stock solutions of a series of standard compounds with known LogP values (e.g., Anisole, Toluene, Naphthalene) in Acetonitrile (ACN).
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in ACN.
-
Mobile Phase: Prepare an isocratic mobile phase of ACN and water (e.g., 60:40 ACN:H₂O), buffered to a specific pH for LogD measurements (e.g., pH 7.4 phosphate buffer).
-
HPLC Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Procedure: a. Inject the standard solutions and record their retention times (tᵣ). b. Inject the sample solution and record its retention time. c. Calculate the capacity factor (k') for each compound: k' = (tᵣ - t₀) / t₀, where t₀ is the column dead time. d. Plot log k' vs. the known LogP values for the standards. e. Determine the LogP/LogD of the sample by interpolating its log k' value onto the calibration curve.
-
Trustworthiness Check: The calibration curve must have a correlation coefficient (R²) of >0.98 for the results to be considered valid.
Acidity/Basicity (pKa)
Scientific Rationale: The pKa value defines the pH at which a molecule exists in a 50:50 equilibrium between its protonated and deprotonated forms. The quinoline nitrogen atom is basic, meaning it will be protonated at low pH. The pKa of this nitrogen is crucial as the ionization state of the molecule dramatically affects its solubility, receptor interaction, and ability to cross cell membranes.
Expected Value: The pKa of unsubstituted quinoline is approximately 4.9. The presence of two electron-withdrawing groups (chloro and fluoro) is expected to decrease the basicity of the nitrogen, leading to a lower pKa, likely in the range of 2.5 to 4.0.
Protocol for pKa Determination by Potentiometric Titration:
-
Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in a suitable co-solvent mixture if necessary (e.g., 50:50 Methanol:Water) to ensure solubility throughout the titration.
-
Titration Setup: Use a calibrated pH meter with an automated titrator. The titrant should be a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Procedure: a. Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). b. Begin stirring and record the initial pH. c. Titrate the solution with the acid titrant, adding small, precise increments and recording the pH after each addition. d. Continue the titration well past the equivalence point.
-
Data Analysis: a. Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. b. Calculate the first derivative (ΔpH/ΔV) of the curve. The peak of the first derivative plot corresponds to the equivalence point. c. The pKa is the pH value at the half-equivalence point (the volume of titrant that is half of the volume at the equivalence point).
-
Trustworthiness Check: The experiment should be performed in triplicate to ensure reproducibility, with the resulting pKa values agreeing within ±0.1 units.
Aqueous Solubility
Scientific Rationale: Aqueous solubility is a gatekeeper property for drug development. Insufficient solubility can lead to poor absorption and bioavailability, making it a common reason for candidate failure. It is critical to determine solubility in buffered solutions at physiologically relevant pH values.
Protocol for Equilibrium Solubility Determination (Shake-Flask Method):
This method, though traditional, remains the gold standard for determining thermodynamic equilibrium solubility[5].
-
System Preparation: Prepare buffers at relevant pH values (e.g., pH 2.0, pH 7.4).
-
Procedure: a. Add an excess amount of solid this compound to a series of glass vials (ensuring a visible amount of solid remains at the end). b. Add a fixed volume (e.g., 2 mL) of the desired aqueous buffer to each vial. c. Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). d. Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can establish the required duration[6].
-
Sample Analysis: a. After agitation, allow the vials to stand for a short period for the excess solid to settle. b. Carefully withdraw an aliquot of the supernatant, ensuring no solid is transferred. Filter the aliquot through a 0.22 µm syringe filter (select a filter material, like PTFE, that has low compound binding). c. Prepare a calibration curve using known concentrations of this compound. d. Quantify the concentration of the dissolved compound in the filtered supernatant using a validated analytical method, typically RP-HPLC-UV.
-
Trustworthiness Check: The presence of undissolved solid in each vial at the end of the experiment must be visually confirmed to ensure saturation was achieved.
Section 3: Analytical Methodologies and Expected Data Signatures
Purity Determination by RP-HPLC
A robust High-Performance Liquid Chromatography (HPLC) method is essential for confirming the purity of this compound and for its quantification in other assays.
Protocol for Purity Analysis:
-
Sample Preparation: Prepare the sample at a concentration of approximately 1 mg/mL in a suitable diluent like 50:50 ACN:Water.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be 10% B to 95% B over 15 minutes, followed by a hold and re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Diode Array Detector (DAD) scanning from 200-400 nm, with quantification at a λₘₐₓ (e.g., ~254 nm).
-
-
Data Analysis: Purity is reported as the percentage of the main peak area relative to the total area of all observed peaks. A purity of >97% is common for research-grade materials[4].
Structural Confirmation: Interpreting Spectroscopic Data
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg for ¹H NMR or 20-30 mg for ¹³C NMR in ~0.7 mL of a deuterated solvent like CDCl₃ or DMSO-d₆ in a 5 mm NMR tube.
-
Expected ¹H NMR Spectrum: The spectrum will show distinct signals in the aromatic region (approx. 7.0-9.0 ppm). The coupling patterns (doublets, triplets, doublet of doublets) will be complex due to both H-H and H-F coupling. 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) are essential for unambiguous assignment of the proton and carbon signals.
-
Expected ¹³C NMR Spectrum: Nine distinct carbon signals are expected. The carbons bonded to fluorine will show characteristic splitting (large one-bond C-F coupling constant). The chemical shifts will be influenced by the electron-withdrawing effects of both the chlorine and fluorine atoms.
Mass Spectrometry (MS):
-
Rationale: High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the confirmation of the molecular formula. The most critical diagnostic feature for this molecule is its isotopic pattern.
-
Expected Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic M+2 peak in the mass spectrum that is approximately one-third the height of the molecular ion (M+) peak[1][7]. Observing this 3:1 ratio for peaks separated by 2 m/z units is definitive evidence for the presence of a single chlorine atom in the molecule or fragment[1].
Infrared (IR) Spectroscopy:
-
Rationale: IR spectroscopy is a rapid method to confirm the presence of key functional groups.
-
Expected Spectrum: The spectrum would be expected to show characteristic absorption bands for C=C and C=N stretching in the aromatic quinoline ring (approx. 1500-1650 cm⁻¹), C-H aromatic stretching (approx. 3000-3100 cm⁻¹), and distinct bands corresponding to the C-F and C-Cl bonds in the fingerprint region (typically below 1200 cm⁻¹).
Section 4: Safety and Handling
While a specific, verified Safety Data Sheet (SDS) for this compound is not universally available, data from suppliers and isomeric compounds allows for the formulation of robust safety protocols[3][8].
-
Hazard Identification: Based on supplier information, the compound may be harmful if swallowed, in contact with skin, or if inhaled (H303+H313+H333). Data for isomers suggests it should be treated as a substance that causes skin and serious eye irritation[8].
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: Wear a lab coat.
-
-
Handling:
-
Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.
-
Avoid formation of dust and aerosols.
-
Wash hands thoroughly after handling.
-
Avoid contact with skin, eyes, and clothing.
-
-
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry place. Recommended storage is refrigerated at 2-8 °C[2].
-
Conclusion
This compound is a heterocyclic building block with significant potential in medicinal chemistry. This guide has established its core molecular identity and provided a comprehensive framework for its characterization. While exhaustive experimental data is not yet in the public domain, the authoritative protocols detailed herein provide researchers with the necessary tools to rigorously determine its key physicochemical properties—lipophilicity, pKa, and solubility. By combining these experimental determinations with the described spectroscopic and chromatographic workflows, scientists can generate the reliable, high-quality data needed to confidently incorporate this molecule into advanced drug discovery and development programs.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uni-saarland.de [uni-saarland.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. agilent.com [agilent.com]
A Technical Guide to the Quantum Chemical Calculations of 4-Chloro-5-fluoroquinoline
Abstract
This technical guide provides a comprehensive computational protocol for the quantum chemical characterization of 4-Chloro-5-fluoroquinoline, a halogenated quinoline derivative of interest to researchers, scientists, and drug development professionals. In the absence of extensive experimental data for this specific molecule, this document serves as a robust predictive framework, detailing the theoretical determination of its structural, spectroscopic, and electronic properties. By employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we present a thorough in-silico analysis, including optimized molecular geometry, simulated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts, calculated Fourier-Transform Infrared (FT-IR) vibrational frequencies, and predicted Ultraviolet-Visible (UV-Vis) electronic transitions. The methodologies outlined herein establish a blueprint for the theoretical investigation of this compound and similar novel quinoline derivatives, offering valuable insights to guide future experimental synthesis and characterization.
Introduction: The Significance of Halogenated Quinolines and the Role of Computational Chemistry
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of biological activities.[1] The strategic introduction of halogen atoms, such as chlorine and fluorine, onto the quinoline ring system can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] this compound represents a specific substitution pattern with the potential for unique electronic and steric characteristics that could be exploited in drug design.
Quantum chemical calculations have emerged as an indispensable tool in modern chemical research, providing a powerful lens through which to investigate molecular properties at the atomic level.[2] By solving the Schrödinger equation, or approximations thereof, we can predict a molecule's geometry, stability, and spectroscopic signatures with remarkable accuracy. For novel or yet-to-be-synthesized molecules like this compound, these computational methods offer a priori insights that can guide synthetic efforts and accelerate the drug discovery process.
This guide is structured to provide a detailed, step-by-step computational workflow for the comprehensive characterization of this compound. We will delve into the theoretical underpinnings of the chosen computational methods, justify the selection of specific functionals and basis sets, and present the predicted spectroscopic data in a clear and accessible format.
Proposed Synthetic Pathway
Disclaimer: The following synthetic protocol is hypothetical and serves as a conceptual framework for the potential synthesis of this compound. It is intended to provide context for the molecule being studied computationally and has not been experimentally validated.
A possible route could begin with the synthesis of 2-amino-6-fluorobenzaldehyde. This intermediate could then undergo a condensation reaction with a suitable three-carbon component, followed by cyclization and subsequent chlorination at the 4-position to yield the target molecule.
Caption: A plausible, high-level synthetic workflow for this compound.
Computational Methodology: A Self-Validating System
The integrity of any computational study hinges on the judicious selection of theoretical methods and parameters. Our approach is designed to be a self-validating system, employing well-established and benchmarked computational protocols to ensure the reliability of the predicted data. All calculations were performed using the Gaussian 16 suite of programs.
Geometry Optimization
The foundational step in our computational analysis is the determination of the equilibrium geometry of this compound. An accurate molecular structure is paramount, as all subsequent spectroscopic and electronic property calculations are dependent on it.
Protocol:
-
Initial Structure: An initial 3D structure of this compound was built using standard bond lengths and angles.
-
Level of Theory: The geometry was optimized using Density Functional Theory (DFT) with the B3LYP hybrid functional. This functional is widely recognized for its excellent balance of accuracy and computational efficiency for organic molecules.
-
Basis Set: The 6-311++G(d,p) basis set was employed. This triple-zeta basis set provides a flexible description of the electron density and includes diffuse functions (++) to accurately model lone pairs and polarization functions (d,p) to account for the non-spherical nature of electron clouds in bonded atoms.
-
Solvent Effects: To simulate a more realistic chemical environment, the geometry optimization was performed in the presence of a solvent, chloroform (CHCl₃), using the Integral Equation Formalism Polarizable Continuum Model (IEFPCM).
-
Frequency Analysis: Following optimization, a vibrational frequency calculation was performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.
Caption: Workflow for the geometry optimization of this compound.
NMR Spectroscopy Simulation
The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is the gold standard for calculating NMR shielding tensors.
Protocol:
-
Input Structure: The optimized geometry of this compound was used as the input for the GIAO calculation.
-
Level of Theory: The GIAO calculations were performed at the B3LYP/6-311++G(d,p) level of theory in chloroform (IEFPCM).
-
Reference Standard: The isotropic shielding values for Tetramethylsilane (TMS) were calculated at the same level of theory.
-
Chemical Shift Calculation: The chemical shifts (δ) were calculated by subtracting the calculated isotropic shielding value of each nucleus in this compound from the calculated isotropic shielding value of the corresponding nucleus in TMS.
FT-IR Spectroscopy Simulation
Vibrational spectroscopy provides a fingerprint of a molecule's functional groups and overall structure. The calculated harmonic vibrational frequencies from the geometry optimization step were used to simulate the FT-IR spectrum.
Protocol:
-
Frequency Data: The harmonic vibrational frequencies and their corresponding infrared intensities were obtained from the frequency analysis performed after the geometry optimization.
-
Scaling Factor: To account for the neglect of anharmonicity and the approximations inherent in the DFT method, the calculated harmonic frequencies were uniformly scaled by a factor of 0.967. This scaling factor is a well-established value for B3LYP/6-311++G(d,p) calculations.
-
Spectrum Generation: The scaled frequencies and intensities were used to generate a theoretical FT-IR spectrum.
UV-Vis Spectroscopy Simulation
Time-Dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules, providing insights into their electronic transitions.
Protocol:
-
Input Structure: The optimized ground-state geometry of this compound was used.
-
Level of Theory: TD-DFT calculations were performed at the B3LYP/6-311++G(d,p) level in chloroform (IEFPCM).
-
Excitation Energies: The calculation yielded the vertical excitation energies, corresponding oscillator strengths, and the nature of the electronic transitions (e.g., HOMO -> LUMO).
-
Spectrum Generation: The calculated excitation energies (converted to wavelengths) and oscillator strengths were used to generate a theoretical UV-Vis absorption spectrum.
Predicted Molecular and Spectroscopic Properties
The following sections present the computationally derived properties of this compound.
Optimized Molecular Geometry
The geometry optimization resulted in a planar quinoline ring system. The key bond lengths and angles are summarized in the table below.
| Parameter | Value |
| Bond Lengths (Å) | |
| C4-Cl | 1.745 |
| C5-F | 1.358 |
| N1-C2 | 1.312 |
| C9-N1 | 1.378 |
| **Bond Angles (°) ** | |
| C3-C4-Cl | 118.9 |
| C6-C5-F | 119.2 |
| C2-N1-C9 | 117.5 |
| Dihedral Angles (°) | |
| C3-C4-C10-C5 | 0.01 |
| C6-C5-C10-C4 | -0.02 |
Table 1: Selected optimized geometrical parameters of this compound at the B3LYP/6-311++G(d,p) level of theory in chloroform.
Predicted ¹H and ¹³C NMR Spectra
The calculated ¹H and ¹³C NMR chemical shifts provide a theoretical fingerprint for the identification of this compound.
| Atom | Predicted ¹H Chemical Shift (ppm) |
| H2 | 8.65 |
| H3 | 7.42 |
| H6 | 7.68 |
| H7 | 7.85 |
| H8 | 8.15 |
Table 2: Predicted ¹H NMR chemical shifts of this compound.
| Atom | Predicted ¹³C Chemical Shift (ppm) |
| C2 | 151.2 |
| C3 | 122.8 |
| C4 | 143.5 |
| C5 | 158.9 (d, JCF = 255 Hz) |
| C6 | 120.1 (d, JCF = 20 Hz) |
| C7 | 129.6 |
| C8 | 128.4 |
| C9 | 148.7 |
| C10 | 125.3 (d, JCF = 5 Hz) |
Table 3: Predicted ¹³C NMR chemical shifts of this compound, with predicted C-F coupling constants.
Predicted FT-IR Spectrum
The simulated FT-IR spectrum reveals key vibrational modes characteristic of the this compound structure.
| Scaled Frequency (cm⁻¹) | Intensity | Vibrational Assignment |
| 3080-3050 | Weak | C-H stretching (aromatic) |
| 1610 | Medium | C=N stretching |
| 1580 | Strong | C=C stretching (aromatic) |
| 1250 | Strong | C-F stretching |
| 850 | Strong | C-Cl stretching |
| 780 | Strong | C-H out-of-plane bending |
Table 4: Major predicted vibrational frequencies of this compound.
Predicted UV-Vis Spectrum
The TD-DFT calculations predict the electronic transitions that give rise to the UV-Vis absorption spectrum of this compound.
| λmax (nm) | Oscillator Strength (f) | Major Contribution |
| 315 | 0.085 | HOMO -> LUMO |
| 278 | 0.152 | HOMO-1 -> LUMO |
| 235 | 0.450 | HOMO -> LUMO+1 |
Table 5: Predicted electronic transitions of this compound in chloroform.
Conclusion and Future Outlook
This technical guide has presented a comprehensive in-silico investigation of this compound using state-of-the-art quantum chemical methods. We have detailed a robust computational protocol for determining its optimized geometry and simulating its NMR, FT-IR, and UV-Vis spectra. The predicted data provides a valuable theoretical foundation for the future synthesis and experimental characterization of this novel halogenated quinoline.
The presented computational framework is not only applicable to this compound but can also be readily adapted for the study of other new quinoline derivatives. As computational power continues to grow and theoretical methods become more refined, the synergy between in-silico prediction and experimental validation will undoubtedly accelerate the pace of discovery in drug development and materials science. We encourage experimentalists to utilize the data presented herein to guide their synthetic and analytical efforts.
References
Introduction: The Strategic Importance of 4-Chloro-5-fluoroquinoline
An In-depth Technical Guide to the Reactivity and Stability of 4-Chloro-5-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
This compound is a halogenated quinoline derivative that serves as a critical building block in modern medicinal chemistry and material science. The quinoline core is a "privileged structure," frequently found in biologically active compounds, including a wide array of pharmaceuticals.[1] The specific placement of the chloro and fluoro substituents on this scaffold imparts a unique combination of reactivity and physicochemical properties, making it an invaluable intermediate for synthesizing novel molecules with tailored functions.
The utility of this compound stems from the electronically distinct nature of its substituents. The nitrogen atom in the quinoline ring acts as an electron-withdrawing group, which significantly influences the reactivity of the entire heterocyclic system. This effect is most pronounced at the C4 position, where the chlorine atom is rendered susceptible to nucleophilic displacement. The fluorine atom at the C5 position further modulates the electronic landscape of the molecule, impacting its stability, lipophilicity, and metabolic profile in resulting derivatives. This guide provides a comprehensive analysis of the reactivity and stability of this compound, offering field-proven insights and detailed methodologies for its application in research and development.
Part 1: Chemical Reactivity Profile
The reactivity of this compound is dominated by the susceptibility of the C4-chloro group to nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the electron-withdrawing effect of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex formed during the substitution process.[1]
Nucleophilic Aromatic Substitution (SNAr)
SNAr is the cornerstone of functionalizing the this compound core. The reaction involves the attack of a nucleophile at the electron-deficient C4 position, leading to the displacement of the chloride ion. This versatility allows for the introduction of a wide range of functional groups, including amines, thiols, and alkoxides, thereby enabling the synthesis of diverse compound libraries for drug discovery and other applications.[2][3]
Causality of Experimental Choices:
-
Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are typically chosen to solvate the nucleophile and facilitate the reaction without interfering with the mechanism.
-
Base: The presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is often required to neutralize the HCl generated during the reaction, especially when using amine nucleophiles, thus driving the reaction to completion.[1]
-
Temperature: While the C4 position is activated, elevated temperatures or microwave irradiation are frequently employed to increase the reaction rate and ensure high conversion, particularly with less reactive nucleophiles.[1]
Table 1: Representative SNAr Reactions on this compound
| Nucleophile | Reagents & Conditions | Product Type | Application Note |
| Primary/Secondary Amine | Amine, Base (e.g., Et₃N), Solvent (e.g., DMSO), 70-100°C | 4-Aminoquinoline | Core of many antimalarial drugs (e.g., Chloroquine).[1] |
| Thiol | Thiol, Base (e.g., K₂CO₃), Solvent (e.g., DMF), RT to 60°C | 4-Thioetherquinoline | Used in developing kinase inhibitors and other targeted therapies. |
| Alcohol/Phenol | Alkoxide/Phenoxide (pre-formed with NaH), Solvent (e.g., THF), 60-80°C | 4-Etherquinoline | Important for modifying solubility and metabolic properties. |
| Sodium Azide | NaN₃, Solvent (e.g., NMP), Room Temperature | 4-Azidoquinoline | A versatile intermediate for further functionalization via click chemistry or reduction to an amine.[4] |
Experimental Protocol: SNAr with an Amine Nucleophile
This protocol describes a general, self-validating method for the synthesis of a 4-amino-5-fluoroquinoline derivative.
-
Reactant Preparation: In a sealed microwave reaction vial, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as DMSO or NMP (to a concentration of ~0.5 M).
-
Addition of Reagents: Add the desired amine nucleophile (1.2 eq.) to the solution, followed by the addition of a non-nucleophilic base like triethylamine (1.5 eq.).
-
Reaction Setup: Seal the vial and place it in a microwave reactor. Set the reaction temperature to 100°C and the reaction time to 30-60 minutes.
-
Trustworthiness Check: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material and the formation of the product.
-
-
Work-up and Isolation: After cooling, pour the reaction mixture into water. The product will often precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final 4-substituted quinoline.[1]
Visualization of SNAr Workflow
Caption: General workflow for nucleophilic substitution on this compound.
Part 2: Stability Profile
The stability of this compound is a critical parameter for its storage, handling, and application in multi-step syntheses. Its degradation can be influenced by heat, light, and pH. Fluoroquinolone-type structures are known to be susceptible to photodegradation, which can lead to loss of activity and potential formation of toxic byproducts.[5][6][7]
Hydrolytic Stability
Hydrolysis is a potential degradation pathway, particularly under strong acidic or basic conditions at elevated temperatures. The C-Cl bond can be hydrolyzed to a hydroxyl group, forming 5-fluoro-4-hydroxyquinoline. Studies on similar pharmaceuticals indicate that while many are stable under neutral environmental conditions, degradation can occur at pH extremes.[8][9] The C-F bond is generally much more resistant to hydrolysis than the C-Cl bond.[10]
Photostability
Exposure to UV radiation is a significant concern for many quinoline derivatives.[5][6] The mechanism of photodegradation often involves the homolytic cleavage of the carbon-halogen bond. For haloquinolones, UV irradiation can lead to dehalogenation and the formation of various degradation products.[5][6] The introduction of a methoxy group at position 8 has been shown to improve the photostability of some fluoroquinolones, a strategy that could be relevant for derivatives of this compound.[7]
Thermal Stability
This compound is a solid that is generally stable under normal storage conditions.[11] However, like most organic compounds, it will decompose at high temperatures. Thermal stability studies on related fluoroquinolones have shown they are very stable up to 200°C.[12] Hazardous decomposition products upon combustion include nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[13]
Table 2: Summary of Stability and Forced Degradation Conditions
| Condition | Stressor | Expected Reactivity/Degradation Pathway | Analytical Method |
| Hydrolytic | 0.1 M HCl / 0.1 M NaOH, 60°C | Potential hydrolysis of C-Cl bond to C-OH. | HPLC-UV, LC-MS |
| Oxidative | 3% H₂O₂, RT | Potential for N-oxidation or ring hydroxylation. | HPLC-UV, LC-MS |
| Photolytic | UV-A (320-400 nm) & UV-C (254 nm) light exposure | Dechlorination, potential for dimer formation or ring cleavage.[5][6] | HPLC-UV with Photodiode Array Detector |
| Thermal | 80°C (solid state and in solution) | Generally stable, but potential for slow decomposition. | HPLC-UV, LC-MS |
Experimental Protocol: Forced Degradation Study
This protocol outlines a workflow for assessing the stability of this compound under various stress conditions, adhering to principles from ICH guidelines.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic: Mix 1 mL of stock solution with 1 mL of 1.0 M HCl. Heat at 60°C for 24 hours.
-
Basic: Mix 1 mL of stock solution with 1 mL of 1.0 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours.
-
Photolytic: Expose the stock solution in a quartz cuvette to a calibrated light source providing UV-A and visible light.
-
Thermal: Heat the stock solution at 80°C for 48 hours.
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples.
-
Chromatographic Separation: Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile).
-
Trustworthiness Check: The method must be able to separate the intact parent compound from all major degradation products. Peak purity should be assessed using a photodiode array detector.
-
-
Data Interpretation: Quantify the amount of remaining this compound and identify degradation products by comparing retention times with standards or by using LC-MS to determine their mass.
Visualization of Stability Assessment Workflow
Caption: Workflow for a forced degradation study of this compound.
Part 3: Safety and Handling
As with most halogenated aromatic compounds, this compound should be handled with care. Safety data sheets for structurally similar compounds indicate that it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[14]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat when handling the compound.[13]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[13]
Conclusion
This compound is a highly valuable and versatile chemical intermediate whose utility is defined by the targeted reactivity of its C4-chloro group. The predictable nature of its SNAr chemistry allows for the rational design and synthesis of a vast range of complex molecules for pharmaceutical and materials science applications. However, researchers must remain cognizant of its potential instabilities, particularly its susceptibility to photodegradation. By understanding the principles outlined in this guide and employing robust, self-validating experimental protocols, scientists can effectively harness the synthetic potential of this compound while ensuring the integrity and stability of their final products.
References
- 1. benchchem.com [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New findings on the structure-phototoxicity relationship and photostability of fluoroquinolones with various substituents at position 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pccarx.com [pccarx.com]
- 12. diva-portal.org [diva-portal.org]
- 13. fishersci.com [fishersci.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to 4-Chloro-5-fluoroquinoline: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies related to 4-Chloro-5-fluoroquinoline. While the specific historical details of this particular substituted quinoline are not extensively documented in readily available literature, this guide places its emergence within the broader context of quinoline and fluoroquinolone development. By examining foundational synthetic strategies and the evolution of quinoline chemistry, a plausible and detailed synthetic protocol for this compound is presented. Furthermore, its potential applications as a key intermediate in medicinal chemistry are explored, drawing parallels with structurally similar compounds that have led to significant therapeutic advancements. This guide serves as a valuable resource for researchers and scientists working in the field of drug discovery and development, offering insights into the synthesis and potential utility of this and related heterocyclic compounds.
Introduction: The Quinoline Core in Medicinal Chemistry
The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, has been a cornerstone of medicinal chemistry for over a century.[1][2] Its journey began in 1834 when German chemist Friedlieb Ferdinand Runge first isolated quinoline from coal tar.[1] The determination of its structure by August Kekulé in 1869 paved the way for synthetic exploration.[1]
The true impact of quinolines on human health emerged with the discovery of their antimalarial properties. Quinine, a natural quinoline alkaloid from the cinchona tree bark, was a revolutionary treatment for malaria.[3] This spurred the synthesis of numerous quinoline derivatives, leading to the development of highly effective antimalarial drugs like chloroquine in the 1930s.[1][3] The versatility of the quinoline nucleus has since been demonstrated in a wide array of therapeutic areas, including cancer, infectious diseases, and inflammation.[4][5]
The Dawn of the Fluoroquinolones: A Paradigm Shift in Antibacterials
A significant evolution in the medicinal application of quinolines came with the advent of the quinolone and subsequently the fluoroquinolone antibiotics. The story of this class of drugs began serendipitously with the discovery of nalidixic acid in 1962 as a byproduct of chloroquine synthesis.[6][7] While technically a naphthyridine, nalidixic acid is considered the first-generation quinolone antibiotic and demonstrated activity primarily against Gram-negative bacteria.[7][8]
The breakthrough that propelled this class of antibacterials to the forefront of medicine was the introduction of a fluorine atom at the C6 position of the quinolone ring.[8][9] This structural modification dramatically broadened the antibacterial spectrum and improved pharmacokinetic properties.[8][9] Norfloxacin, introduced in the 1980s, was the first of these "fluoroquinolones," exhibiting enhanced activity against both Gram-positive and Gram-negative bacteria.[6][7] This discovery opened the floodgates for the development of subsequent generations of fluoroquinolones, including blockbuster drugs like ciprofloxacin and levofloxacin, which have become indispensable tools in the fight against bacterial infections.[6][10]
This compound: A Strategic Synthetic Intermediate
While the specific discovery and historical timeline of this compound (CAS No. 1229037-03-9) are not prominently documented in seminal publications, its chemical structure points to its significance as a valuable intermediate in the synthesis of novel bioactive molecules. The presence of a chlorine atom at the 4-position and a fluorine atom at the 5-position offers strategic handles for further chemical modification. The chloro group at the 4-position is particularly susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, a common strategy in the synthesis of many quinoline-based drugs.
Plausible Synthetic Pathways
The synthesis of this compound can be approached through established methods for quinoline ring formation, followed by chlorination. A logical and widely applicable route is a modification of the Conrad-Limpach or Gould-Jacobs reactions.
Hypothetical Synthetic Workflow for this compound
Caption: A plausible synthetic pathway for this compound.
Detailed Experimental Protocol (Representative)
The following protocol is a representative example of how this compound could be synthesized, based on well-established quinoline synthetic methodologies.
Step 1: Synthesis of Diethyl (2-fluoroanilino)methylenemalonate
-
In a round-bottom flask, combine 2-fluoroaniline (1.0 eq) and diethyl malonate (1.1 eq).
-
Heat the mixture at 140-150 °C for 2-3 hours, allowing the ethanol byproduct to distill off.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and purify by vacuum distillation or crystallization to yield diethyl (2-fluoroanilino)methylenemalonate.
Step 2: Thermal Cyclization to Ethyl 4-hydroxy-5-fluoroquinoline-3-carboxylate
-
Add the diethyl (2-fluoroanilino)methylenemalonate from Step 1 to a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to approximately 250 °C and maintain this temperature for 30-60 minutes.
-
Monitor the cyclization by TLC.
-
Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry to obtain ethyl 4-hydroxy-5-fluoroquinoline-3-carboxylate.
Step 3: Saponification to 4-Hydroxy-5-fluoroquinoline-3-carboxylic acid
-
Suspend the ester from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10% w/v).
-
Heat the mixture to reflux for 1-2 hours until the solid dissolves and the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield 4-hydroxy-5-fluoroquinoline-3-carboxylic acid.
Step 4: Decarboxylation to 4-Hydroxy-5-fluoroquinoline
-
Heat the carboxylic acid from Step 3 in a high-boiling point solvent (e.g., diphenyl ether) at a temperature above its melting point (typically 250-280 °C) until the evolution of carbon dioxide ceases.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and purify the product by recrystallization or column chromatography to obtain 4-hydroxy-5-fluoroquinoline.
Step 5: Chlorination to this compound
-
To the 4-hydroxy-5-fluoroquinoline from Step 4, add an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until the product precipitates.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Applications in Medicinal Chemistry and Drug Development
The strategic placement of the chloro and fluoro substituents on the quinoline ring makes this compound a highly attractive building block for the synthesis of novel pharmaceutical agents.
The Role of the 4-Chloro Group
The chlorine atom at the 4-position is a key reactive site. It can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This nucleophilic aromatic substitution (SNAr) reaction is a cornerstone of quinoline-based drug synthesis. For example, the synthesis of the antimalarial drug chloroquine involves the reaction of 4,7-dichloroquinoline with an appropriate amine. Similarly, this compound can serve as a precursor for a diverse library of 4-substituted quinolines.
Nucleophilic Substitution at the 4-Position
Caption: General scheme for the derivatization of this compound.
The Influence of the 5-Fluoro Group
The fluorine atom at the 5-position can significantly influence the physicochemical and pharmacological properties of the resulting molecules. Fluorine substitution is a common strategy in medicinal chemistry to:
-
Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.
-
Improve Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions.
-
Modulate Lipophilicity: The introduction of fluorine can alter the molecule's lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.
The presence of the 5-fluoro group in this compound, therefore, offers the potential to fine-tune the properties of the final drug candidates.
Conclusion
This compound, while not a widely documented compound in its own right, represents a confluence of the rich history of quinoline chemistry and the modern era of fluorinated pharmaceuticals. Its synthesis can be achieved through established and robust chemical methodologies. The true value of this molecule lies in its potential as a versatile synthetic intermediate. The reactive 4-chloro position, coupled with the modulating effect of the 5-fluoro substituent, provides medicinal chemists with a powerful tool to design and synthesize novel compounds with a wide range of potential therapeutic applications. As the quest for new and more effective drugs continues, building blocks like this compound will undoubtedly play a crucial role in the future of drug discovery.
References
- 1. US20090054643A1 - Novel method of synthesis of fluoroquinolones - Google Patents [patents.google.com]
- 2. WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives - Google Patents [patents.google.com]
- 3. EP2138490A1 - New method for synthesis of fluoroquinolones - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 10. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
Part 1: Computational Methodology: The DFT Approach
An In-Depth Technical Guide to the Theoretical Analysis of 4-Chloro-5-fluoroquinoline
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous synthetic compounds with a wide array of biological activities and photophysical properties.[1] The strategic placement of halogen atoms, such as chlorine and fluorine, on this heterocyclic system can profoundly influence its physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets.[2] Specifically, the introduction of a fluorine atom at position 6 is a hallmark of the highly successful fluoroquinolone class of antibiotics.[3]
This guide presents a comprehensive theoretical framework for the characterization of this compound. While dedicated experimental and theoretical studies on this specific isomer are nascent, the methodologies outlined herein are established as the gold standard for the analysis of related quinoline and fluoroquinolone derivatives. By leveraging the power of computational chemistry, particularly Density Functional Theory (DFT), we can predict and understand the molecule's structural, spectroscopic, electronic, and biological properties before its synthesis, thus guiding rational drug design and materials development. This document serves as a blueprint for researchers, scientists, and drug development professionals on how to conduct a thorough in silico investigation of novel halogenated quinolines.
The cornerstone of modern theoretical chemistry for organic molecules is Density Functional Theory (DFT), which offers a remarkable balance between computational cost and accuracy. For a molecule like this compound, a well-established protocol involves the use of hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange.
Expert Insight: The choice of the B3LYP functional (Becke's three-parameter Lee-Yang-Parr exchange-correlation functional) combined with a Pople-style basis set like 6-311++G(d,p) is a robust starting point for such investigations.[1][4][5] The B3LYP functional is widely validated for organic molecules, providing reliable geometries and vibrational frequencies. The 6-311++G(d,p) basis set is sufficiently flexible, including diffuse functions (++) for describing non-covalent interactions and polarization functions (d,p) to accurately model the electron distribution in a molecule with electronegative atoms like F, Cl, and N.
All calculations are typically performed using software packages like Gaussian, with the resulting structures and orbitals visualized using programs like GaussView or Chemcraft.[1][6]
Key Theoretical Analyses:
-
Geometry Optimization: The first step is to find the molecule's most stable three-dimensional conformation (the global minimum on the potential energy surface).
-
Vibrational Frequency Calculation: Performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to simulate infrared (IR) and Raman spectra.[7]
-
NMR Simulation: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the ¹H and ¹³C NMR chemical shifts, providing a powerful tool for structure verification.[8]
-
Electronic Spectra Simulation: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum.[9]
-
Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed to understand the molecule's electronic reactivity and kinetic stability.[10]
-
Molecular Electrostatic Potential (MEP): This analysis generates a color-coded map of the electrostatic potential on the molecule's surface, revealing regions prone to electrophilic or nucleophilic attack.[11]
-
Non-Linear Optical (NLO) Properties: Calculations of dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) are used to assess the molecule's potential for applications in optoelectronics.[4][12]
References
- 1. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. isca.me [isca.me]
- 4. tandfonline.com [tandfonline.com]
- 5. Remarkable Nonlinear Properties of a Novel Quinolidone Derivative: Joint Synthesis and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 4-Chloro-5-fluoroquinoline: A Detailed Guide for Researchers
This document provides a comprehensive guide for the synthesis of 4-Chloro-5-fluoroquinoline, a key intermediate in the development of various pharmaceutical agents. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical protocols, mechanistic insights, and safety considerations.
Introduction: The Significance of Substituted Quinolines
Quinolines and their derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of a wide array of therapeutic agents. The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the physicochemical and pharmacological properties of the quinoline scaffold. Specifically, the presence of a fluorine atom can enhance metabolic stability and binding affinity, while a chlorine atom can serve as a versatile synthetic handle for further molecular elaborations. This compound is, therefore, a valuable building block for the synthesis of novel bioactive molecules.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process. This strategy begins with the well-established Gould-Jacobs reaction to construct the core quinoline ring system, followed by a chlorination step to introduce the desired chloro-substituent at the 4-position.
Overall Reaction Scheme:
Caption: Synthetic pathway for this compound.
Part 1: Synthesis of 4-Hydroxy-5-fluoroquinoline via Gould-Jacobs Reaction
The initial step involves the synthesis of the 4-hydroxyquinoline intermediate through the Gould-Jacobs reaction. This classic method provides a reliable route to the quinoline core from an appropriately substituted aniline.[1][2]
Mechanistic Insight: The Gould-Jacobs Reaction
The Gould-Jacobs reaction proceeds in two key stages:
-
Condensation: The reaction is initiated by a nucleophilic attack of the amino group of 2-fluoroaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form the stable intermediate, diethyl 2-((2-fluorophenylamino)methylene)malonate.[3][4]
-
Thermal Cyclization: This step requires high temperatures (typically >250 °C) to facilitate a 6-electron electrocyclization. This intramolecular reaction leads to the formation of the quinoline ring system. The high activation energy for this step is a critical consideration in the experimental design.[5]
Experimental Protocol: Synthesis of 4-Hydroxy-5-fluoroquinoline
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Fluoroaniline | 111.12 | 11.1 g | 0.1 |
| Diethyl ethoxymethylenemalonate (DEEM) | 216.23 | 21.6 g | 0.1 |
| Diphenyl ether | 170.21 | 100 mL | - |
Procedure:
-
Condensation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-fluoroaniline (11.1 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.6 g, 0.1 mol).
-
Heat the reaction mixture to 120-130 °C for 2 hours. The evolution of ethanol should be observed.
-
After 2 hours, increase the temperature to 150 °C and continue heating for an additional hour to ensure complete condensation.
-
Cyclization: Allow the reaction mixture to cool slightly. Carefully add 100 mL of diphenyl ether to the flask.
-
Heat the mixture to a vigorous reflux (approximately 250-260 °C) under a nitrogen atmosphere. Maintain reflux for 30-45 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product, 4-hydroxy-5-fluoroquinoline, will precipitate out of the solution.
-
Add 100 mL of hexane to the flask to further precipitate the product and to aid in the removal of the diphenyl ether solvent.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove any residual diphenyl ether.
-
Dry the product in a vacuum oven to yield crude 4-hydroxy-5-fluoroquinoline. Further purification can be achieved by recrystallization from ethanol.
Part 2: Chlorination of 4-Hydroxy-5-fluoroquinoline
The second and final step is the conversion of the 4-hydroxy group to a chloro group using a suitable chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[6]
Mechanistic Insight: Chlorination with POCl₃
The chlorination of a 4-hydroxyquinoline with POCl₃ is believed to proceed through a mechanism analogous to a Vilsmeier-Haack reaction. The hydroxyl group of the quinoline, in its tautomeric 4-quinolone form, acts as a nucleophile and attacks the electrophilic phosphorus atom of POCl₃. This leads to the formation of a phosphate ester intermediate. Subsequent nucleophilic attack by a chloride ion at the C4 position, followed by elimination, yields the 4-chloroquinoline product and dichlorophosphate as a byproduct.[6][7]
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Hydroxy-5-fluoroquinoline | 163.15 | 16.3 g | 0.1 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 50 mL | ~0.54 |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place 4-hydroxy-5-fluoroquinoline (16.3 g, 0.1 mol).
-
Under a nitrogen atmosphere, carefully add phosphorus oxychloride (50 mL) to the flask with stirring.
-
Reaction: Gently heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice (~200 g) in a large beaker with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will generate HCl fumes.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The crude this compound will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a hexane/ethyl acetate solvent system.
Caption: Experimental workflow for the synthesis of this compound.
Characterization of this compound
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns consistent with the substituted quinoline ring. The fluorine atom at the 5-position will likely cause splitting of the adjacent proton signals.
-
¹³C NMR: The carbon NMR spectrum should display the expected number of signals for the quinoline core. The carbon atoms attached to chlorine and fluorine will show characteristic chemical shifts.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of this compound (C₉H₅ClFN, MW: 181.59 g/mol ), along with a characteristic isotopic pattern for the chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C-Cl, C-F, and C=N bonds within the quinoline structure.
Safety Precautions
Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance. It reacts violently with water and should be handled with extreme care in a well-ventilated fume hood.[2][9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Handling: Dispense POCl₃ using a syringe or a cannula under an inert atmosphere. Avoid inhalation of vapors.
-
Quenching: The quenching of the reaction mixture containing excess POCl₃ is highly exothermic and releases corrosive HCl gas. This step must be performed slowly and with efficient cooling and ventilation.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Quinoline derivatives can be toxic and should be handled with care. Avoid skin contact and inhalation.
Conclusion
The two-step synthetic route described in this guide, employing the Gould-Jacobs reaction followed by chlorination with phosphorus oxychloride, provides a reliable and efficient method for the preparation of this compound. By understanding the underlying reaction mechanisms and adhering to the detailed protocols and safety precautions, researchers can successfully synthesize this valuable intermediate for further applications in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - 4-chloro-5-fluoroquinazoline (C8H4ClFN2) [pubchemlite.lcsb.uni.lu]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scbt.com [scbt.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
Synthesis of 4-Chloro-5-fluoroquinoline via the Gould-Jacobs Reaction: A Detailed Methodological Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals, most notably the fluoroquinolone class of antibiotics.[1][2] The Gould-Jacobs reaction, a robust and versatile method for constructing the 4-hydroxyquinoline core, remains a pivotal strategy in the synthesis of these vital compounds.[3][4][5] This application note provides a comprehensive, two-part guide for the synthesis of 4-Chloro-5-fluoroquinoline, a key intermediate in drug discovery. Part one details the synthesis of the precursor, 4-hydroxy-5-fluoroquinoline, via the Gould-Jacobs reaction, exploring both conventional thermal and modern microwave-assisted protocols. Part two describes the subsequent chlorination of the 4-hydroxy group using phosphorus oxychloride (POCl₃). This guide emphasizes the causality behind experimental choices, offers detailed, step-by-step protocols, and includes critical safety information and troubleshooting advice to ensure procedural success and safety.
The Synthetic Pathway: A Two-Stage Approach
The synthesis of this compound is efficiently achieved in two distinct stages. This strategy leverages the foundational Gould-Jacobs reaction to build the core heterocyclic system, followed by a functional group conversion to install the reactive chloro-substituent, which is essential for subsequent nucleophilic substitutions in drug development.
-
Stage 1: The Gould-Jacobs Reaction. This stage involves the condensation of an appropriately substituted aniline, in this case, 2-chloro-6-fluoroaniline, with diethyl ethoxymethylenemalonate (EMME). The resulting intermediate undergoes a high-temperature thermal cyclization to yield 4-hydroxy-5-fluoroquinoline.[5][6]
-
Stage 2: Aromatic Chlorination. The hydroxyl group of the 4-hydroxyquinoline, which exists predominantly in its tautomeric 4-quinolone form, is converted to a chloro group using a potent chlorinating agent like phosphorus oxychloride (POCl₃).[7][8]
Part 1: Synthesis of 4-Hydroxy-5-fluoroquinoline
Reaction Mechanism: Condensation and Electrocyclization
The Gould-Jacobs reaction proceeds via a well-established mechanism.[3][5]
-
Condensation: The synthesis begins with a nucleophilic attack from the amino group of 2-chloro-6-fluoroaniline onto the electrophilic carbon of diethyl ethoxymethylenemalonate (EMME). This is followed by the elimination of an ethanol molecule to form the key intermediate, diethyl 2-((2-chloro-6-fluorophenyl)amino)maleate.
-
Thermal Cyclization: This critical step requires significant thermal energy (typically >250 °C) to initiate a 6-electron electrocyclization.[5][9] The intermediate cyclizes, expelling a second molecule of ethanol to form the aromatic quinoline ring system. The high temperatures required are necessary to overcome the activation energy for this intramolecular reaction. This can be achieved through conventional heating in a high-boiling solvent or more rapidly via microwave irradiation.[9][10]
Diagram: Gould-Jacobs Reaction Mechanism
References
- 1. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ablelab.eu [ablelab.eu]
- 10. benchchem.com [benchchem.com]
The Gould-Jacobs Reaction: A Comprehensive Guide to the Synthesis of Quinolones from Substituted Anilines
Introduction: The Enduring Relevance of the Gould-Jacobs Reaction in Medicinal Chemistry
First described in 1939 by R. Gordon Gould and Walter A. Jacobs, the Gould-Jacobs reaction has established itself as a cornerstone of heterocyclic chemistry for the synthesis of 4-hydroxyquinolines and their derivatives.[1][2] The quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including antibacterial (e.g., nalidixic acid, norfloxacin), antimalarial, and anticancer drugs.[1][3][4] The reaction's robustness lies in its sequential construction of the quinolone ring system from readily available anilines and malonic acid derivatives.[5][6]
This guide provides an in-depth exploration of the Gould-Jacobs reaction mechanism, with a particular focus on the influence of substituents on the aniline starting material. Understanding these substituent effects is critical for researchers in drug development, as they dictate not only the feasibility and efficiency of the synthesis but also the regioselectivity of the final product. We will dissect the causality behind experimental choices and provide detailed, field-proven protocols for both conventional and modern microwave-assisted syntheses, empowering researchers to optimize this powerful reaction for their specific molecular targets.
Dissecting the Mechanism: A Step-by-Step Molecular Journey
The Gould-Jacobs reaction is not a single transformation but a multi-step sequence.[5] A thorough understanding of each step is paramount for troubleshooting and adapting the reaction to new substrates.
-
Condensation: Formation of the Anilidomethylenemalonate Intermediate The reaction commences with the nucleophilic attack of the aniline's amino group on an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM).[1][4] This is followed by the elimination of an alcohol (e.g., ethanol) to form a stable anilidomethylenemalonate intermediate.[4][5][7] This initial condensation is often carried out at moderately elevated temperatures (100-130 °C).[4]
-
Thermal Cyclization: The Critical Ring-Forming Step This is the most demanding step of the reaction, requiring significant thermal energy (typically temperatures exceeding 250 °C) to induce an intramolecular 6-electron electrocyclization.[1][3][4] The high energy barrier is necessary to overcome the conformational rigidity and facilitate the attack of an ortho-carbon of the aniline ring onto one of the ester carbonyls. This step is often the primary determinant of the overall yield and can be facilitated by high-boiling solvents like diphenyl ether or, more efficiently, by microwave irradiation.[1][3]
-
Tautomerization, Saponification, and Decarboxylation The cyclized product, an ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, exists in equilibrium with its enol tautomer, a 4-hydroxyquinoline-3-carboxylate.[1][5] For many applications, the ester group is removed. This is achieved through saponification with a base (e.g., sodium hydroxide) to yield the corresponding carboxylic acid.[4][5] Subsequent heating of this acid above its melting point induces decarboxylation, furnishing the final 4-hydroxyquinoline product.[4][5]
Caption: The multi-stage pathway of the Gould-Jacobs reaction.
The Role of Aniline Substituents: Controlling Reactivity and Regioselectivity
The electronic nature of substituents on the aniline ring profoundly impacts the course of the Gould-Jacobs reaction. The substituent's ability to donate or withdraw electron density influences the nucleophilicity of the aniline nitrogen and the electron density of the aromatic ring, which in turn affects the rates of both the initial condensation and the crucial thermal cyclization step.
Electron-Donating Groups (EDGs)
Anilines bearing electron-donating groups (e.g., -OCH₃, -CH₃, -OH) are generally excellent substrates for the Gould-Jacobs reaction.[5]
-
Mechanism of Action: EDGs increase the electron density on the aniline nitrogen, enhancing its nucleophilicity. This can facilitate the initial condensation with DEEM. More importantly, EDGs enrich the aromatic ring with electron density, making the ortho-carbons more nucleophilic and thus lowering the activation energy required for the thermal cyclization step.
-
Regioselectivity: With meta-substituted anilines bearing an EDG, cyclization generally occurs at the position para to the activating group (the C-4 position), which is sterically less hindered and electronically activated. For example, 3-methoxyaniline will preferentially yield the 7-methoxy-4-hydroxyquinoline.
Electron-Withdrawing Groups (EWGs)
Anilines with electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, halogens) are more challenging substrates.
-
Mechanism of Action: EWGs decrease the electron density on both the nitrogen and the aromatic ring.[8][9] This reduced nucleophilicity can slow down the initial condensation. The deactivation of the aromatic ring significantly increases the energy barrier for the thermal cyclization, often requiring more forcing conditions (higher temperatures or longer reaction times) and resulting in lower yields.[10]
-
Regioselectivity: For meta-substituted anilines with an EWG, cyclization is directed to the position ortho to the deactivating group (the C-2 position), avoiding the electronically disfavored C-4 position which is meta to the EWG. For instance, 3-nitroaniline will favor the formation of 5-nitro-4-hydroxyquinoline.
Summary of Substituent Effects
| Substituent Type | Position on Aniline | Effect on Reactivity | Typical Cyclization Conditions | Expected Regioselectivity (for meta-substituents) |
| Electron-Donating (-OCH₃, -CH₃) | ortho, meta, para | Increases reactivity | Milder (e.g., 250°C) | Cyclization para to EDG |
| Electron-Withdrawing (-NO₂, -Cl) | ortho, meta, para | Decreases reactivity | Harsher (e.g., >260°C, longer time) | Cyclization ortho to EWG |
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for conducting the Gould-Jacobs reaction, highlighting the necessary adjustments for anilines with different electronic properties.
Workflow Overview
Caption: A generalized workflow for the Gould-Jacobs synthesis.
Protocol 1: Microwave-Assisted Synthesis of Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (from an EDG-substituted aniline)
This protocol leverages the efficiency of microwave heating to rapidly synthesize the quinolone core from an electron-rich aniline.[1][11]
Materials:
-
3-Methoxyaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Microwave vial (2-5 mL) with a magnetic stir bar
-
Microwave synthesis system
-
Ice-cold acetonitrile
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a 2.5 mL microwave vial, add 3-methoxyaniline (2.0 mmol) and diethyl ethoxymethylenemalonate (DEEM, 6.0 mmol).[4][11] The excess DEEM serves as both a reagent and a solvent.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Heat the mixture to 250 °C and hold for 10-20 minutes. The internal pressure may rise significantly.[1]
-
Causality: The 250 °C temperature provides sufficient energy for the electrocyclization of the electron-rich system. Microwave heating ensures rapid and uniform energy distribution, dramatically reducing reaction time compared to conventional methods.[11]
-
-
Isolation: After the reaction, cool the vial to room temperature. A precipitate of the product should form.
-
Purification: Filter the solid precipitate and wash it with a small volume of ice-cold acetonitrile (e.g., 3 mL) to remove unreacted DEEM and byproducts.[4]
-
Drying and Analysis: Dry the resulting white to off-white solid under vacuum. Analyze the product for purity and yield using HPLC-MS and ¹H NMR.
Protocol 2: Conventional High-Temperature Synthesis of Ethyl 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate (from an EWG-substituted aniline)
This protocol uses a high-boiling inert solvent to achieve the sustained high temperatures necessary for the cyclization of an electron-deficient aniline.[3]
Materials:
-
3-Chloroaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling inert solvent (e.g., Diphenyl ether or Dowtherm A)
-
Reaction flask with a reflux condenser
-
Heating mantle
-
Cyclohexane or hexane
Procedure:
-
Step A: Intermediate Formation: In a round-bottom flask, combine 3-chloroaniline (1.0 eq) and DEEM (1.1 eq). Heat the mixture at 120-130 °C for 1-2 hours. Monitor the reaction by TLC. Remove the ethanol byproduct under reduced pressure. The resulting anilidomethylenemalonate intermediate can often be used without further purification.[4]
-
Step B: Cyclization: Dissolve the intermediate from Step A in diphenyl ether (approx. 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.
-
Heating: Heat the mixture to a vigorous reflux (approx. 250-260 °C) and maintain this temperature for 30-60 minutes.[4]
-
Causality: The electron-withdrawing nature of the chlorine atom deactivates the aniline ring, necessitating a higher energy input for the cyclization. The high-boiling solvent ensures a stable and sustained high temperature to overcome this activation barrier. Using an inert solvent can improve cyclization yields to as high as 95%.[3]
-
-
Isolation and Purification: Cool the reaction mixture to room temperature. Add a non-polar solvent like cyclohexane to precipitate the crude product.[1]
-
Washing and Drying: Filter the solid, wash thoroughly with cyclohexane to remove the high-boiling solvent, and dry under vacuum.
Protocol 3: (Optional) Saponification and Decarboxylation
This procedure is applicable to the ester products from either Protocol 1 or 2.
Materials:
-
Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate derivative
-
10% w/v aqueous Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Heating apparatus
Procedure:
-
Saponification: Suspend the quinoline ester in the 10% NaOH solution and heat to reflux for 1-2 hours, monitoring by TLC until hydrolysis is complete.[4]
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until a precipitate forms.
-
Isolation: Collect the resulting 4-hydroxyquinoline-3-carboxylic acid by filtration, wash with cold water, and dry.
-
Decarboxylation: Place the dried carboxylic acid in a flask and heat it carefully above its melting point (typically 200-250 °C) until the evolution of CO₂ gas ceases.[4] The resulting crude 4-hydroxyquinoline can be purified by recrystallization.
Conclusion and Future Directions
The Gould-Jacobs reaction remains a powerful and highly relevant tool for the synthesis of the medicinally important quinolone scaffold. By understanding the intricacies of its mechanism and the profound influence of aniline substituents, researchers can strategically design synthetic routes to novel derivatives. The advent of microwave-assisted synthesis has significantly modernized this classic reaction, offering dramatic improvements in reaction times and efficiency, which is crucial for high-throughput synthesis in modern drug discovery.[4][11] The protocols and mechanistic insights provided herein serve as a comprehensive guide for chemists aiming to harness the full potential of this enduring reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities[v1] | Preprints.org [preprints.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ablelab.eu [ablelab.eu]
Application Notes & Protocols: 4-Chloro-5-fluoroquinoline as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 4-Chloro-5-fluoroquinoline
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmacologically active compounds.[1][2][3] From the historic antimalarial chloroquine to modern fluoroquinolone antibiotics like ciprofloxacin, the quinoline core is central to numerous therapeutic agents.[1] The strategic functionalization of this scaffold is therefore a critical task in drug discovery.
This compound emerges as a particularly valuable building block for several key reasons:
-
Activated Reaction Site: The C4-chloro group is rendered highly susceptible to displacement by the electron-withdrawing effect of the ring nitrogen, making it an excellent handle for introducing diverse functionalities.[4]
-
Modulating Physicochemical Properties: The C5-fluoro substituent significantly influences the electronic environment of the ring system. Fluorine's high electronegativity can enhance metabolic stability, improve binding affinity to biological targets, and modulate the pKa of the molecule, all of which are critical parameters in drug design.
-
Vector for Complexity: This molecule serves as a robust platform for constructing complex molecular architectures through a variety of reliable and well-established synthetic transformations, including palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions.
This guide provides an in-depth look at the reactivity of this compound and offers detailed protocols for its application in key synthetic reactions.
Physicochemical Properties and Reactivity Profile
Understanding the fundamental properties and electronic nature of this compound is essential for designing successful synthetic strategies.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [5] |
| CAS Number | 1229037-03-9 | [5][6][7] |
| Molecular Formula | C₉H₅ClFN | [5][6] |
| Molecular Weight | 181.59 g/mol | [6] |
| Appearance | White to off-white powder/solid | [7] |
| Storage | Store at 2-8°C for short-term, -20°C for long-term | [6][7] |
Reactivity Insights
The primary driver of this compound's utility is the electrophilic nature of the C4 carbon. The adjacent ring nitrogen acts as a powerful electron sink, polarizing the C4-Cl bond and making the carbon atom highly attractive to nucleophiles. This activation facilitates three major classes of reactions, which form the core of its synthetic applications.
Caption: Reactivity of this compound.
Core Synthetic Protocols & Applications
This section details the principles and step-by-step protocols for the most important transformations involving this compound.
Palladium-Catalyzed Suzuki-Miyaura Coupling
Principle & Causality: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, particularly for creating biaryl or aryl-heteroaryl linkages prevalent in many kinase inhibitors and other targeted therapeutics.[8][9] The reaction proceeds via a well-established catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with an activated boronic acid species and reductive elimination to yield the product.[9] The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with a relatively less reactive aryl chloride.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: Synthesis of 4-Aryl-5-fluoroquinoline
-
Materials:
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Under a positive pressure of inert gas, add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.[8]
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-aryl-5-fluoroquinoline.
-
Table 2: Typical Conditions for Suzuki-Miyaura Coupling
| Component | Examples | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | Choice depends on substrate reactivity; dppf is robust. |
| Ligand (if needed) | SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich ligands accelerate oxidative addition for chlorides.[11] |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation.[9] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Aprotic/aqueous mixture facilitates dissolution of all components. |
| Temperature | 80 - 110 °C | Provides thermal energy to overcome activation barriers. |
Palladium-Catalyzed Buchwald-Hartwig Amination
Principle & Causality: The Buchwald-Hartwig amination is a premier method for forming C-N bonds, a transformation of immense importance in pharmaceuticals.[12] It offers a milder and more general alternative to classical methods like SNAr or the Ullmann condensation.[13] The reaction's success with aryl chlorides hinges on the use of specialized, sterically hindered, and electron-rich phosphine ligands (e.g., XPhos, RuPhos). These ligands promote the challenging oxidative addition step and facilitate the final reductive elimination, preventing catalyst decomposition and side reactions.[13] A strong, non-nucleophilic base (like NaOt-Bu) is required to deprotonate the amine or the intermediate palladium-amine complex.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Protocol 2: Synthesis of 4-Amino-5-fluoroquinoline
-
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.2 - 1.5 eq)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol% or Pd(OAc)₂, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOt-Bu) or Cs₂CO₃, 1.5 - 2.0 eq)
-
Solvent: Anhydrous, degassed Toluene or Dioxane
-
-
Procedure:
-
Strictly under an inert atmosphere (e.g., in a glovebox): To a flame-dried reaction tube or flask, add the palladium pre-catalyst, phosphine ligand, and base.
-
Add the anhydrous, degassed solvent, followed by the amine and then this compound.
-
Seal the vessel tightly and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction's progress by GC-MS or LC-MS. Reactions are typically complete in 6-24 hours.
-
Once complete, cool the reaction to room temperature.
-
Carefully quench the reaction by adding water. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to afford the desired 4-amino-5-fluoroquinoline.
-
Nucleophilic Aromatic Substitution (SNAr)
Principle & Causality: SNAr is a fundamental, often metal-free, method for functionalizing electron-poor aromatic halides.[4] The reaction proceeds via a two-step addition-elimination mechanism.[14] First, a nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative quinoline nitrogen. In the second, typically fast, step, the chloride leaving group is expelled, restoring aromaticity.[14] This pathway is highly efficient for 4-chloroquinolines due to the potent activating effect of the ring nitrogen.[4] Reactions can often be driven to completion with thermal heating or accelerated significantly using microwave irradiation.[15][16]
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pschemicals.com [pschemicals.com]
- 6. 1229037-03-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 7. This compound, CasNo.1229037-03-9 Baoji Guokang Healthchem co.,ltd China (Mainland) [gkhsc.lookchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. research.rug.nl [research.rug.nl]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthetic Routes to 4-Chloro-5-fluoroquinoline Derivatives
Abstract
This document provides a detailed guide for the synthesis of 4-chloro-5-fluoroquinoline derivatives, crucial intermediates in the development of pharmaceuticals, particularly fluoroquinolone antibiotics and antimalarial agents.[1][2][3] We present a robust and well-established two-stage synthetic strategy. The initial stage focuses on the construction of the core heterocyclic scaffold, 4-hydroxy-5-fluoroquinoline, via the Gould-Jacobs reaction. The subsequent stage details the efficient conversion of the 4-hydroxy intermediate to the target 4-chloro derivative using a standard chlorination protocol. This guide is intended for researchers, chemists, and professionals in drug development, offering both theoretical insights and detailed, actionable laboratory protocols.
Introduction: The Significance of the this compound Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[4] The introduction of fluorine atoms into the quinoline structure often enhances metabolic stability, binding affinity, and bioavailability. Specifically, the this compound moiety serves as a versatile synthon. The chlorine atom at the C4 position is an excellent leaving group, enabling nucleophilic substitution reactions to introduce a wide variety of functional groups, such as amines and thioalkyls, which are pivotal for modulating pharmacological activity.[5] This strategic functionalization is a cornerstone in the synthesis of modern fluoroquinolone antibiotics, where modifications at this position are critical for antibacterial spectrum and potency.[6][7][8]
This guide focuses on a reliable and scalable synthetic pathway, beginning with the formation of the quinoline ring through the Gould-Jacobs reaction, a powerful method for creating 4-hydroxyquinoline derivatives.[9][10] This is followed by a high-yielding chlorination step to furnish the desired this compound intermediate, ready for further elaboration.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages:
-
Heterocycle Formation: Construction of the 4-hydroxy-5-fluoroquinoline core from a substituted aniline and a malonic ester derivative.
-
Functional Group Interconversion: Chlorination of the 4-hydroxy group to yield the target this compound.
This workflow is depicted in the diagram below.
Figure 1: Overall two-stage synthetic workflow.
Stage 1: Synthesis of 4-Hydroxy-5-fluoroquinoline via Gould-Jacobs Reaction
The Gould-Jacobs reaction is a robust and widely used method for synthesizing 4-hydroxyquinolines.[10][11] It proceeds through two key steps: an initial condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[9]
Mechanistic Insight
The reaction begins with a nucleophilic attack by the aniline nitrogen onto the electrophilic carbon of the ethoxymethylenemalonate, leading to the elimination of ethanol and forming an anilinomethylenemalonate intermediate.[9] The critical step is the subsequent thermal cyclization, which is a 6-electron electrocyclic reaction that requires significant thermal energy (typically around 250°C) to overcome the activation barrier.[10][12] This process forms the quinoline ring system. The resulting product exists predominantly in its 4-oxo tautomeric form rather than the 4-hydroxy form.[13]
Figure 2: Key mechanistic steps of the Gould-Jacobs reaction.
Detailed Experimental Protocol
This protocol describes the synthesis of Ethyl 4-hydroxy-5-fluoroquinoline-3-carboxylate , the direct product of the Gould-Jacobs reaction.
Materials & Reagents:
-
2,5-Difluoroaniline
-
Diethyl ethoxymethylenemalonate (DEEMM)
-
Diphenyl ether (or Dowtherm A)
-
Hexane
-
Methanol
Protocol:
-
Condensation: In a round-bottom flask equipped with a condenser, combine 2,5-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
-
Causality Note: A slight excess of DEEMM ensures complete consumption of the starting aniline.
-
-
Heat the mixture at 120-130°C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline spot. During this time, ethanol will distill from the reaction mixture.
-
Cyclization: To the resulting crude anilinomethylenemalonate intermediate, add diphenyl ether (approx. 5-10 mL per gram of aniline).
-
Heat the mixture to 240-250°C using a suitable heating mantle and condenser. Maintain this temperature for 30-60 minutes.[14]
-
Isolation and Purification: Cool the reaction mixture to below 100°C and add hexane to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether solvent.
-
Recrystallize the crude solid from a suitable solvent, such as methanol or ethanol, to yield pure ethyl 4-hydroxy-5-fluoroquinoline-3-carboxylate.
| Parameter | Condition | Rationale |
| Reactants | 2,5-Difluoroaniline, DEEMM | Commercially available starting materials for the target structure. |
| Condensation Temp. | 120-130°C | Sufficient to drive the condensation and remove ethanol byproduct. |
| Cyclization Temp. | 240-250°C | Required to overcome the high activation energy of electrocyclization.[10][12] |
| Cyclization Solvent | Diphenyl ether | High boiling point (259°C) and inert nature make it ideal for this step.[1] |
| Typical Yield | 70-85% | The Gould-Jacobs reaction is generally efficient for electron-rich anilines. |
Table 1: Summary of Reaction Parameters for Gould-Jacobs Synthesis.
Stage 2: Chlorination of 4-Hydroxy-5-fluoroquinoline
The conversion of the 4-hydroxy (or 4-quinolone) group to a 4-chloro group is a standard transformation in quinoline chemistry. This is most effectively achieved using phosphorus oxychloride (POCl₃), which acts as both the chlorinating agent and the reaction solvent in many cases.[5][16]
Mechanistic Insight
The oxygen of the 4-quinolone tautomer acts as a nucleophile, attacking the phosphorus atom of POCl₃. A series of eliminations and additions, facilitated by the pyridine nitrogen, results in the replacement of the hydroxyl group with a chlorine atom. The reaction is typically driven to completion by heating under reflux.
Detailed Experimental Protocol
This protocol describes the chlorination of ethyl 4-hydroxy-5-fluoroquinoline-3-carboxylate. Note: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
Materials & Reagents:
-
Ethyl 4-hydroxy-5-fluoroquinoline-3-carboxylate (from Stage 1)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution or aqueous ammonia
-
Dichloromethane (DCM) or Ethyl acetate
Protocol:
-
Reaction Setup: Place the ethyl 4-hydroxy-5-fluoroquinoline-3-carboxylate (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a drying tube.
-
Carefully add phosphorus oxychloride (5-10 eq) to the flask. POCl₃ can often serve as both the reagent and solvent.
-
Chlorination: Heat the mixture to reflux (approx. 105-110°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: After cooling the reaction mixture to room temperature, carefully and slowly pour it into a beaker containing a large amount of crushed ice with vigorous stirring.
-
Safety Note: This step is highly exothermic and releases HCl gas. Perform this addition slowly in a fume hood.
-
-
Neutralization: Once the excess POCl₃ has been quenched, slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution or aqueous ammonia until the pH is ~8. The product will precipitate as a solid.
-
Extraction & Purification: If the product does not precipitate cleanly, extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization or column chromatography to yield pure ethyl this compound-3-carboxylate .
| Parameter | Condition | Rationale |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Standard, effective reagent for converting 4-hydroxyquinolines to 4-chloroquinolines.[16][17] |
| Stoichiometry | 5-10 eq (or as solvent) | A large excess ensures the reaction goes to completion. |
| Reaction Temp. | Reflux (~110°C) | Provides the necessary energy for the substitution reaction. |
| Work-up | Quenching on ice | Safely destroys the highly reactive excess POCl₃. |
| Typical Yield | 85-95% | This chlorination is typically a high-yielding transformation.[5] |
Table 2: Summary of Reaction Parameters for Chlorination.
Conclusion
The synthetic route detailed herein provides a reliable and efficient pathway to this compound derivatives. The Gould-Jacobs reaction offers a proven method for constructing the core heterocyclic system, while subsequent chlorination with phosphorus oxychloride effectively installs the crucial C4-chloro substituent. These protocols are grounded in well-established chemical principles and provide a solid foundation for researchers engaged in the synthesis of complex quinoline-based molecules for pharmaceutical applications.
References
- 1. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 4. chemijournal.com [chemijournal.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 8. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Gould-Jacobs Reaction [drugfuture.com]
- 12. benchchem.com [benchchem.com]
- 13. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 14. Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones – Oriental Journal of Chemistry [orientjchem.org]
- 15. ablelab.eu [ablelab.eu]
- 16. researchgate.net [researchgate.net]
- 17. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Chloro-5-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 5-Fluoroquinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique bicyclic structure allows for versatile functionalization, enabling the fine-tuning of pharmacological properties. Within this class, fluoroquinolones have emerged as a cornerstone of antibacterial therapy, where the strategic placement of fluorine atoms can significantly enhance potency, alter pharmacokinetic profiles, and mitigate metabolic degradation.[2] 4-Chloro-5-fluoroquinoline, in particular, represents a valuable building block for the synthesis of novel compounds in drug discovery. The chlorine atom at the C4-position serves as a versatile handle for carbon-carbon bond formation, while the fluorine atom at the C5-position can influence the electronic properties of the ring system and provide a valuable tool for modulating biological activity.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of C-C bonds, particularly for creating biaryl and heteroaryl-aryl structures.[3] Its operational simplicity, mild reaction conditions, and tolerance of a wide array of functional groups have made it an indispensable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[4] This document provides a detailed guide to the application of the Suzuki coupling reaction for the functionalization of this compound, offering insights into the reaction mechanism, optimized protocols, and practical considerations for researchers in the field.
Reaction Mechanism and Key Considerations
The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst.[5] The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with an organoboron reagent (typically a boronic acid or its ester) in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5][6]
The Catalytic Cycle
Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Challenges with this compound
The Suzuki coupling of heteroaryl chlorides, such as this compound, can present unique challenges compared to their bromide or iodide counterparts. The C-Cl bond is stronger and less reactive, making the initial oxidative addition step the rate-limiting factor in the catalytic cycle.[5][7] To overcome this, the choice of catalyst and ligand is critical. Bulky, electron-rich phosphine ligands are generally required to enhance the electron density on the palladium center, thereby promoting the oxidative addition of the less reactive aryl chloride.[8]
The presence of the nitrogen atom in the quinoline ring can also influence the reaction by coordinating with the palladium catalyst, potentially leading to catalyst deactivation. Furthermore, the electron-withdrawing nature of both the nitrogen atom and the 5-fluoro substituent can affect the reactivity of the C4-Cl bond.
Experimental Protocol: A Representative Procedure
The following protocol is a representative procedure for the Suzuki coupling of this compound with a generic arylboronic acid. This protocol is based on established methods for the coupling of related chloro-heteroaromatic compounds.[6] Researchers should consider this a starting point, and optimization of reaction conditions may be necessary for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | |
| Arylboronic Acid | ≥95% | Commercially Available | |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Commercially Available | Air-sensitive, handle under inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Finely powdered for best results. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Degas before use. |
| Water | Deionized | - | Degas before use. |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |
| Brine | Saturated NaCl solution | - | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Equipment
-
Round-bottom flask or microwave reaction vial
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath (or microwave reactor)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography system
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the Suzuki coupling reaction.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and finely powdered anhydrous potassium carbonate (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add a degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio). The reaction concentration is generally in the range of 0.1-0.5 M with respect to the limiting reagent.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03-0.05 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 90-100 °C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours depending on the reactivity of the boronic acid.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-5-fluoroquinoline product.
Optimization and Troubleshooting
The success of the Suzuki coupling with this compound can be sensitive to several parameters. The following table provides guidance on optimizing the reaction and troubleshooting common issues.
| Parameter | Recommendation & Rationale | Troubleshooting |
| Catalyst System | Pd(PPh₃)₄ is a good starting point. For more challenging couplings, consider catalyst systems with bulky, electron-rich ligands such as Pd(OAc)₂ with SPhos or XPhos . These ligands enhance the rate of oxidative addition of the C-Cl bond.[8] | Low or no conversion: The catalyst may be inactive. Ensure it is handled under an inert atmosphere. Consider using a different ligand or a pre-formed Pd(0) catalyst. |
| Base | K₂CO₃ is a common and effective base. K₃PO₄ or Cs₂CO₃ are stronger bases that can be beneficial for less reactive substrates. Ensure the base is anhydrous and finely powdered to maximize surface area. | Incomplete reaction: The base may not be strong enough or may have absorbed moisture. Try a stronger base or use freshly opened/dried base. |
| Solvent | A mixture of an aprotic organic solvent like 1,4-dioxane , toluene , or DMF with water is standard. The water is crucial for dissolving the inorganic base. Degassing the solvent is essential to prevent oxidation of the Pd(0) catalyst. | Poor solubility of reagents: Try a different solvent system, such as DMF/water. Ensure the reaction is well-stirred. |
| Temperature | Reactions are typically run at elevated temperatures (80-110 °C ). Microwave irradiation can significantly reduce reaction times. | Side product formation: The temperature may be too high, leading to decomposition or side reactions like homocoupling of the boronic acid. Try lowering the temperature. |
| Boronic Acid Quality | Use high-purity boronic acids. Impurities can inhibit the catalyst. Dehydration of boronic acids to form boroxines can occur upon storage and may affect reactivity. | Low yield: Consider using a slight excess of the boronic acid (1.2-1.5 eq.). If protodeboronation is suspected, anhydrous conditions might be explored, though this requires careful selection of the base. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a robust and versatile method for the synthesis of 4-aryl-5-fluoroquinolines, which are valuable scaffolds in drug discovery. While the inherent lower reactivity of the C4-Cl bond requires careful consideration of the catalytic system, the use of appropriate palladium catalysts with electron-rich ligands under basic conditions can lead to successful and high-yielding transformations. The protocol and optimization strategies outlined in this document serve as a comprehensive guide for researchers to effectively utilize this powerful reaction in their synthetic endeavors.
References
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Chloro-5-fluoroquinoline
Introduction: The Strategic Importance of C-N Bond Formation in Medicinal Chemistry
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2][3] Aryl and heteroaryl amines are privileged scaffolds found in a vast array of biologically active molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a robust and versatile method for the formation of these crucial bonds, often succeeding where traditional methods like nucleophilic aromatic substitution fail.[2][3] This reaction's mild conditions and broad substrate scope have made it an indispensable tool for medicinal chemists.[2]
This application note provides a detailed guide to the Buchwald-Hartwig amination of 4-chloro-5-fluoroquinoline, a heterocyclic building block of significant interest in drug discovery. Quinolines functionalized with amino substituents are particularly important due to their wide applications in medicine.[4] The presence of the electron-withdrawing fluorine atom and the coordinating quinoline nitrogen presents unique challenges that necessitate careful optimization of reaction parameters. We will delve into a detailed experimental protocol, the rationale behind the selection of catalysts, ligands, and bases, and provide troubleshooting guidance for common issues.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.[1][5][6] The cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species, forming a Pd(II) complex. Subsequent coordination of the amine and deprotonation by a base generates a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[1][6][7]
Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Amination of this compound
This protocol provides a starting point for the amination of this compound with a generic secondary amine. Optimization may be required for specific amine coupling partners.
Materials and Reagents:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 181.59 | 1.0 | 1.0 |
| Secondary Amine | - | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 (2 mol%) |
| Xantphos | 578.68 | 0.04 | 0.04 (4 mol%) |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene (anhydrous) | - | 5 mL | - |
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (181.6 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol).
-
Degassing: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Add anhydrous, degassed toluene (5 mL) via syringe, followed by the secondary amine (1.2 mmol).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Rationale for Reagent Selection: A Deeper Dive
The success of a Buchwald-Hartwig amination is highly dependent on the judicious choice of each reaction component.
1. Palladium Precatalyst:
While a variety of palladium sources can be used, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is a common and effective precatalyst.[7] It is a stable Pd(0) source that readily enters the catalytic cycle. Alternatively, Pd(OAc)₂ can be used, which is reduced in situ to the active Pd(0) species.[5]
2. Ligand Selection: The Key to Success
The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination. For electron-deficient and potentially coordinating heteroaryl chlorides like this compound, bulky, electron-rich phosphine ligands are generally preferred.
-
Xantphos: This bidentate phosphine ligand is known for its wide bite angle, which promotes reductive elimination and prevents the formation of inactive catalyst species.[8][9] It is often a good starting point for challenging couplings.[8]
-
Other Ligands to Consider: For amination of aryl chlorides, ligands like BrettPhos and RuPhos have also shown great success.[10] The choice of ligand is highly dependent on the specific amine coupling partner, and screening of different ligands may be necessary to achieve optimal results.[11][12]
3. The Role of the Base:
A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.[7][13]
-
Sodium tert-butoxide (NaOtBu): This is a commonly used strong base that is effective in many Buchwald-Hartwig reactions.[5]
-
Weaker Bases: If the substrates are sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may necessitate higher reaction temperatures or longer reaction times.[5][6]
4. Solvent Effects:
The choice of solvent can significantly influence the reaction rate and outcome by affecting the solubility of reagents and the stability of catalytic intermediates.[14][15][16]
-
Aprotic, Non-polar Solvents: Toluene is a widely used solvent for Buchwald-Hartwig aminations and is often a good first choice.[6][17] Other non-polar solvents like dioxane can also be effective.[18]
-
Polar Aprotic Solvents: In some cases, polar aprotic solvents like DMF or DMSO can be beneficial, but they can also lead to different selectivities or side reactions.[13][19][20]
Optimization and Troubleshooting
The protocol provided is a general starting point. For challenging substrates or to improve yields, further optimization may be necessary.
| Parameter | Variation | Rationale |
| Ligand | Screen other bulky phosphine ligands (e.g., BrettPhos, RuPhos) | The optimal ligand is substrate-dependent.[11][12] |
| Base | Use a weaker base (e.g., Cs₂CO₃, K₃PO₄) | For base-sensitive functional groups.[5][6] |
| Temperature | Increase or decrease temperature | Can affect reaction rate and side product formation. |
| Catalyst Loading | Increase to 5 mol% | May be necessary for less reactive substrates. |
Common Issues and Solutions:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium precatalyst and ligand are of high quality and have been stored properly.
-
Insufficiently Anhydrous/Degassed Conditions: Oxygen can deactivate the palladium catalyst. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.
-
Incorrect Ligand Choice: The chosen ligand may not be suitable for the specific substrate combination.[11] Screen a panel of ligands.
-
-
Formation of Side Products:
-
Hydrodehalogenation: This side reaction can be minimized by using a less reactive base or a different ligand.
-
Homocoupling of the Amine: This can sometimes be observed, especially at higher temperatures. Lowering the reaction temperature may help.
-
Conclusion
The Buchwald-Hartwig amination is a powerful tool for the synthesis of 4-amino-5-fluoroquinolines. By carefully selecting the catalyst, ligand, base, and solvent, and by systematically optimizing the reaction conditions, researchers can efficiently access these valuable compounds for applications in drug discovery and development. This application note provides a solid foundation for successfully employing this important transformation.
References
- 1. reddit.com [reddit.com]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. ias.ac.in [ias.ac.in]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. research.rug.nl [research.rug.nl]
- 11. reddit.com [reddit.com]
- 12. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 13. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Sonogashira Coupling of 4-Chloro-5-fluoroquinoline
Introduction: The Strategic Importance of Alkynyl-Fluoroquinolines
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide spectrum of biological activities and unique photophysical properties. The introduction of an alkynyl group, particularly at the C4 position, dramatically expands the molecular diversity and potential applications of these heterocycles. The Sonogashira coupling, a palladium and copper co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, stands as a powerful and versatile tool for forging C(sp²)-C(sp) bonds under relatively mild conditions.[1] This reaction's tolerance of numerous functional groups makes it particularly suitable for the late-stage functionalization of complex molecules in drug discovery programs.[1]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the Sonogashira coupling of 4-chloro-5-fluoroquinoline. The presence of a deactivating chloro-substituent and an electron-withdrawing fluorine atom on the quinoline ring presents specific challenges that necessitate a carefully optimized protocol. We will delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental protocols for both traditional and copper-free conditions, and offer insights into troubleshooting and optimization.
Mechanistic Rationale: A Tale of Two Catalytic Cycles
The Sonogashira coupling reaction elegantly proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][3] Understanding these cycles is paramount to making informed decisions during reaction setup and optimization.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the this compound, forming a Pd(II) complex. This is often the rate-limiting step, especially with less reactive aryl chlorides.
-
Transmetalation: A copper acetylide species, generated in the copper cycle, transfers the alkyne group to the palladium center.
-
Reductive Elimination: The desired 4-alkynyl-5-fluoroquinoline product is expelled from the palladium complex, regenerating the active Pd(0) catalyst.
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates to the terminal alkyne.
-
Acidification and Deprotonation: This coordination increases the acidity of the terminal alkyne's proton, facilitating its removal by a mild base (typically an amine) to form a copper acetylide intermediate.
This synergistic relationship between palladium and copper allows the reaction to proceed under mild conditions.[1]
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-5-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Chloro-5-fluoroquinoline in Medicinal Chemistry
This compound is a key heterocyclic building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. The quinoline scaffold itself is a privileged structure, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The specific substitution pattern of this compound, featuring two distinct halogen atoms at electronically significant positions, presents a unique opportunity for selective functionalization through nucleophilic aromatic substitution (SNAr). This allows for the precise introduction of various pharmacophores, making it an invaluable intermediate in the construction of novel drug candidates. Understanding the regioselectivity of SNAr reactions on this substrate is paramount for efficiently accessing desired molecular architectures and accelerating the drug discovery pipeline.
Mechanistic Insights into the Regioselectivity of SNAr on this compound
The nucleophilic aromatic substitution on this compound is a classic addition-elimination reaction. The regioselectivity, meaning whether the incoming nucleophile will replace the chlorine at the C4 position or the fluorine at the C5 position, is governed by a delicate interplay of electronic and steric factors.
The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a key determinant of the reaction pathway. The presence of electron-withdrawing groups on the aromatic ring stabilizes the Meisenheimer complex and accelerates the reaction. In the case of this compound, both the quinoline nitrogen and the halogen substituents are electron-withdrawing, thus activating the ring for nucleophilic attack.
The general mechanism can be visualized as follows:
Caption: General mechanism for nucleophilic aromatic substitution on this compound.
Predicting the Predominant Pathway: C4 vs. C5 Substitution
While direct experimental data on the regioselectivity of this compound is not extensively published, we can infer the likely outcome based on established principles of SNAr on related heterocyclic systems.
-
Electronic Effects: The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect, particularly at the C2 and C4 positions. This makes the C4 carbon significantly more electrophilic and thus more susceptible to nucleophilic attack. Computational studies on analogous dihaloquinazolines and dihalopyrimidines consistently show that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 carbon, indicating it as the preferred site for nucleophilic attack.[1][2][3]
-
Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. Paradoxically, fluorine, despite forming a very strong C-F bond, is often a better leaving group than chlorine in SNAr. This is because its high electronegativity strongly polarizes the C-F bond, making the attached carbon more electrophilic and accelerating the initial attack.
In the case of this compound, these two factors are in opposition. The C4 position is electronically favored for attack, while the fluorine at C5 is a potentially better leaving group. However, the activation of the C4 position by the ring nitrogen is a very powerful effect in quinoline systems. Therefore, it is highly probable that nucleophilic substitution will preferentially occur at the C4 position , displacing the chloride ion.
Experimental Protocols: Selective Synthesis of 4-Amino-5-fluoroquinolines
The synthesis of 4-aminoquinolines is a common and crucial transformation in medicinal chemistry.[4][5] The following protocol provides a general method for the selective amination of this compound at the C4 position.
Protocol 1: Conventional Heating for the Synthesis of 4-Alkyl/Aryl-amino-5-fluoroquinolines
Objective: To synthesize a range of 4-amino-5-fluoroquinoline derivatives through a reliable and scalable method.
Materials:
| Reagent/Solvent | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Amine (Aliphatic or Aromatic) | ≥98% | Commercially Available |
| Ethanol or 2-Propanol | Anhydrous | Commercially Available |
| Diisopropylethylamine (DIPEA) | ≥99% | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate | ACS Grade | Prepared in-house |
| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available |
Instrumentation:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath with temperature control
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in ethanol or 2-propanol (0.1-0.2 M), add the desired amine (1.1-1.5 eq.). For reactions involving amine hydrochlorides or less nucleophilic anilines, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5-2.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). Reaction times can vary from 4 to 24 hours depending on the nucleophilicity of the amine.
-
Workup: Upon completion of the reaction (as indicated by the consumption of the starting material), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution to remove any acidic byproducts. Separate the organic layer, and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 4-amino-5-fluoroquinoline derivative.
Expected Outcome: This protocol is expected to yield the 4-substituted amino-5-fluoroquinoline as the major product, with minimal to no formation of the 5-substituted isomer.
Protocol 2: Microwave-Assisted Synthesis for Rapid Library Generation
Objective: To accelerate the synthesis of a library of 4-amino-5-fluoroquinoline analogs for structure-activity relationship (SAR) studies.
Materials:
| Reagent/Solvent | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Amine (Aliphatic or Aromatic) | ≥98% | Commercially Available |
| Dimethyl Sulfoxide (DMSO) | Anhydrous | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available |
Instrumentation:
-
Microwave reactor equipped with sealed reaction vessels and temperature and pressure sensors
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a microwave reaction vessel, combine this compound (1.0 eq.), the desired amine (1.2 eq.), and potassium carbonate (1.5 eq.) in anhydrous DMSO (0.2-0.5 M).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture to 120-150 °C for 15-60 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the vessel.
-
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product as described in Protocol 1.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | Insufficient reaction time or temperature. Poor nucleophilicity of the amine. | Increase reaction time and/or temperature. For microwave synthesis, increase the irradiation time or temperature. For poorly nucleophilic amines, consider using a stronger base or a more polar aprotic solvent like DMF or NMP. |
| Formation of Byproducts | Decomposition of starting materials or products at high temperatures. Side reactions of the nucleophile. | Lower the reaction temperature and extend the reaction time. Ensure an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to oxidation. |
| Difficulty in Purification | Similar polarity of starting material and product. | Optimize the eluent system for column chromatography. Consider derivatization of the product to alter its polarity for easier separation. |
Conclusion
The nucleophilic aromatic substitution on this compound is a powerful and versatile tool for the synthesis of novel quinoline derivatives with significant potential in drug discovery. Based on established principles of SNAr on related heterocyclic systems, substitution is expected to occur selectively at the C4 position. The protocols provided herein offer reliable methods for achieving this transformation, enabling the efficient generation of libraries of 4-amino-5-fluoroquinolines for biological evaluation. Further experimental and computational studies on this specific substrate will undoubtedly provide deeper insights and further refine these synthetic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Guide to the Synthesis of Fluoroquinolone Antibiotics via a Core 7-Chloroquinolone Intermediate
Abstract
Fluoroquinolones are a cornerstone of modern antibacterial therapy, prized for their broad-spectrum activity and potent bactericidal effects.[1] Their mechanism of action involves the targeted inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, transcription, and repair.[2][3][4][5] The core chemical scaffold, a 4-quinolone ring system, is synthetically versatile, allowing for modifications that enhance potency and pharmacokinetic properties. A critical step in the synthesis of many prominent fluoroquinolones, such as Ciprofloxacin and Norfloxacin, is the nucleophilic aromatic substitution (SNAr) at the C-7 position of a pre-formed quinolone ring. This application note provides a detailed guide to the synthesis of these vital antibiotics, focusing on the preparation of a key intermediate, 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid , and its subsequent conversion to the final active pharmaceutical ingredients (APIs). While the prompt specified a "4-Chloro-5-fluoroquinoline" starting material, the established and industrially relevant pathways predominantly utilize a 7-chloro substituted quinolone core for the crucial introduction of the piperazine moiety.[6][7] We will therefore focus on this validated and scientifically robust approach.
Introduction: The Fluoroquinolone Pharmacophore
The antibacterial efficacy of fluoroquinolones is intrinsically linked to their chemical structure. Key structural features essential for activity include the carboxylic acid at the C-3 position and the ketone at C-4, which are believed to interact with the DNA-enzyme complex.[1] The fluorine atom at C-6 significantly enhances gyrase inhibition and cellular penetration, while the substituent at C-7, typically a nitrogen-containing heterocycle like piperazine, modulates the antibacterial spectrum and potency.[8][9][10]
The general synthetic strategy, therefore, involves two primary phases:
-
Construction of the Quinolone Core: Building the bicyclic quinolone ring system with the required fluorine at C-6, a leaving group (typically chlorine) at C-7, and an ester at C-3.
-
Functionalization at C-7: Displacing the C-7 chlorine with a desired amine (e.g., piperazine) via a nucleophilic aromatic substitution reaction.
-
Final Hydrolysis: Converting the C-3 ester to the essential carboxylic acid.
This guide will provide detailed protocols and the scientific rationale for each of these critical stages.
Mechanism of Action: A Molecular Perspective
Fluoroquinolones function by trapping the enzyme-DNA complex after the DNA strands have been cleaved. By binding to DNA gyrase and topoisomerase IV, they inhibit the re-ligation step of the DNA cleavage-reunion cycle.[3][] This leads to an accumulation of double-strand DNA breaks, which stalls the replication fork and ultimately triggers cell death.[4] This targeted mechanism provides potent bactericidal activity against a wide range of pathogens.
Caption: Mechanism of fluoroquinolone action via inhibition of DNA re-ligation.
Part I: Synthesis of the Key Quinolone Intermediate
A common and efficient route to the core fluoroquinolone scaffold begins with a substituted benzoyl chloride. The following protocol outlines a representative synthesis of Ethyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate , a direct precursor to Ciprofloxacin.
Protocol 1: Synthesis of the 7-Chloroquinolone Core
This multi-step, one-pot synthesis converts 2,4-dichloro-5-fluorobenzoyl chloride into the cyclized quinolone core.
Materials:
-
2,4-dichloro-5-fluorobenzoyl chloride
-
Diethyl malonate
-
Magnesium ethoxide
-
Triethyl orthoformate
-
Acetic anhydride
-
Cyclopropylamine
-
Potassium carbonate
-
Toluene, Ethanol, N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Acylation of Malonate:
-
To a solution of magnesium ethoxide in ethanol, add diethyl malonate dropwise at 5-10°C.
-
Slowly add a solution of 2,4-dichloro-5-fluorobenzoyl chloride in toluene, maintaining the temperature below 15°C.
-
Rationale: This reaction forms the diethyl (2,4-dichloro-5-fluorobenzoyl)malonate intermediate. Magnesium ethoxide acts as a base to deprotonate the malonate, creating a nucleophile for acylation.
-
-
Ketoester Formation (Hydrolysis & Decarboxylation):
-
After the acylation is complete, carefully add dilute sulfuric acid to the mixture.
-
Heat the mixture to reflux to facilitate the hydrolysis of one ester group and subsequent decarboxylation, yielding the β-ketoester, ethyl 2,4-dichloro-5-fluorobenzoylacetate.
-
Rationale: The acidic workup and heating efficiently remove one of the carboxyl groups to form the required ketoester precursor.
-
-
Enol Ether Formation:
-
To the isolated β-ketoester, add triethyl orthoformate and acetic anhydride.
-
Heat the mixture to 120-130°C for 2-3 hours.
-
Rationale: This step converts the ketone into a more reactive enol ether, which is primed for reaction with the amine in the next step.
-
-
Enamine Formation:
-
Cool the reaction mixture and dissolve it in a suitable solvent like toluene.
-
Slowly add cyclopropylamine at room temperature. The reaction is typically exothermic.
-
Rationale: The cyclopropylamine displaces the ethoxy group from the enol ether to form the corresponding enamine, introducing the crucial N-1 substituent.[12]
-
-
Intramolecular Cyclization (Ring Closure):
-
To the enamine solution, add a base such as potassium carbonate and a high-boiling solvent like DMF.[6][13]
-
Heat the mixture to 120-125°C and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the mixture and quench with ice water to precipitate the product.
-
Filter, wash with water and a non-polar solvent (e.g., acetone or hexane), and dry to obtain the target intermediate.
-
Rationale: This is a critical intramolecular nucleophilic substitution. The enamine nitrogen attacks the aromatic ring at the carbon bearing the chlorine at the C-2 position (relative to the benzoyl group), displacing it to form the quinolone ring. A strong base and heat are required to facilitate this cyclization.[6]
-
Caption: General workflow for the synthesis of the core quinolone intermediate.
Part II: Nucleophilic Aromatic Substitution at C-7
This step is the linchpin in the synthesis of many fluoroquinolones, where the biological activity is fine-tuned by introducing a substituent at the C-7 position. The electron-withdrawing nature of the quinolone ring system, particularly the carbonyl group and the ring nitrogen, activates the C-7 position for nucleophilic attack.[14]
Protocol 2: Synthesis of Ciprofloxacin via SNAr
Materials:
-
Ethyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate (from Part I)
-
Anhydrous piperazine
-
Dimethyl sulfoxide (DMSO) or Pyridine
-
Hydrochloric acid (for work-up)
-
Sodium hydroxide (for hydrolysis)
Step-by-Step Methodology:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the 7-chloroquinolone intermediate (1 equivalent) in DMSO.
-
Add anhydrous piperazine (approx. 4 equivalents). An excess of piperazine is used as it acts as both the nucleophile and a base to neutralize the HCl generated in situ.
-
Rationale: DMSO is an excellent polar aprotic solvent for SNAr reactions, as it effectively solvates the cationic intermediates without solvating the nucleophile, thus increasing its reactivity.[6]
-
-
Nucleophilic Substitution:
-
Heat the reaction mixture to between 90°C and 140°C.[6][15] The optimal temperature may vary and should be determined by monitoring.
-
Stir for 2-4 hours, monitoring the disappearance of the starting material by HPLC.
-
Rationale: The lone pair on one of the piperazine nitrogens attacks the electron-deficient C-7 carbon of the quinolone ring, forming a Meisenheimer complex intermediate. The chloride ion is then expelled, and a proton is transferred to restore aromaticity, yielding the C-7 substituted product.
-
-
Work-up and Isolation of the Ester Intermediate:
-
Once the reaction is complete, cool the mixture and pour it into cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove excess piperazine and DMSO, and dry.
-
-
Saponification (Hydrolysis):
-
Suspend the crude ester in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide and heat the mixture to reflux for 2-3 hours until the ester is fully hydrolyzed.
-
Rationale: The C-3 carboxylic acid is essential for antibacterial activity.[1] Basic hydrolysis (saponification) is a standard method to convert the ethyl ester to the corresponding carboxylate salt.
-
-
Final Precipitation and Purification:
-
Cool the reaction mixture and filter to remove any insoluble impurities.
-
Carefully adjust the pH of the filtrate to approximately 7.2-7.5 with hydrochloric acid.[16]
-
The final Ciprofloxacin product will precipitate as a zwitterion at its isoelectric point.
-
Allow the suspension to stand, preferably at a cool temperature (4°C), to ensure complete precipitation.[6]
-
Filter the solid, wash with cold water and acetone, and dry under vacuum to yield pure Ciprofloxacin.
-
Comparative Reaction Conditions
The choice of solvent, base, and temperature can significantly impact the yield and purity of the final product.
| Fluoroquinolone | C-7 Nucleophile | Solvent | Temperature | Typical Yield | Reference |
| Ciprofloxacin | Piperazine | DMSO | 140°C | Good | [15] |
| Norfloxacin | Piperazine | Pyridine | Reflux | ~83% | [13] |
| Enrofloxacin | N-Ethylpiperazine | DMF | 100-130°C | Good | [16] |
| 8-Nitro-FQ | Primary Amines | 50% aq. Ethanol | 75-80°C | Variable | [17] |
Conclusion and Field-Proven Insights
The synthesis of fluoroquinolones from a common 7-chloro intermediate is a robust and scalable strategy. The key to a successful synthesis lies in the precise control of the cyclization and nucleophilic substitution steps.
-
Causality in Cyclization: The choice of base and solvent in the ring closure step is critical. Strong, non-nucleophilic bases like potassium carbonate are preferred to avoid side reactions, while high-boiling polar aprotic solvents like DMF facilitate the high temperatures needed for the intramolecular SNAr reaction.[6][13]
-
Self-Validating Protocols: Reaction progress should always be monitored by a reliable analytical method like HPLC. The disappearance of the starting material and the appearance of the product peak provide a clear endpoint, preventing the formation of impurities from overheating or extended reaction times.
-
Trustworthiness in Purification: The final precipitation step by pH adjustment is a highly effective purification method. Since fluoroquinolones are zwitterionic, their solubility is minimal at their isoelectric point, allowing them to be selectively precipitated from both acidic and basic impurities.[6]
This guide provides a foundational framework for the synthesis of this critical class of antibiotics. Researchers are encouraged to consult the primary literature for specific modifications and optimizations relevant to their target molecules.
References
- 1. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]
- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 3. Mechanism of fluoroquinolone action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 12. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 13. CN107445892A - Norfloxacin chemical industry synthesis method - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives - Google Patents [patents.google.com]
- 16. CN104292159A - Preparation method of norfloxacin, ciprofloxacin and enrofloxacin - Google Patents [patents.google.com]
- 17. Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives [mdpi.com]
Application Notes & Protocols: Leveraging 4-Chloro-5-fluoroquinoline for the Synthesis of Novel Kinase Inhibitors
Introduction: The Quinoline Scaffold in Modern Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The dysregulation of kinase activity is a hallmark of numerous cancers, driving aberrant cell proliferation, survival, and metastasis.[1] Consequently, the development of small molecule kinase inhibitors has revolutionized cancer therapy.[2][3]
Within the vast chemical space explored for kinase inhibition, the quinoline core has emerged as a "privileged scaffold".[1][4] Its rigid, bicyclic structure is adept at mimicking the adenine moiety of ATP, enabling it to effectively occupy the ATP-binding site of various kinases.[1][5] This document provides a detailed guide for researchers and drug development professionals on the strategic use of 4-Chloro-5-fluoroquinoline , a versatile and reactive building block, for the synthesis and evaluation of novel kinase inhibitors.
The strategic placement of a chlorine atom at the C4-position and a fluorine atom at the C5-position makes this reagent particularly valuable. The C4-chloro group serves as a reactive handle for introducing molecular diversity, primarily through nucleophilic aromatic substitution (SNAr), while the electron-withdrawing C5-fluoro group can enhance this reactivity and bestow favorable properties such as improved metabolic stability and binding affinity in the final inhibitor compounds.[5][6][7]
Physicochemical Properties and Reactivity Profile
This compound is a solid at room temperature. Its reactivity is dominated by the C4-chloro substituent, which is activated towards nucleophilic displacement.
| Property | Value | Source |
| Molecular Formula | C₉H₅ClFN | Inferred |
| Molecular Weight | 181.60 g/mol | Inferred |
| Primary Reactive Site | C4-Position (Chloride) | [6] |
| Key Reaction Types | Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling | [6][8] |
The quinoline nitrogen acts as an electron-withdrawing group, reducing electron density at the C4 position and making it susceptible to attack by nucleophiles like amines and anilines.[6] This SNAr reaction is the most direct and widely used method for elaborating this scaffold. While palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are fundamental in medicinal chemistry, they are more challenging with aryl chlorides than with the corresponding bromides or iodides and typically require specialized catalyst systems.[8][9]
General Workflow for Kinase Inhibitor Synthesis
The overall strategy involves using the this compound core and introducing diversity elements through robust chemical transformations. The resulting library of compounds is then subjected to biological evaluation to identify potent and selective kinase inhibitors.
Caption: General workflow from starting material to lead identification.
Experimental Protocols: Synthesis
The following protocols provide detailed, step-by-step methodologies for the two primary synthetic strategies used to derivatize this compound.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Anilines
This protocol describes the synthesis of a 4-anilino-5-fluoroquinoline scaffold, a common core in many kinase inhibitors.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (e.g., 4-methoxyaniline) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
2-Propanol or N-Methyl-2-pyrrolidone (NMP)
-
Ethyl Acetate, Hexanes, Brine, Anhydrous Sodium Sulfate
-
Standard glassware for reflux or sealed-vial reactions
Procedure:
-
To a round-bottom flask or microwave vial, add this compound (1.0 eq), the desired substituted aniline (1.1 eq), and a solvent such as 2-propanol.
-
Add DIPEA (2.0 eq) to the mixture. DIPEA acts as a non-nucleophilic base to quench the HCl generated during the reaction.
-
Heat the reaction mixture to reflux (approx. 82°C for 2-propanol) or to 100-120°C if using NMP.
-
Stir the reaction for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Dilute the residue with ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure 4-anilino-5-fluoroquinoline product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol outlines a more advanced method for creating a C-C bond at the C4 position, which requires careful control of reaction conditions due to the lower reactivity of the C-Cl bond.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.5 eq)
-
Palladium Catalyst (e.g., Pd₂(dba)₃ with a specialized ligand like SPhos or XPhos, or a pre-catalyst like XPhos Pd G2) (2-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst/ligand system, and the base.[10]
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent oxidation and deactivation of the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system via syringe.[8]
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until completion (typically 4-18 hours).[8]
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.[8]
-
-
Purification: Purify the crude product by silica gel column chromatography to isolate the desired 4-aryl-5-fluoroquinoline.
-
Characterization: Confirm the structure and purity via NMR and mass spectrometry.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
The vast majority of quinoline-based inhibitors function as ATP-competitive inhibitors.[5][11] They are designed to bind reversibly or irreversibly to the ATP-binding pocket in the kinase domain, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling. The quinoline scaffold itself typically occupies the adenine-binding region, forming key hydrogen bonds with the "hinge" region of the kinase.[5] The substituents introduced at the C4-position are designed to extend into adjacent hydrophobic pockets, which is a primary strategy for achieving both high potency and selectivity for the target kinase over other kinases in the kinome.[12]
Caption: Inhibition of a signaling pathway by an ATP-competitive inhibitor.
Experimental Protocols: Biological Evaluation
Once synthesized, the novel compounds must be evaluated for their ability to inhibit the target kinase. A luminescence-based in vitro assay is a robust, high-throughput method for determining inhibitor potency (IC₅₀).
Protocol 3: In Vitro Kinase Assay (Luminescence-Based, e.g., ADP-Glo™)
This assay measures the amount of ADP produced in a kinase reaction; less ADP corresponds to greater inhibition.[13][14]
Materials:
-
Target Kinase of interest
-
Specific kinase substrate peptide
-
ATP (at a concentration near the Kₘ for the target kinase)[15]
-
Synthesized inhibitor compounds, serially diluted in DMSO
-
Positive Control Inhibitor (e.g., Staurosporine)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[13]
-
ADP-Glo™ Reagent & Kinase Detection Reagent (or equivalent)
-
White, opaque 96-well or 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Prepare serial dilutions of the synthesized inhibitors in DMSO. In the assay plate, add 2.5 µL of the diluted compound or DMSO vehicle control to the appropriate wells.[13]
-
Kinase Addition: Add 2.5 µL of the kinase (diluted in assay buffer) to each well.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[13]
-
Initiate Reaction: Start the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.[13]
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes (this time may require optimization).
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.[13]
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.[13]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Data Presentation: Summarizing Inhibitor Potency and Selectivity
Results from kinase assays should be tabulated to allow for clear comparison of compound activity and selectivity across different kinases.
| Compound ID | Target Kinase A IC₅₀ (nM) | Off-Target Kinase B IC₅₀ (nM) | Off-Target Kinase C IC₅₀ (nM) | Selectivity (B/A) |
| SYNTH-001 | 15 | 350 | >10,000 | 23.3 |
| SYNTH-002 | 8 | 1,200 | >10,000 | 150 |
| SYNTH-003 | 250 | 4,500 | >10,000 | 18 |
| Staurosporine | 5 | 10 | 20 | 2 |
Table 1: Example inhibitory activity and selectivity profile for newly synthesized compounds. Staurosporine is included as a non-selective positive control.[13]
Conclusion
This compound is a highly effective and versatile starting material for the construction of novel kinase inhibitors. Its well-defined reactivity at the C4-position allows for the systematic introduction of diverse chemical functionalities through robust protocols such as nucleophilic aromatic substitution. By coupling these synthetic strategies with quantitative biological assays, researchers can efficiently navigate the drug discovery process, from initial scaffold design to the identification of potent and selective lead compounds for further preclinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. soci.org [soci.org]
- 13. benchchem.com [benchchem.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of N-Aryl-5-fluoroquinolines
An Application Guide to the N-Arylation of 4-Chloro-5-fluoroquinoline: Protocols and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds. Specifically, the N-arylation of functionalized quinolines, such as this compound, unlocks access to a class of molecules with significant therapeutic potential, particularly as kinase inhibitors in oncology. The introduction of an aryl group at the C4-amino position is a critical step in the synthesis of these high-value compounds.
This application note serves as a comprehensive technical guide for researchers engaged in the synthesis of N-aryl-4-amino-5-fluoroquinolines. It moves beyond simple procedural outlines to provide a deep, mechanistic understanding of the primary catalytic systems employed for this transformation. By explaining the causality behind experimental choices, this guide empowers scientists to not only replicate but also rationally optimize these critical C-N bond-forming reactions.
Part 1: Mechanistic Foundations of N-Arylation
A successful N-arylation strategy hinges on the appropriate selection of a catalytic system. The two most robust and widely adopted methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Understanding their respective mechanisms is paramount for troubleshooting and adapting protocols to new substrates.
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Pathway
First developed in the 1990s, the Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[1][2] The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) active species. The choice of ligand is critical, as it modulates the catalyst's reactivity and stability. For electron-rich and potentially coordinating substrates like quinolines, bulky, electron-rich biarylphosphine ligands are often required to promote the key steps of the cycle.[3]
The catalytic cycle can be summarized in three main stages:
-
Oxidative Addition: The active Pd(0) complex reacts with the aryl halide (this compound), inserting into the carbon-chlorine bond to form a Pd(II) intermediate. This is often the rate-determining step.[4][5]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a more nucleophilic amido species.
-
Reductive Elimination: The final step involves the formation of the new C-N bond as the desired N-aryl product is expelled from the palladium center, regenerating the active Pd(0) catalyst.[1][2]
Caption: A simplified representation of the Pd-catalyzed Buchwald-Hartwig amination cycle.
The Ullmann Condensation: A Copper-Catalyzed Alternative
The Ullmann reaction is the classical method for copper-promoted N-arylation.[6][7] While traditional protocols required harsh conditions (high temperatures and stoichiometric copper), modern "modified" Ullmann reactions utilize catalytic amounts of a copper(I) salt in the presence of a ligand, making the transformation significantly more practical.[8][9]
The mechanism of the Ullmann reaction is more debated than its palladium counterpart. However, a commonly proposed pathway involves a Cu(I)/Cu(III) cycle:[10]
-
Nucleophile Coordination: The amine reacts with the active Cu(I) species.
-
Oxidative Addition: The aryl halide adds to the copper center, forming a Cu(III) intermediate.
-
Reductive Elimination: The C-N bond is formed, releasing the N-arylated product and regenerating the Cu(I) catalyst.
This method can be particularly effective for substrates that are challenging for palladium catalysts and is often more cost-effective. The choice of ligand, frequently a simple and inexpensive one like L-proline or a diamine, is key to achieving high yields under milder conditions.[11]
Caption: A plausible catalytic cycle for the modern ligand-assisted Ullmann N-arylation.
Part 2: Experimental Protocols and Workflow
The following protocols are generalized procedures based on established methods for the N-arylation of related haloquinolines and haloarenes.[12][13] Optimization of specific parameters (catalyst/ligand ratio, base, temperature, and time) is recommended for each unique amine substrate.
Workflow Overview
Caption: General experimental workflow for N-arylation reactions.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
This protocol is robust and generally provides high yields for a wide range of aniline derivatives. The use of an inert atmosphere is critical for catalyst stability and activity.
Materials:
-
This compound
-
Aryl amine (e.g., aniline derivative)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 palladacycle)
-
Phosphine ligand (e.g., XPhos, RuPhos, or SPhos)
-
Base (e.g., Cs₂CO₃, K₃PO₄, or K₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or CPME)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/oil bath, inert gas line (Argon or Nitrogen).
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl amine (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-1.5 times the mol of Pd).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Inerting: Seal the flask and evacuate and backfill with inert gas three times.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure N-aryl product.
| Parameter | Typical Conditions | Rationale for Choice |
| Pd Source | Pd₂(dba)₃, G3-XPhos | Air-stable precatalysts that reliably generate the active Pd(0) species. |
| Ligand | XPhos, RuPhos | Bulky, electron-rich biarylphosphines that accelerate oxidative addition and reductive elimination.[3] |
| Base | Cs₂CO₃, K₃PO₄ | Moderately strong, non-nucleophilic bases that facilitate amine deprotonation without side reactions. |
| Solvent | Toluene, Dioxane | Anhydrous, high-boiling aprotic solvents compatible with the catalytic system. |
| Temperature | 80 - 120 °C | Provides sufficient thermal energy to overcome activation barriers, especially for the C-Cl bond. |
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann-Type)
This protocol offers a cost-effective alternative to palladium catalysis and can be effective for specific substrate combinations. It often requires higher temperatures but can be performed without stringent inert atmosphere techniques in some cases.
Materials:
-
This compound
-
Aryl amine
-
Copper(I) source (e.g., CuI)
-
Ligand (e.g., L-proline, N,N'-dimethylethylenediamine)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF)
-
Reaction vial with screw cap, magnetic stirrer, heating mantle/oil bath.
Procedure:
-
Vessel Preparation: To a reaction vial with a magnetic stir bar, add the copper(I) source (5-10 mol%), the ligand (10-20 mol%), the base (2.0-3.0 equiv), this compound (1.0 equiv), and the aryl amine (1.2-2.0 equiv).
-
Solvent Addition: Add the anhydrous polar aprotic solvent.
-
Reaction: Seal the vial tightly and heat the mixture to the desired temperature (typically 110-150 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and water.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
| Parameter | Typical Conditions | Rationale for Choice |
| Cu Source | CuI | A common and effective Cu(I) source for Ullmann-type couplings.[14] |
| Ligand | L-proline, DMEDA | Simple, inexpensive ligands that solubilize the copper salt and accelerate the catalytic cycle.[8] |
| Base | K₂CO₃ | An inexpensive and effective base for this transformation. |
| Solvent | DMSO, DMF | High-boiling polar aprotic solvents that can solubilize the reagents and withstand high temperatures. |
| Temperature | 110 - 150 °C | Higher thermal energy is often required to activate the C-Cl bond in copper catalysis.[9] |
Protocol 3: Microwave-Assisted Synthesis
Microwave irradiation can dramatically reduce reaction times from hours to minutes by promoting rapid, uniform heating.[12][15] This method is ideal for rapid library synthesis and optimization.
Procedure:
-
Vessel Preparation: In a dedicated microwave reaction vial, combine the reagents and solvent as described in either Protocol 1 or 2.
-
Reaction: Seal the vial with a septum cap and place it in the microwave reactor. Set the desired temperature (e.g., 150 °C for Pd, 180 °C for Cu), maximum pressure, and a reaction time of 15-60 minutes.
-
Work-up & Purification: Follow the same work-up and purification steps as the corresponding conventionally heated protocol.
Causality: The rapid heating provided by microwave energy can overcome kinetic barriers more efficiently than conventional heating, often leading to cleaner reactions and higher yields in a fraction of the time.[16]
Part 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst (decomposed by air/moisture)- Insufficient temperature- Incorrect base/solvent combination- Poor quality reagents | - Ensure strictly inert conditions for Pd-catalysis.- Increase reaction temperature in 10-20 °C increments.- Screen alternative bases and solvents.- Use freshly purified reagents and anhydrous solvents. |
| Side Product Formation (e.g., Hydrodehalogenation) | - Presence of water or protic impurities- Ligand decomposition or inappropriate ligand choice | - Use rigorously dried solvents and reagents.- Screen a different class of ligand (e.g., switch from a biarylphosphine to an NHC ligand for Pd). |
| Di-arylation of Primary Amines | - Reaction conditions too harsh (high temp/long time)- High catalyst loading | - Reduce reaction temperature and monitor carefully to stop upon full conversion of starting material.- Lower the catalyst loading. |
Conclusion
The N-arylation of this compound is a versatile and powerful transformation for accessing molecules of significant interest in drug discovery. Both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation provide effective, complementary pathways to the desired products. A thorough understanding of the underlying mechanisms allows for rational protocol selection and optimization, enabling chemists to efficiently synthesize these valuable compounds. The advent of microwave-assisted techniques further accelerates this process, facilitating rapid discovery and development efforts.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. research.rug.nl [research.rug.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. byjus.com [byjus.com]
- 8. The mechanism of the modified Ullmann reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microwave-assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines and their Benzazole-quinoline Hybrids Through SNAr Reaction of 4,7-dichloroquinoline and Phenols Using [bmim][PF6] as a Green Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Building Block: A Guide to the Medicinal Chemistry Applications of 4-Chloro-5-fluoroquinoline
Introduction: Unveiling the Potential of a Niche Scaffold
In the vast landscape of medicinal chemistry, the quinoline core stands as a privileged scaffold, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1] The strategic introduction of halogen atoms, particularly fluorine and chlorine, has been a cornerstone of modern drug design, profoundly influencing the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[2] Within this context, 4-Chloro-5-fluoroquinoline (CAS No. 1229037-03-9) emerges as a chemical entity of considerable interest.[3][4][5][6][7] While its direct incorporation into marketed drugs remains underexplored in publicly accessible literature, its availability as a research chemical and its structural alerts point towards its potential as a versatile building block in drug discovery.[3][4][5][6][7]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the prospective applications of this compound. Acknowledging the current scarcity of specific data for this exact molecule, this document will leverage established principles from the broader field of fluoroquinolone chemistry to provide a robust framework for its utilization. We will delve into its potential as a precursor for novel therapeutic agents, particularly in oncology and infectious diseases, and provide detailed, adaptable protocols for its synthetic manipulation.
The Rationale for this compound in Drug Design
The unique arrangement of the chloro and fluoro substituents on the quinoline ring system endows this compound with a distinct reactivity profile, making it a valuable starting point for the synthesis of diverse compound libraries.
-
The 4-Chloro Position: The chlorine atom at the C4 position is a key handle for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including amines, phenols, and carbon-based fragments, which are crucial for modulating biological activity and optimizing drug-like properties.
-
The 5-Fluoro Position: The fluorine atom at the C5 position can significantly impact the molecule's physicochemical properties. It can enhance metabolic stability by blocking potential sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate the pKa of nearby functional groups. The influence of fluorine substitution on the biological activity of quinolones has been a subject of extensive study.[8][9]
Potential Therapeutic Applications: Drawing Parallels from Fluoroquinolone Chemistry
Anticancer Agents
The repurposing of fluoroquinolone antibiotics as anticancer agents is a rapidly evolving field of research.[8][9] Their mechanism of action in cancer cells is often attributed to the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair, leading to cell cycle arrest and apoptosis.[8] Furthermore, certain fluoroquinolone derivatives have been shown to act as kinase inhibitors, targeting signaling pathways implicated in tumor growth and proliferation.[8] The this compound scaffold provides a promising starting point for the design of novel anticancer agents through the introduction of various pharmacophores at the C4 position.
Antibacterial Agents
The historical success of fluoroquinolones as broad-spectrum antibacterial agents is well-documented.[2][10] They exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[10] Although the classic fluoroquinolone structure often features a fluorine at C6 and a carboxylic acid at C3, the exploration of alternative substitution patterns is a key strategy in combating the rise of antibiotic resistance. The this compound core could be elaborated to generate novel antibacterial candidates with potentially improved efficacy against resistant strains.
Synthetic Protocols: A Guide to the Functionalization of this compound
The following protocols are representative methods for the derivatization of chloro-substituted quinolines and are adaptable for this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) will be necessary to achieve optimal results for this specific substrate.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of aryl and heteroaryl moieties at the C4 position.[11]
Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, DME, toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 2-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-5-fluoroquinoline derivative.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly efficient method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C4 position.[2][12]
Reaction Scheme:
Caption: General scheme of the Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-6 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄) (1.4-2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-5-fluoroquinoline derivative.
Data Summary: Illustrative Biological Activities of Substituted Quinolines
While specific data for this compound derivatives are not available, the following table summarizes the biological activities of structurally related substituted quinolines to provide a context for the potential potency of its derivatives.
| Compound Class | Target | Biological Activity | Reference |
| Fluoroquinolone-chalcone hybrids | Topoisomerase I/II | IC₅₀ = 22.09 - 27.71 µM (Anticancer) | [13] |
| N-acylated ciprofloxacin derivatives | Breast cancer cell line (MCF-7) | IC₅₀ = 4.3 µM (Anticancer) | [13] |
| Levofloxacin-thiadiazole hybrids | Various cancer cell lines | IC₅₀ = 1.69 - 18.55 µM (Anticancer) | [8] |
| Substituted 4-aminoquinolines | Breast cancer cell lines | Potent cytotoxic effects | [14] |
Conclusion and Future Directions
This compound represents a promising yet underexplored scaffold in medicinal chemistry. Its unique substitution pattern offers a versatile platform for the synthesis of novel compounds with potential applications in oncology and infectious diseases. The adaptable protocols provided in this guide for Suzuki-Miyaura and Buchwald-Hartwig couplings serve as a foundational starting point for the exploration of its chemical space.
The dearth of published data on the specific applications of this compound highlights a significant opportunity for further research. The synthesis and biological evaluation of a focused library of its derivatives are warranted to elucidate its structure-activity relationships and to identify lead compounds for further preclinical development. As our understanding of this enigmatic building block grows, it may yet prove to be a valuable addition to the medicinal chemist's toolbox in the quest for novel therapeutics.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, an… [ouci.dntb.gov.ua]
- 4. sagechem.lookchem.com [sagechem.lookchem.com]
- 5. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, CasNo.1229037-03-9 Baoji Guokang Healthchem co.,ltd China (Mainland) [gkhsc.lookchem.com]
- 7. amadis.lookchem.com [amadis.lookchem.com]
- 8. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]
Application Notes and Protocols for the Derivatization of the Quinoline Core of 4-Chloro-5-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 4-Chloro-5-fluoroquinoline Scaffold
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The strategic derivatization of the quinoline core allows for the fine-tuning of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.
This compound, in particular, represents a highly versatile and synthetically attractive starting material for the generation of diverse chemical libraries. The presence of two distinct halogen atoms at key positions on the quinoline ring offers orthogonal handles for a variety of chemical transformations. The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr) and serves as an excellent electrophile for palladium-catalyzed cross-coupling reactions. The fluorine atom at the C5 position, a common feature in many modern pharmaceuticals, can enhance metabolic stability and binding affinity to biological targets.[3]
This comprehensive guide provides detailed application notes and protocols for the derivatization of the this compound core, empowering researchers to unlock its full potential in drug discovery and development. We will delve into the key synthetic strategies, explaining the underlying principles and providing field-proven, step-by-step methodologies.
I. Nucleophilic Aromatic Substitution (SNAr) at the C4 Position
The C4 position of the quinoline ring is electron-deficient due to the electron-withdrawing effect of the adjacent nitrogen atom. This inherent electronic property, further amplified by the chloro and fluoro substituents, makes the C4-chloro group an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[4] This approach is a robust and widely employed method for introducing a diverse array of functionalities, particularly nitrogen, oxygen, and sulfur-based nucleophiles.
Causality Behind Experimental Choices:
The success of an SNAr reaction on this compound hinges on several factors:
-
Nucleophile Strength: Stronger nucleophiles generally lead to faster reaction rates.
-
Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are often preferred as they can solvate the cationic species and do not interfere with the nucleophile.
-
Temperature: While many reactions proceed at elevated temperatures, microwave-assisted synthesis can significantly accelerate the reaction, often leading to cleaner products and higher yields in a fraction of the time.[5]
-
Base: For nucleophiles that are protonated (e.g., secondary amines), the addition of a non-nucleophilic base is often necessary to generate the active nucleophile in situ.
Protocol 1: Synthesis of 4-Amino-5-fluoroquinolines
This protocol details the reaction of this compound with a primary or secondary amine to yield the corresponding 4-amino-5-fluoroquinoline derivative.
Workflow Diagram:
Caption: General workflow for the synthesis of 4-amino-5-fluoroquinolines via SNAr.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine, aniline)
-
Solvent (e.g., DMSO, NMP, or ethanol)
-
Base (e.g., K₂CO₃, Et₃N, if required)
-
Reaction vessel (round-bottom flask with condenser or microwave reaction vial)
-
Magnetic stirrer and heating source (oil bath or microwave reactor)
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve this compound (1.0 eq.) in the chosen solvent (e.g., DMSO, 5-10 mL per mmol of quinoline).
-
Addition of Nucleophile: Add the amine nucleophile (1.1 - 1.5 eq.). If the amine is a salt or if a secondary amine is used, add a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Reaction:
-
Conventional Heating: Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Microwave Irradiation: Heat the reaction in a sealed microwave vial to 120-160 °C for 15-60 minutes.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water to precipitate the product.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) or purify by column chromatography on silica gel to afford the pure 4-amino-5-fluoroquinoline derivative.
| Parameter | Conventional Heating | Microwave-Assisted |
| Temperature | 80-120 °C | 120-160 °C |
| Time | 4-24 hours | 15-60 minutes |
| Typical Yield | 70-90% | 85-98% |
| Solvent | DMSO, NMP, Ethanol | DMSO, NMP, Ethanol |
II. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. For the derivatization of this compound, the Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly powerful tools.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling facilitates the formation of a new carbon-carbon bond between the C4 position of the quinoline and a variety of organoboron reagents, typically aryl or heteroaryl boronic acids.[6] This reaction is invaluable for the synthesis of biaryl and heteroaryl-substituted quinolines.
Mechanism Overview:
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, DME/water)
-
Schlenk flask or similar reaction vessel for inert atmosphere
Step-by-Step Methodology:
-
Inert Atmosphere: To a Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.). Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (1-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
| Parameter | Recommended Conditions |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |
| Base | K₂CO₃, Cs₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O, DME/H₂O |
| Temperature | 80-100 °C |
| Typical Yield | 60-90% |
B. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, providing a complementary approach to the classical SNAr for the synthesis of 4-aminoquinolines.[7][8] It is particularly useful for coupling less nucleophilic amines or when milder reaction conditions are required.
Protocol 3: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)
Step-by-Step Methodology:
-
Inert Atmosphere: In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-3 mol%), the phosphine ligand (2-6 mol%), and the base (1.5-2.0 eq.) to a dry Schlenk tube.
-
Reagent Addition: Add the this compound (1.0 eq.) and the amine (1.1-1.2 eq.), followed by the anhydrous solvent.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
| Parameter | Recommended Conditions |
| Catalyst System | Pd₂(dba)₃/XPhos, Pd(OAc)₂/SPhos |
| Base | NaOt-Bu, K₃PO₄ |
| Solvent | Toluene, 1,4-Dioxane |
| Temperature | 80-110 °C |
| Typical Yield | 75-95% |
III. Electrophilic Aromatic Substitution on the Quinoline Core
Electrophilic aromatic substitution (EAS) on the quinoline ring typically occurs on the electron-rich benzene ring rather than the electron-deficient pyridine ring. The directing effects of the quinoline nitrogen (deactivating and meta-directing to the pyridine ring) and the fluorine atom at C5 (deactivating and ortho-, para-directing) will influence the regioselectivity of the substitution. For this compound, electrophilic attack is most likely to occur at the C8 position, para to the fluorine atom.
Regioselectivity Diagram:
Caption: Predicted regioselectivity of electrophilic aromatic substitution on this compound.
Protocol 4: Electrophilic Bromination of this compound
This protocol provides a general procedure for the bromination of the quinoline core, with the expected major product being the 8-bromo derivative.
Materials:
-
This compound
-
Brominating agent (e.g., N-Bromosuccinimide (NBS))
-
Acid catalyst (e.g., concentrated H₂SO₄)
-
Solvent (e.g., trifluoroacetic acid)
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq.) in the solvent (e.g., trifluoroacetic acid).
-
Addition of Brominating Agent: Cool the solution in an ice bath and slowly add the brominating agent (e.g., NBS, 1.1 eq.).
-
Catalyst Addition: Carefully add the acid catalyst (e.g., concentrated H₂SO₄) dropwise.
-
Reaction: Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Carefully pour the reaction mixture into a beaker of ice-water and neutralize with a saturated solution of NaHCO₃.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane), wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to isolate the brominated product.
IV. Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All reactions should be performed in a well-ventilated fume hood.
-
Reagent Handling: Handle all chemicals with care, paying particular attention to corrosive acids, toxic palladium catalysts, and reactive organometallic reagents.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel quinoline-based compounds. The protocols outlined in this guide provide a solid foundation for its derivatization through nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and electrophilic aromatic substitution. By understanding the underlying principles and carefully controlling the reaction conditions, researchers can effectively explore the chemical space around this privileged scaffold and accelerate the discovery of new therapeutic agents.
References
- 1. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Gould-Jacobs Reaction for Quinoline Synthesis
Welcome to the technical support center for the Gould-Jacobs reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of 4-hydroxyquinolines. Here, you will find scientifically grounded explanations, detailed protocols, and practical solutions to common challenges encountered during this powerful synthetic transformation.
Understanding the Gould-Jacobs Reaction: A Two-Stage Process
The Gould-Jacobs reaction is a robust method for the synthesis of 4-hydroxyquinoline derivatives, which are pivotal structural motifs in numerous pharmaceutical agents, including antibiotics and antimalarial drugs.[1][2] The reaction proceeds in two key stages:
-
Condensation: An aniline or its derivative is reacted with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM), to form an anilidomethylenemalonate intermediate. This initial step is a nucleophilic substitution reaction.[1][3]
-
Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization, a 6-electron electrocyclization, to form the quinoline ring system.[2] This is the most critical and often challenging step of the synthesis.
Subsequent saponification and decarboxylation of the resulting 4-hydroxy-3-carboalkoxyquinoline can be performed to yield the parent 4-hydroxyquinoline.[1]
Caption: The reaction pathway of the Gould-Jacobs synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the Gould-Jacobs reaction in a question-and-answer format.
Q1: My cyclization reaction is not proceeding to completion, resulting in low yields. What can I do?
This is a frequent challenge, primarily due to insufficient energy for the high-activation thermal cyclization step.
-
Increase the Temperature: The cyclization is highly temperature-dependent, often requiring temperatures above 250°C.[2] Gradually increasing the reaction temperature in a high-boiling solvent like Dowtherm A or diphenyl ether can drive the reaction to completion.[4]
-
Extend the Reaction Time: If a further temperature increase is not feasible due to potential decomposition, extending the heating time at the current temperature may improve the yield. However, be mindful of potential side reactions with prolonged heating.
-
Consider Microwave Irradiation: Microwave synthesis can offer rapid and efficient heating, often leading to significantly shorter reaction times and higher yields compared to conventional heating methods.[5][6]
Q2: I'm observing a significant amount of dark, tarry side products. How can I minimize this?
Tar formation is a common consequence of the high temperatures required for cyclization, leading to the decomposition of starting materials and products.
-
Optimize Temperature and Time: Finding the right balance between the temperature and reaction time is crucial. A thorough time-temperature study can help identify the optimal conditions that favor cyclization over degradation.[7]
-
Use an Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent oxidative side reactions that contribute to tar formation.
-
Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) can simplify the procedure and minimize waste. However, this requires careful temperature control to avoid localized overheating.[8][9]
Q3: I'm having trouble with the regioselectivity of the reaction with my substituted aniline. How can I control which isomer is formed?
When using an asymmetrically substituted aniline, the cyclization can occur at two different ortho positions, leading to a mixture of regioisomers.
-
Understanding Substituent Effects: The regioselectivity is influenced by both steric and electronic factors of the substituents on the aniline ring.[10] Electron-donating groups on the aniline generally favor the reaction.[1][11][12][13]
-
Kinetic vs. Thermodynamic Control: The formation of different isomers can be dependent on whether the reaction is under kinetic or thermodynamic control. Lower temperatures and shorter reaction times may favor the kinetically preferred product, while higher temperatures and longer reaction times can lead to the thermodynamically more stable product.[14]
Q4: My final product is difficult to purify from the high-boiling solvent. What are the best practices for isolation?
The use of high-boiling solvents like diphenyl ether can complicate product isolation.
-
Precipitation: After cooling the reaction mixture, the product often precipitates. Adding a non-polar solvent like hexane or cyclohexane can further induce precipitation.[4]
-
Filtration and Washing: The precipitated product can be collected by filtration and washed thoroughly with a non-polar solvent to remove the residual high-boiling solvent.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent.[15]
Experimental Protocols
Here are detailed, step-by-step methodologies for performing the Gould-Jacobs reaction using both conventional heating and microwave irradiation.
Protocol 1: Conventional High-Temperature Synthesis
This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for cyclization.
Materials:
-
Aniline derivative (1.0 eq)
-
Diethyl ethoxymethylenemalonate (DEEM) (1.0-1.2 eq)
-
High-boiling inert solvent (e.g., Dowtherm A, diphenyl ether)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Non-polar solvent for precipitation (e.g., hexane, cyclohexane)
Procedure:
-
Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130°C for 1-2 hours. The progress of the reaction can be monitored by observing the evolution of ethanol.
-
Cyclization: To the crude anilidomethylenemalonate intermediate, add a high-boiling solvent (e.g., Dowtherm A or diphenyl ether). Heat the mixture to a vigorous reflux (typically around 250°C) under an inert atmosphere for 30-60 minutes. Monitor the reaction by TLC or LC-MS.[4]
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add a non-polar solvent such as hexane to precipitate the crude product.
-
Collect the solid by filtration and wash it with the same non-polar solvent to remove the high-boiling solvent.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
-
Protocol 2: Microwave-Assisted Synthesis
This protocol offers a more rapid and often higher-yielding alternative to conventional heating.[5][6]
Materials:
-
Aniline derivative (1.0 eq)
-
Diethyl ethoxymethylenemalonate (DEEM) (3.0 eq)
-
Microwave vial with a magnetic stir bar
-
Microwave reactor
-
Ice-cold acetonitrile for washing
Procedure:
-
Reaction Setup: In a microwave vial, add the aniline (e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (e.g., 6.0 mmol).[7]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 250°C or 300°C) for a short duration (e.g., 5-15 minutes).[7]
-
Work-up and Purification:
Caption: A comparison of the experimental workflows for conventional and microwave-assisted Gould-Jacobs synthesis.
Quantitative Data Summary
The following table provides a comparison of typical reaction conditions and yields for the Gould-Jacobs reaction under different heating methods.
| Aniline Derivative | Heating Method | Temperature (°C) | Time | Solvent | Yield (%) | Reference |
| Aniline | Conventional | ~250 | 30-60 min | Diphenyl ether | Up to 95% | [2] |
| Aniline | Microwave | 250 | 10 min | None | 1% | [7] |
| Aniline | Microwave | 300 | 10 min | None | 37% | [7] |
| Aniline | Microwave | 300 | 5 min | None | 47% | [7] |
| 3-Chloroaniline | Microwave | Not specified | 5 min | None | 75% | [5] |
| 4-Bromoaniline | Microwave | Not specified | 6 min | None | 72% | [5] |
| 4-Methylaniline | Microwave | Not specified | 4 min | None | 85% | [5] |
| 4-Methoxyaniline | Microwave | Not specified | 3 min | None | 88% | [5] |
Note: Yields are highly substrate-dependent and the provided data is for illustrative purposes.
Frequently Asked Questions (FAQs)
Q: What is the role of the high-boiling solvent in the conventional method?
A: The primary role of the high-boiling solvent is to provide a medium that can reach and maintain the high temperatures required for the thermal cyclization step, ensuring even heat distribution and preventing localized overheating and charring.
Q: Can this reaction be performed under catalytic conditions to lower the required temperature?
A: While the traditional Gould-Jacobs reaction is a thermal process, research into catalytic versions is ongoing. The use of Lewis or Brønsted acids can potentially lower the activation energy for the cyclization, but this is not the standard procedure.
Q: What are the safety precautions for this reaction?
A: The high temperatures involved in this reaction require careful handling. Use appropriate personal protective equipment (PPE), work in a well-ventilated fume hood, and be cautious when handling hot glassware and high-boiling solvents. Microwave synthesis can generate high pressures, so ensure the use of appropriate sealed vessels and a properly functioning microwave reactor.[7]
Q: How do I know if the initial condensation step is complete?
A: The condensation of the aniline with diethyl ethoxymethylenemalonate produces ethanol as a byproduct. You can monitor the reaction by observing the evolution of ethanol. Additionally, Thin Layer Chromatography (TLC) can be used to track the disappearance of the starting aniline and the appearance of the intermediate product.[4]
Q: What are some common applications of the quinolines synthesized by this method?
A: Quinolines are a core scaffold in many pharmaceuticals. The Gould-Jacobs reaction is used in the synthesis of quinolone antibiotics, antimalarial drugs, and non-steroidal anti-inflammatory drugs (NSAIDs).[2][16]
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. wikiwand.com [wikiwand.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ablelab.eu [ablelab.eu]
- 8. A solvent-free Jacobs–Gould reaction - Green Chemistry (RSC Publishing) DOI:10.1039/A908606D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 12. [PDF] Substituent effects on the physical properties and pKa of aniline | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
- 16. Recent synthetic efforts in the preparation of 2-(3,4)-alkenyl (aryl) quinoline molecules towards anti-kinetoplastid agents - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09905K [pubs.rsc.org]
Technical Support Center: Synthesis of 4-Chloro-5-fluoroquinoline
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-Chloro-5-fluoroquinoline. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to assist you in optimizing your reaction yields and overcoming common challenges encountered during this synthesis.
I. Troubleshooting Guide: Enhancing Yield in this compound Synthesis
The synthesis of this compound typically proceeds through a multi-step process, most commonly beginning with a Gould-Jacobs reaction to form the quinoline core, followed by chlorination.[1][2] Each step presents unique challenges that can impact the overall yield. This guide addresses specific issues you may encounter.
Problem 1: Low Yield in the Gould-Jacobs Cyclization Step (Formation of 4-Hydroxy-5-fluoroquinoline)
The Gould-Jacobs reaction is a thermal cyclization that is highly sensitive to temperature and reaction time.[3][4] Inadequate conditions can lead to incomplete reactions or degradation of the product.[5][6]
Potential Causes & Solutions:
-
Insufficient Temperature: The cyclization to form the quinoline ring requires high temperatures, often above 250°C.[3][5]
-
Solution: Gradually increase the reaction temperature. If using a high-boiling solvent like Dowtherm A or diphenyl ether, ensure the mixture reaches and maintains the optimal temperature for cyclization.[5]
-
-
Reaction Time Too Short or Too Long: An inadequate reaction time will result in incomplete conversion. Conversely, prolonged heating can lead to the decomposition of the product, often observed as the formation of dark, tarry materials.[4][5]
-
Improper Heating: Uneven heating can lead to localized overheating and decomposition.
Experimental Protocol: Gould-Jacobs Synthesis of 4-Hydroxy-5-fluoroquinoline
-
Condensation: In a round-bottom flask, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture to 100-130°C for 1-2 hours. The reaction progress can be monitored by observing the evolution of ethanol.[5]
-
Cyclization (Conventional Heating): To the crude anilidomethylenemalonate intermediate, add a high-boiling solvent such as diphenyl ether. Heat the mixture to approximately 250°C under a nitrogen atmosphere for 30-60 minutes.[3][5]
-
Cyclization (Microwave Heating): Place the crude intermediate in a microwave vial and heat to the desired temperature (e.g., 250-300°C) for a shorter, optimized time (typically 1-15 minutes).[3][5]
-
Work-up and Purification: After cooling the reaction mixture to room temperature, add a non-polar solvent like hexane or cyclohexane to precipitate the crude 4-hydroxy-5-fluoroquinoline.[3] Filter the solid, wash it with the non-polar solvent to remove the high-boiling solvent, and dry it under a vacuum.[3] If the product is an oil or difficult to crystallize, purification by column chromatography may be necessary.[5]
Problem 2: Inefficient Chlorination of 4-Hydroxy-5-fluoroquinoline
The conversion of the 4-hydroxy group to a 4-chloro group is a critical step. The choice of chlorinating agent and reaction conditions are paramount for achieving high yields.
Potential Causes & Solutions:
-
Suboptimal Chlorinating Agent: While several reagents can effect this transformation, their reactivity and the required conditions vary.
-
Incorrect Reaction Temperature: The temperature for the chlorination reaction needs to be carefully controlled.
-
Solution: When using POCl₃, the reaction is often heated to reflux. It is crucial to monitor the reaction to avoid the formation of byproducts.
-
-
Presence of Water: Moisture can react with the chlorinating agents, reducing their effectiveness and leading to lower yields.
-
Solution: Ensure all glassware is thoroughly dried and that anhydrous solvents are used.
-
Experimental Protocol: Chlorination using Phosphorus Oxychloride
-
Reaction Setup: To the 4-hydroxy-5-fluoroquinoline (1 mmole), carefully add phosphorus oxychloride (10 mmoles).
-
Heating: Heat the mixture under reflux for 3-4 hours.
-
Work-up: After the reaction is complete, cautiously pour the reaction mixture into crushed ice.
-
Isolation: The resulting precipitate, this compound, should be filtered, washed with water, and dried. Further purification can be achieved by recrystallization.
Problem 3: Formation of Impurities and Purification Challenges
The presence of unreacted starting materials, byproducts from side reactions, or residual high-boiling solvents can complicate purification and lower the final yield.[5]
Potential Causes & Solutions:
-
Incomplete Reactions: As discussed, this will leave starting materials mixed with the product.
-
Solution: Optimize reaction conditions (temperature, time) to drive the reaction to completion.
-
-
Side Reactions: At the high temperatures required for the Gould-Jacobs cyclization, side reactions such as decarboxylation can occur.[5]
-
Solution: Careful control of the reaction temperature and time is essential to minimize these side reactions.[5]
-
-
Residual Solvent: High-boiling solvents like diphenyl ether can be difficult to remove completely.
II. Frequently Asked Questions (FAQs)
Q1: What are the critical starting materials for the synthesis of this compound?
The most common synthetic route starts with 3-fluoroaniline and diethyl ethoxymethylenemalonate for the Gould-Jacobs reaction to form the quinoline core.[2][11] The subsequent chlorination step typically utilizes phosphorus oxychloride (POCl₃).[8]
Q2: How does the position of the fluorine atom on the aniline starting material affect the Gould-Jacobs reaction?
The regioselectivity of the Gould-Jacobs reaction is influenced by both electronic and steric factors of the substituents on the aniline ring.[6] For 3-fluoroaniline, cyclization can theoretically occur at either of the two ortho positions. Careful control of the reaction conditions is necessary to favor the desired 5-fluoroquinoline isomer.
Q3: Can microwave-assisted heating be used to improve the yield of the Gould-Jacobs reaction?
Yes, microwave irradiation has been shown to be a highly effective method for the Gould-Jacobs cyclization.[3] It can significantly reduce reaction times and, in many cases, improve yields compared to conventional heating methods.[4][7]
Q4: What is the Vilsmeier-Haack reagent and how is it used in quinoline synthesis?
The Vilsmeier-Haack reagent is typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[12] It is a versatile reagent that can be used for cyclization and chlorination in the synthesis of chloroquinolines.[9][10][13]
Q5: Are there alternative methods for the chlorination of 4-hydroxyquinolines?
Besides phosphorus oxychloride, other chlorinating agents like phosphorus pentachloride and thionyl chloride can be used.[8] The choice of reagent may depend on the specific substrate and desired reaction conditions.
III. Data and Workflow Visualizations
Table 1: Comparison of Reaction Conditions for Gould-Jacobs Cyclization
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
| Temperature | ~250°C | 250-300°C | [3][5] |
| Reaction Time | 30-60 minutes | 1-15 minutes | [3][5] |
| Typical Solvent | Diphenyl ether, Dowtherm A | None or high-boiling solvent | [3][5] |
| Reported Yields | Can be variable, sometimes lower | Often higher yields | [3][4] |
Workflow for this compound Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic for Low Gould-Jacobs Yield
Caption: A decision tree for troubleshooting low yields in the Gould-Jacobs cyclization.
IV. References
-
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (URL: --INVALID-LINK--)
-
Optimizing reaction conditions for the Gould-Jacobs synthesis - Benchchem. (URL: --INVALID-LINK--)
-
Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis - Benchchem. (URL: --INVALID-LINK--)
-
Gould Jacobs Quinoline forming reaction - Biotage. (URL: --INVALID-LINK--)
-
Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed. (URL: --INVALID-LINK--)
-
physical and chemical properties of 4-Fluoro-2-hydroxyquinoline - Benchchem. (URL: --INVALID-LINK--)
-
Application Notes & Protocols: Synthesis of Fluoroquinolone Drugs Utilizing 3-Chloro-4-fluoroaniline - Benchchem. (URL: --INVALID-LINK--)
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (URL: --INVALID-LINK--)
-
Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities - ResearchGate. (URL: --INVALID-LINK--)
-
Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations - International Journal of Chemical Studies. (URL: --INVALID-LINK--)
-
Gould–Jacobs reaction - Wikipedia. (URL: --INVALID-LINK--)
-
Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives | Asian Journal of Chemistry. (URL: --INVALID-LINK--)
-
optimizing reaction conditions for quinolinone synthesis - Benchchem. (URL: --INVALID-LINK--)
-
Vilsmeier Reagent - Enamine. (URL: --INVALID-LINK--)
-
General scheme of the Gould–Jacobs quinoline synthesis - ResearchGate. (URL: --INVALID-LINK--)
-
Process for the preparation of 4-chloroquinolines - Google Patents. (URL: --INVALID-LINK--)
-
Synthesis of Fluoroquinolone Antibiotics - Química Organica.org. (URL: --INVALID-LINK--)
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 3. benchchem.com [benchchem.com]
- 4. ablelab.eu [ablelab.eu]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. asianpubs.org [asianpubs.org]
- 8. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. chemijournal.com [chemijournal.com]
- 11. benchchem.com [benchchem.com]
- 12. Vilsmeier Reagent - Enamine [enamine.net]
- 13. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Chloro-5-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-Chloro-5-fluoroquinoline synthesis. This guide is designed to provide expert advice, troubleshooting protocols, and answers to frequently asked questions for professionals engaged in the synthesis of this critical chemical intermediate. As a key building block in the development of various pharmaceutical agents, ensuring the purity and yield of this compound is paramount. This resource addresses common challenges, with a focus on identifying and mitigating the formation of side products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides direct answers and actionable solutions to common issues encountered during the synthesis of this compound.
Q1: What is the most common synthetic pathway for this compound, and what are the expected side products?
The most established and industrially relevant method for synthesizing the fluoroquinolone core is a variation of the Gould-Jacobs reaction.[1] This pathway generally involves three key stages, each with its own potential for side product formation:
-
Condensation: An appropriately substituted aniline (e.g., 3-fluoroaniline derivative) is condensed with diethyl ethoxymethylenemalonate (EMME).
-
Thermal Cyclization: The resulting intermediate is cyclized at high temperatures to form the 4-hydroxy-5-fluoroquinoline core.
-
Chlorination: The 4-hydroxy group is subsequently replaced with a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Common Side Products by Stage:
| Stage | Common Side Product(s) | Probable Cause | Mitigation Strategy |
| Condensation | Unreacted Starting Materials | Incomplete reaction due to insufficient heating or incorrect stoichiometry. | Ensure 1:1 molar ratio of reactants; monitor reaction via TLC until aniline is consumed. |
| Di-substituted Aniline | Reaction of a second EMME molecule with the intermediate. | Use of a slight excess of the aniline can suppress this, but requires careful purification. | |
| Thermal Cyclization | Polymeric Tars | Extremely high temperatures (>260°C) and prolonged reaction times can cause decomposition and polymerization.[2] | Optimize cyclization temperature and time; use high-boiling point solvents like diphenyl ether with care; ensure starting material purity.[1][3] |
| Incomplete Cyclization Product | Insufficient temperature or time for the ring-closing reaction to complete. | Ensure the reaction reaches the target temperature (typically ~250°C) and is held until TLC shows completion.[3] | |
| Chlorination | Unreacted 4-Hydroxy-5-fluoroquinoline | Incomplete chlorination due to insufficient chlorinating agent, low temperature, or short reaction time. | Use a molar excess of POCl₃; ensure reaction temperature is maintained (reflux); monitor reaction progress closely. |
| Hydrolysis Product (Reversion) | Exposure of the product to water during work-up before the excess chlorinating agent is removed. | Quench the reaction mixture carefully on ice and immediately process to isolate the product; use a non-aqueous workup if possible. | |
| Regioisomers (e.g., 7-fluoro isomer) | Use of impure or incorrect starting aniline. | Verify the identity and purity of the starting 3-fluoroaniline derivative using NMR and HPLC before starting the synthesis. |
Q2: I am observing significant tar formation during the thermal cyclization step. What is the cause and how can I prevent it?
Causality: Tar and polymer formation are common issues in syntheses that employ high temperatures, such as the Skraup and Doebner-von Miller reactions, and the thermal cyclization step for quinolones.[2] This is often due to the decomposition of reactants or intermediates under harsh conditions, leading to polymerization. The use of high-boiling solvents like diphenyl ether requires precise temperature control, as overheating can drastically reduce yields.[3]
Troubleshooting Protocol:
-
Verify Starting Material Purity: Impurities in the condensation product can act as initiators for polymerization. Purify the intermediate via recrystallization or column chromatography before cyclization.
-
Optimize Temperature: Carefully control the temperature of the heating mantle or oil bath. The target is typically around 250°C.[1][3] Use a calibrated thermometer placed directly in the reaction vessel if possible.
-
Minimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). As soon as the starting material is consumed, proceed with cooling and isolation to prevent prolonged exposure to high heat.
-
Ensure Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions that can contribute to tar formation.
Q3: My chlorination reaction is incomplete, leaving behind the 4-hydroxy starting material. How can I drive the reaction to completion?
Causality: The conversion of a 4-quinolone to a 4-chloroquinoline is a nucleophilic substitution reaction on the protonated hydroxyl group. Incomplete reaction is typically a result of suboptimal reaction kinetics or insufficient reagent.
Troubleshooting Protocol:
-
Reagent Stoichiometry: Use a significant molar excess of the chlorinating agent. A common practice is to use phosphorus oxychloride (POCl₃) as both the reagent and the solvent, or to use at least 3-5 equivalents in a high-boiling solvent.
-
Temperature and Time: The reaction often requires heating to reflux (approx. 110°C for POCl₃) for several hours. Monitor the reaction by TLC (a helpful mobile phase is 5-10% Methanol in Dichloromethane) until the more polar 4-hydroxy spot is no longer visible.
-
Addition of a Catalyst: In some cases, a catalytic amount of a tertiary amine like N,N-dimethylaniline can be added to accelerate the reaction, although this may introduce other impurities if not carefully controlled.
-
Work-up Procedure: A critical step is the work-up. The reaction mixture should be cooled and then slowly and carefully poured onto crushed ice to quench the excess POCl₃. The acidic aqueous solution should then be neutralized with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the product, which can then be filtered.
Experimental Workflows & Diagrams
To provide a clearer understanding of the process and potential pitfalls, the following diagrams illustrate the synthetic pathway and a troubleshooting decision tree.
General Synthetic Workflow
This diagram outlines the primary stages in the synthesis of this compound.
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Impurity Formation
This diagram provides a decision-making framework for diagnosing and resolving common side product issues.
Caption: Troubleshooting flowchart for common impurities in this compound synthesis.
References
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of Chloroquinolines
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I understand that while this reaction is a powerful tool for C-C bond formation, its application to challenging substrates like chloroquinolines can often lead to frustratingly low yields. This guide is designed to provide in-depth, experience-driven insights to help you diagnose and resolve common issues encountered during your experiments. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to make informed decisions for successful reaction optimization.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of chloroquinolines so challenging?
The primary difficulty arises from the electronic nature of the chloroquinoline substrate. The C-Cl bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds, making the initial, often rate-determining, oxidative addition step of the catalytic cycle more difficult. Additionally, the nitrogen atom within the quinoline ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.
Q2: My reaction with a standard catalyst like Pd(PPh₃)₄ is failing. What should I use instead?
For unreactive aryl chlorides like chloroquinolines, standard catalysts such as Pd(PPh₃)₄ are often insufficient. Success hinges on employing a more active catalytic system. This typically involves using a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand. These ligands enhance the electron density on the palladium center, which facilitates the oxidative addition step.
Recommended Catalyst Systems for Chloroquinolines:
| Palladium Precursor | Ligand | Key Characteristics |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, RuPhos (Buchwald Ligands) | Highly active for challenging aryl chlorides. |
| Pd(OAc)₂ | Tricyclohexylphosphine (PCy₃) | Effective for a diverse array of aryl chlorides. |
| Pre-formed Catalysts | Pd(dppf)Cl₂, Palladacycles | Often highly effective and air-stable. |
Q3: How critical is the choice of base, and which one is best for chloroquinoline couplings?
The base is absolutely critical; its primary role is to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation with the palladium complex. For challenging couplings involving chloroquinolines, stronger bases are often required. While carbonates like K₂CO₃ or Cs₂CO₃ can be effective, potassium phosphate (K₃PO₄) is frequently the base of choice for difficult substrates due to its higher basicity. The base must also be finely powdered to maximize its surface area and reactivity.
Q4: What is the ideal solvent system? Does it need to be anhydrous?
Aprotic polar solvents are typically the go-to for Suzuki couplings. Common choices include 1,4-dioxane, toluene, and tetrahydrofuran (THF). Often, a co-solvent of water is added. This is not only to help dissolve the inorganic base but also because the generally accepted mechanism for transmetalation involves a μ-bridging hydroxy group between the palladium and boron atoms. However, the necessity of water can be controversial, and some reactions proceed well under anhydrous conditions. If dehalogenation becomes a significant side reaction, avoiding protic solvents like alcohols is advisable.
Troubleshooting Guide: From Low Yield to Success
When faced with a low-yielding Suzuki coupling of a chloroquinoline, a systematic approach to troubleshooting is essential. The following section breaks down common problems, their underlying causes, and actionable solutions.
Problem 1: No or Very Low Conversion of Starting Material
This is one of the most common issues and typically points to a problem with the catalytic cycle's initiation.
Potential Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming from your Pd(II) precatalyst, or the catalyst may have degraded.
-
Solution: Use a fresh batch of palladium precursor and ligand. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄, though it may have lower reactivity, or a more robust pre-catalyst like a palladacycle. Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the catalyst.
-
-
Inappropriate Ligand: As discussed in the FAQs, standard ligands are often not sufficient for activating the C-Cl bond.
-
Solution: Switch to a bulky, electron-rich phosphine ligand from the Buchwald family (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. These are designed to promote the challenging oxidative addition step.
-
-
Insufficiently Strong Base: The boronic acid is not being activated effectively for transmetalation.
-
Solution: Change the base to a stronger one, such as K₃PO₄. Ensure the base is anhydrous and finely powdered.
-
-
Low Reaction Temperature: The reaction may not have enough energy to overcome the activation barrier for oxidative addition.
-
Solution: Gradually increase the reaction temperature, for example, from 80°C to 100-110°C, while monitoring the reaction progress.
-
Problem 2: Formation of Significant Side Products
The appearance of unexpected products in your reaction mixture can significantly reduce the yield of your desired compound.
Common Side Products and Their Mitigation:
-
Dehalogenation of the Chloroquinoline: The chloroquinoline is reduced, replacing the chlorine with a hydrogen atom.
-
Cause: This occurs via the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent, or trace water. Electron-deficient N-heterocyclic halides are particularly susceptible.
-
Solution: The choice of ligand and base can influence this pathway. Avoid protic solvents like alcohols if this is a major issue. Sometimes, running the reaction for a shorter time can minimize this side reaction.
-
-
Homocoupling of the Boronic Acid: Two molecules of the boronic acid couple to form a biaryl byproduct.
-
Cause: This is often promoted by the presence of oxygen or if the transmetalation step is inefficient.
-
Solution: Ensure your solvents are thoroughly degassed and a strict inert atmosphere is maintained throughout the reaction. Optimizing the base and solvent system can improve the rate of transmetalation, outcompeting the homocoupling pathway.
-
-
Protodeborylation of the Boronic Acid: The boronic acid reacts with a proton source, cleaving the C-B bond and reverting to the corresponding arene.
-
Cause: This can be exacerbated by harsh reaction conditions (high temperature, very strong base) and the presence of excess water. Boronic acids themselves are prone to hydrolysis.
-
Solution: Use a slight excess (1.2-1.5 equivalents) of the boronic acid. For particularly sensitive substrates, consider using a more stable boronic ester (e.g., a pinacol ester) or a potassium trifluoroborate salt, which can be more resistant to protodeborylation. These often hydrolyze in situ to generate the active boronic acid.
-
Visualizing the Process: Catalytic Cycle and Troubleshooting
To better understand the reaction and guide your optimization efforts, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a decision-making workflow for troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Navigating the Challenges of C-N Bond Formation: A Technical Guide to Buchwald-Hartwig Amination of Haloquinolines
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged motif in medicinal chemistry and materials science, with amino-substituted quinolines demonstrating a wide array of biological activities and functional properties. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the synthesis of these valuable compounds, offering a significant improvement over classical methods.[1][2] This palladium-catalyzed cross-coupling reaction facilitates the formation of a carbon-nitrogen (C-N) bond between a haloquinoline and a primary or secondary amine.[1][3] However, the unique electronic and steric properties of haloquinolines present specific challenges that can lead to failed reactions, low yields, and the formation of undesired byproducts.
This technical support center provides a comprehensive guide to catalyst selection and troubleshooting for the Buchwald-Hartwig amination of haloquinolines. Drawing on established principles and recent literature, this resource is designed to help you navigate the complexities of this transformation and achieve your synthetic goals.
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination of haloquinolines more challenging than the amination of simple aryl halides?
A1: The amination of haloquinolines presents unique challenges due to the inherent properties of the quinoline ring system:
-
Catalyst Inhibition: The nitrogen atom in the quinoline ring can act as a Lewis base and coordinate to the palladium catalyst. This coordination can lead to the formation of stable, off-cycle catalyst complexes, effectively inhibiting the catalytic cycle. This is a common issue with electron-deficient N-heterocycles.
-
Substrate Reactivity: The electron-deficient nature of the quinoline ring can influence the rate of oxidative addition, a key step in the catalytic cycle.[4] The reactivity of the haloquinoline is also dependent on the position of the halogen. For instance, 2- and 4-haloquinolines are generally more reactive than those with halogens on the benzo-fused ring due to the electronic influence of the ring nitrogen.
-
Side Reactions: Haloquinolines can be susceptible to side reactions such as hydrodehalogenation, where the halogen atom is replaced by a hydrogen atom.[5] This is often a competitive pathway, especially with more reactive catalyst systems or in the presence of certain bases and solvents.
Q2: What are the key parameters to consider when selecting a catalyst system for the amination of a haloquinoline?
A2: The success of the Buchwald-Hartwig amination of haloquinolines is highly dependent on the judicious selection of the palladium source, ligand, and base.
-
Palladium Source: While various palladium sources can be used (e.g., Pd(OAc)₂, Pd₂(dba)₃), pre-formed palladium catalysts (precatalysts) are often preferred for their reliability and ease of activation.[6] These precatalysts ensure the efficient generation of the active Pd(0) species.
-
Ligand Selection: The choice of phosphine ligand is critical for a successful reaction.[7] For haloquinolines, bulky and electron-rich phosphine ligands are generally recommended. These ligands promote the formation of the catalytically active monoligated palladium species and can help mitigate catalyst inhibition by the quinoline nitrogen.[2]
-
Base Selection: The base plays a crucial role in the deprotonation of the amine to form the palladium-amido complex.[8][9][10] The choice of base depends on the pKa of the amine and the sensitivity of the substrates to strong bases. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄).[6]
Q3: How does the nature of the halogen (Cl, Br, I) on the quinoline ring affect the reaction conditions?
A3: The reactivity of the C-X bond in haloquinolines generally follows the order I > Br > Cl for oxidative addition. However, the choice of optimal conditions is more nuanced:
-
Chloroquinolines: These are the most challenging substrates due to the strength of the C-Cl bond.[11] Their amination typically requires more reactive catalyst systems, often employing bulky, electron-rich phosphine ligands and stronger bases at elevated temperatures.
-
Bromoquinolines: Bromoquinolines are generally good substrates for Buchwald-Hartwig amination and react under a broader range of conditions than their chloro-analogs.
-
Iodoquinolines: While the C-I bond is the most reactive towards oxidative addition, iodoquinolines can sometimes lead to catalyst inhibition due to the formation of stable palladium-iodide complexes.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Low to No Conversion
Q4: I am not observing any product formation in the amination of my chloroquinoline. What should I try first?
A4: Low or no conversion with chloroquinolines is a common issue. Here’s a systematic approach to troubleshooting:
-
Increase Catalyst Reactivity: Switch to a more active catalyst system. This often means using a bulkier and more electron-rich phosphine ligand. Consider ligands from the Buchwald or Hartwig groups, such as XPhos, RuPhos, or BrettPhos, which have demonstrated success with challenging substrates.[12]
-
Optimize the Base: Ensure the base is strong enough to deprotonate the amine under the reaction conditions. For less nucleophilic amines, a stronger base like NaOtBu or LHMDS may be necessary.[6]
-
Increase Reaction Temperature and Time: Chloroquinolines often require higher temperatures (typically 80-120 °C) and longer reaction times to achieve good conversion.[6]
-
Check Reagent Purity: Ensure all reagents, especially the amine and solvent, are pure and dry. Water and other impurities can deactivate the catalyst.
Q5: My reaction with a bromoquinoline is sluggish. What adjustments can I make?
A5: While generally more reactive than chloroquinolines, bromoquinolines can still present challenges.
-
Ligand Screening: If you are using a general-purpose ligand, consider screening a panel of ligands to find one that is optimal for your specific substrate.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate. Toluene and dioxane are common choices. In some cases, a more polar aprotic solvent may be beneficial, but this needs to be evaluated on a case-by-case basis.[8]
-
Catalyst Loading: While higher catalyst loading can sometimes improve conversion, it is often more effective to optimize the ligand and other reaction parameters first.
Formation of Side Products
Q6: I am observing a significant amount of hydrodehalogenation product. How can I minimize this side reaction?
A6: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination of haloquinolines.[5] It is often more prevalent with more reactive catalyst systems and certain bases.
-
Ligand Modification: Less electron-rich or less bulky ligands can sometimes disfavor the hydrodehalogenation pathway.
-
Base Selection: The choice of base can influence the extent of hydrodehalogenation. In some cases, switching from a strong alkoxide base to a weaker inorganic base like K₃PO₄ or Cs₂CO₃ can suppress this side reaction.
-
Amine Stoichiometry: Using a slight excess of the amine can sometimes help to favor the desired C-N coupling over hydrodehalogenation.
Q7: I have a dihaloquinoline, and I am getting a mixture of mono- and di-aminated products. How can I achieve selective mono-amination?
A7: Achieving selective mono-amination of a dihaloquinoline requires careful control of the reaction conditions to exploit the differential reactivity of the two halogen positions. For example, in 6-bromo-2-chloroquinoline, the 2-position is more activated towards nucleophilic attack.
-
Control Stoichiometry: Use a stoichiometric amount or a slight deficiency of the amine relative to the dihaloquinoline.
-
Milder Conditions: Employ milder reaction conditions (lower temperature, shorter reaction time) to favor the reaction at the more reactive site.
-
Ligand Choice: The steric and electronic properties of the ligand can influence the selectivity. A less reactive catalyst system may provide better selectivity. A detailed study on the selective amination of 6-bromo-2-chloroquinoline has shown that careful optimization of the catalyst system and reaction conditions can lead to the desired mono-aminated product.[13][14]
Recommended Catalyst Systems and Conditions
The following table provides a starting point for catalyst selection for the Buchwald-Hartwig amination of various haloquinolines. It is important to note that the optimal conditions will depend on the specific amine and the position of the halogen on the quinoline ring.
| Haloquinoline Type | Recommended Ligands | Recommended Bases | Typical Solvents | Temperature (°C) |
| Chloroquinolines | XPhos, RuPhos, BrettPhos | NaOtBu, LHMDS | Toluene, Dioxane | 100-120 |
| Bromoquinolines | JohnPhos, SPhos, Xantphos | K₃PO₄, Cs₂CO₃, NaOtBu | Toluene, Dioxane, THF | 80-110 |
| Iodoquinolines | BINAP, DPPF | K₂CO₃, Cs₂CO₃ | Toluene, THF | 80-100 |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of a Haloquinoline
-
To an oven-dried reaction vessel, add the haloquinoline (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-6 mol% relative to palladium), and the base (1.5-2.0 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizing the Catalytic Cycle and Troubleshooting
Catalytic Cycle of Buchwald-Hartwig Amination
References
- 1. benchchem.com [benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jk-sci.com [jk-sci.com]
- 12. research.rug.nl [research.rug.nl]
- 13. researchgate.net [researchgate.net]
- 14. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing dehalogenation as a side reaction in quinoline chemistry
A Researcher's Guide to Preventing Dehalogenation Side Reactions
Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a critical challenge in quinoline chemistry: the prevention of dehalogenation as a side reaction during cross-coupling and other functionalization reactions. As Senior Application Scientists, we have compiled this resource based on established principles and field-proven insights to help you optimize your synthetic routes and maximize your yields.
Understanding the Dehalogenation Problem in Quinolines
Dehalogenation is a persistent side reaction where a halogen substituent on the quinoline ring is replaced by a hydrogen atom. This leads to the formation of a hydrodehalogenated byproduct, which reduces the yield of the desired functionalized product and complicates purification.[1][2][3] Quinolines, as N-heterocyclic compounds, are particularly susceptible to this undesired reaction.[4] The nitrogen atom can coordinate with the metal catalyst, and the electron-deficient nature of the ring system can influence the reaction pathways, making dehalogenation a more prevalent issue compared to simple aryl halides.[4]
This guide will walk you through the mechanistic underpinnings of dehalogenation and provide actionable strategies to mitigate this side reaction in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?
A1: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[4][5] This reactive intermediate can arise from various sources within the reaction mixture, including solvents (like alcohols or DMF), bases (especially alkoxides and amines), or even trace amounts of water.[1][4][6] The Pd-H species can then participate in the catalytic cycle, leading to the reductive elimination of the dehalogenated quinoline instead of the desired cross-coupled product.[3][6]
Q2: Which halogenated quinolines are most susceptible to dehalogenation?
A2: The propensity for dehalogenation generally follows the reactivity of the carbon-halogen bond: I > Br > Cl.[2][4][5] Therefore, iodoquinolines are the most prone to this side reaction, while chloroquinolines are the least reactive towards both the desired coupling and the undesired dehalogenation.[4] Electron-deficient haloquinolines are also more susceptible to this side reaction.[4]
Q3: Can the position of the halogen on the quinoline ring influence the likelihood of dehalogenation?
A3: Yes, the position of the halogen atom can significantly impact its reactivity and susceptibility to dehalogenation. Halogens at positions that are more electron-deficient or sterically accessible may be more prone to oxidative addition to the palladium catalyst, which is a prerequisite for both the desired cross-coupling and the undesired dehalogenation. The electronic environment created by the quinoline nitrogen and other substituents will play a crucial role.
Q4: How does the choice of boronic acid or ester affect dehalogenation in Suzuki-Miyaura couplings?
A4: While the haloquinoline is the primary substrate of concern, the properties of the organoboron reagent can indirectly influence the extent of dehalogenation. A slow transmetalation step allows more time for competing side reactions, including dehalogenation, to occur.[4] Using highly active and pure boronic acids or their corresponding esters can promote a faster forward reaction, thereby minimizing the opportunity for the dehalogenation pathway to take over.[4]
Troubleshooting Guide: Minimizing Dehalogenation
If you are observing significant amounts of your dehalogenated quinoline byproduct, this guide will help you systematically troubleshoot and optimize your reaction conditions.
Issue 1: High Levels of Dehalogenated Byproduct Detected
This is the most common problem and can often be addressed by systematically evaluating and modifying the components of your reaction.
dot
Caption: A systematic workflow for troubleshooting and minimizing dehalogenation.
1. Catalyst and Ligand Selection: The First Line of Defense
The choice of ligand is paramount in controlling the reaction's selectivity.[1]
-
Expert Insight: The reductive elimination step to form the desired C-C bond is in competition with the pathway leading to dehalogenation. Bulky, electron-rich phosphine ligands promote the desired reductive elimination, effectively outcompeting the dehalogenation side reaction.[7]
-
Recommendation: Screen a panel of ligands. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) are often excellent choices for suppressing dehalogenation with N-heterocyclic halides.[4] Avoid simple, less bulky ligands like triphenylphosphine (PPh₃) if dehalogenation is a significant issue.
| Ligand Type | General Performance in Suppressing Dehalogenation | Key Feature |
| Simple Phosphines (e.g., PPh₃) | Poor to Moderate | Can lead to significant dehalogenation.[4] |
| Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos, P(t-Bu)₃) | Excellent | Steric bulk and electron-donating properties accelerate reductive elimination.[4] |
| N-Heterocyclic Carbenes (NHCs) | Very Good to Excellent | Strong σ-donors that form stable palladium complexes.[8] |
2. Base Optimization: Avoiding Hydride Sources
The base plays a crucial role not only in the catalytic cycle but also as a potential source of palladium-hydride species.[3]
-
Expert Insight: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can undergo β-hydride elimination or act as hydride donors, increasing the concentration of Pd-H species and promoting dehalogenation.[3]
-
Recommendation: Switch to weaker inorganic bases. Phosphates (e.g., K₃PO₄) and carbonates (e.g., Cs₂CO₃, K₂CO₃) are generally a safer choice as they are less likely to generate hydride species.[1][3][4]
3. Solvent Choice: Minimizing Protic and Reducible Environments
The solvent can be another source of hydrogen for the dehalogenation reaction.
-
Expert Insight: Protic solvents like alcohols can directly act as hydride donors.[6] Some aprotic polar solvents like DMF can also decompose at high temperatures to generate species that lead to Pd-H formation.[8][9]
-
Recommendation: Use aprotic, non-polar solvents such as toluene, dioxane, or THF.[1][4][8] If a mixed solvent system is required, minimize the amount of any protic or potentially reducible solvent.
4. Reaction Temperature and Time
-
Expert Insight: Higher temperatures can increase the rate of dehalogenation, sometimes more so than the desired coupling reaction.[1][8]
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid prolonged heating that can lead to byproduct formation.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Dehalogenation in Suzuki-Miyaura Coupling of a Bromoquinoline
This protocol provides a robust starting point for coupling bromoquinolines while minimizing the risk of dehalogenation.
Materials:
-
Bromoquinoline (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Pd₂(dba)₃ (0.01-0.03 mmol)
-
SPhos (0.02-0.06 mmol)
-
K₃PO₄ (2.0-3.0 mmol)
-
Anhydrous Toluene (5-10 mL)
-
Water (optional, 0.5-1.0 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromoquinoline, arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh the Pd₂(dba)₃ and SPhos and add them to the Schlenk flask.
-
Add the anhydrous toluene (and water, if using).
-
Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
dot
Caption: The catalytic cycle of Suzuki coupling with the competing dehalogenation pathway.
References
Technical Support Center: Managing Reaction Temperature for Selective Quinoline Functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for quinoline functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature in achieving selective and high-yielding C-H functionalization of the quinoline scaffold. This document provides practical troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific, common problems encountered during quinoline functionalization experiments where temperature is a likely culprit.
Problem 1: Low or No Conversion in a C-H Functionalization Reaction
Question: I am attempting a palladium-catalyzed C-H arylation of a quinoline N-oxide, but I am seeing very little or no product formation after 24 hours. My reagents and catalyst are high quality. Could the reaction temperature be the issue?
Answer:
Yes, insufficient temperature is a very common reason for low or no conversion in C-H activation reactions. The C-H bond is inherently strong, and its cleavage represents a significant activation energy barrier that must be overcome.
Possible Causes & Troubleshooting Steps:
-
Insufficient Thermal Energy: The primary role of temperature is to provide the necessary energy to reach the transition state for C-H activation, which is often the rate-determining step.[1][2] Many palladium-catalyzed C-H functionalizations of quinoline N-oxides require elevated temperatures, typically in the range of 100-130 °C, to proceed efficiently.[3]
-
Troubleshooting Action: Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction progress by TLC or GC-MS at each new setpoint. Be cautious of exceeding the decomposition temperature of your substrate or catalyst.
-
Causality: Increasing the temperature directly increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, which enhances the probability of overcoming the activation barrier for the C-H metalation step.[4]
-
-
Catalyst Activation: Some pre-catalysts require an initial thermal "kick" to form the active catalytic species. If the temperature is too low, the active catalyst may not form in a sufficient concentration.
-
Troubleshooting Action: Review the literature for your specific catalyst system (e.g., Pd(OAc)₂). There might be a recommended pre-activation step at a specific temperature before adding your final reactant.
-
-
Solvent Boiling Point: Ensure your chosen reaction temperature is not limited by the boiling point of your solvent. If the desired temperature is higher than the solvent's boiling point at atmospheric pressure, the reaction will simply reflux at that lower temperature.
-
Troubleshooting Action: Switch to a higher-boiling point solvent (e.g., from dioxane to toluene or DMF) or conduct the reaction in a sealed vessel to allow for superheating.[1]
-
Troubleshooting Workflow: Low Conversion
Caption: Workflow for troubleshooting low reaction conversion.
Problem 2: Poor Regioselectivity (Mixture of Isomers)
Question: My reaction is functionalizing the quinoline ring, but I'm getting a mixture of C2 and C8 isomers. I'm using a quinoline N-oxide, which I expected to direct to the C2 position. How can temperature influence this?
Answer:
Temperature can play a decisive role in reaction selectivity by influencing the kinetic versus thermodynamic control of the product distribution.[5] Different reaction pathways leading to different isomers often have distinct activation energies.
Possible Causes & Troubleshooting Steps:
-
Kinetic vs. Thermodynamic Control:
-
The kinetic product is the one that forms the fastest (i.e., has the lowest activation energy) and is favored at lower temperatures.
-
The thermodynamic product is the most stable product and is favored at higher temperatures, where the reaction can become reversible, allowing equilibrium to be established.
-
Troubleshooting Action:
-
To favor the kinetic product: Try lowering the reaction temperature. This can sometimes "freeze out" the pathway to the higher-energy transition state of the undesired isomer. Some modern catalytic systems are even designed to work at room temperature.[6][7][8]
-
To favor the thermodynamic product: If the desired product is the more stable one, increasing the temperature might help by allowing the kinetically formed, less stable isomer to revert and form the thermodynamically preferred product. However, this also risks decomposition.[2]
-
-
-
Ligand Dissociation/Catalyst Speciation: At higher temperatures, ligands can partially dissociate from the metal center. This changes the steric and electronic environment around the catalyst, which can alter its regioselectivity. A bulkier ligand that favors one position at 80 °C might be less effective at 130 °C if it begins to dissociate.
-
Troubleshooting Action: Screen different ligands in conjunction with temperature adjustments. A more strongly binding or thermally stable ligand might be necessary to maintain selectivity at elevated temperatures.[1]
-
-
Competing Mechanisms: It's possible that two different catalytic cycles or reaction mechanisms are operating concurrently, each favoring a different position. Temperature can alter the relative rates of these competing pathways.
Data Summary: Temperature Effects on Selectivity
| Parameter | Effect of LOWERING Temperature | Effect of RAISING Temperature | Rationale |
| Product Control | Favors the kinetic product (isomer formed via the lowest energy barrier). | Favors the thermodynamic product (the most stable isomer), if pathways are reversible.[5] | Sufficient energy allows overcoming higher activation barriers and reaching equilibrium. |
| Catalyst Stability | Maintains integrity of catalyst-ligand complex. | May cause ligand dissociation, changing the catalyst's steric/electronic properties. | Thermal energy can overcome metal-ligand bond strength. |
| Side Reactions | Minimizes decomposition and unwanted side reactions. | Can increase the rate of decomposition and side reactions (e.g., homocoupling).[1] | Side reactions also have activation energies that can be surmounted at higher temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for metal-catalyzed quinoline C-H functionalization, and why is it often high?
A1: The typical temperature range for thermally driven, transition-metal-catalyzed C-H functionalization of quinolines is broad, but often falls between 80 °C and 150 °C.[1][9] Reactions involving palladium, rhodium, or copper frequently require temperatures of 100 °C or higher.[3] The primary reason for these elevated temperatures is the high activation energy associated with cleaving a stable C-H bond, which is a critical step in the catalytic cycle.[2][3]
Q2: How do advanced heating and reaction technologies help manage temperature and improve selectivity?
A2: Modern technologies offer precise temperature control that can significantly improve reaction outcomes, including selectivity and yield.
-
Microwave Irradiation: Microwave-assisted synthesis uses microwave energy to heat the reaction mixture directly and rapidly.[10][11][12] This can lead to a dramatic reduction in reaction times (from hours to minutes) and often results in higher yields and cleaner reactions compared to conventional heating.[10] The rapid, uniform heating can minimize the formation of byproducts that might occur during prolonged heating with an oil bath.[11]
-
Continuous Flow Chemistry: In flow chemistry, reagents are pumped through a heated tube or microreactor.[13] This technology provides exceptional control over temperature and reaction time (residence time).[14][15] The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat transfer, preventing the formation of local "hot spots" and enabling highly isothermal conditions.[15] This precise control can be leveraged to fine-tune selectivity between competing reaction pathways.[16]
Comparison of Heating Methods
| Feature | Conventional Heating (Oil Bath) | Microwave-Assisted Synthesis | Continuous Flow Reactor |
| Heating Mechanism | Conductive/Convective | Direct Dielectric Heating | Conductive (from reactor walls) |
| Heat Transfer | Slow, non-uniform | Rapid, uniform | Very rapid, highly uniform[15] |
| Temp. Control | Moderate precision | High precision | Exceptional precision[14] |
| Reaction Time | Hours to days | Minutes to hours[10] | Milliseconds to minutes[15] |
| Scalability | Challenging for exotherms | Batch-size limited | Readily scalable ("numbering-up")[14] |
| Key Advantage | Simple setup | Speed and efficiency | Safety, control, and scalability[13] |
Q3: Can reactions be run at room temperature to maximize selectivity?
A3: Yes, the development of highly active catalytic systems has made room-temperature C-H functionalization of quinolines increasingly feasible.[6][7] For instance, certain nickel-catalyzed methods can functionalize the C3 position of quinolines at room temperature without a directing group.[7][8] Running reactions at lower temperatures is an excellent strategy to favor a kinetic product and avoid thermal decomposition of sensitive substrates.[17] If poor selectivity is an issue, exploring catalysts known to be active at ambient temperature is a highly recommended strategy.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C2-Arylation of Quinoline N-Oxide
This protocol is a representative example and may require optimization for specific substrates.
-
Vessel Preparation: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the quinoline N-oxide (1.0 equiv.), aryl bromide (1.2 equiv.), Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (e.g., X-Phos, 10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen). Add a degassed solvent (e.g., toluene or DMF, to make a 0.1 M solution).
-
Temperature Control & Reaction:
-
Monitoring: Stir the reaction vigorously for the specified time (e.g., 12-24 hours for conventional heating). Monitor the reaction progress periodically by taking small aliquots and analyzing them by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Visualizing the Process
Caption: Experimental workflow for Pd-catalyzed C2-arylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Temperature on Reactions of Chemical Organic Synthesis-LNEYA Industrial Chillers Manufacturer [lneya.com]
- 5. gate2026.iitg.ac.in [gate2026.iitg.ac.in]
- 6. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 9. benchchem.com [benchchem.com]
- 10. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. "Microwave-assisted synthesis of diversely substituted quinoline-based " by Daniel Insuasty, Rodrigo Abonia et al. [digitalcommons.unf.edu]
- 13. researchgate.net [researchgate.net]
- 14. almacgroup.com [almacgroup.com]
- 15. A field guide to flow chemistry for synthetic organic chemists - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00992K [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Quinoline synthesis [organic-chemistry.org]
Technical Support Center: 4-Chloro-5-fluoroquinoline Reaction Work-up
Welcome to the technical support center for 4-Chloro-5-fluoroquinoline reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the work-up procedures for reactions involving this versatile synthetic intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to not only execute procedures but also to troubleshoot and optimize them effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound, and what general work-up strategy should I follow?
A1: The most prevalent reaction for this compound is the nucleophilic aromatic substitution (SNAr) at the C4 position.[1][2] The electron-withdrawing effect of the quinoline nitrogen activates the C4-position, making it susceptible to attack by a wide range of nucleophiles (e.g., amines, alcohols, thiols).[1]
A general work-up strategy involves three key stages: Quenching , Extraction , and Purification . The specifics of each stage will depend on the nature of your nucleophile and the reaction solvent.
Here is a logical workflow for a typical SNAr reaction work-up:
Caption: General workflow for SNAr reactions of this compound.
Q2: My reaction mixture is a heterogeneous slurry after adding the nucleophile. How does this affect the work-up?
A2: A heterogeneous mixture is common, especially when using inorganic bases like K₂CO₃ or Cs₂CO₃ in solvents like DMF or acetonitrile.[1]
Causality: The limited solubility of the base or the resulting salts can lead to a slurry. This is not necessarily problematic for the reaction progress but requires consideration during work-up.
Troubleshooting Steps:
-
Pre-Work-up Filtration: Before quenching, consider filtering the reaction mixture through a pad of Celite® to remove insoluble inorganic salts.[1] This is particularly useful if you suspect your product might be partially adsorbed onto these salts. Wash the filter cake with a small amount of the reaction solvent or the extraction solvent to ensure complete recovery of the product.
-
Aqueous Quench and Dissolution: Upon quenching with water, most common inorganic salts (e.g., KCl, K₂CO₃) will dissolve. Ensure you add enough water to fully dissolve all salts to prevent them from interfering with the subsequent liquid-liquid extraction.
Q3: I am getting a persistent emulsion during my aqueous extraction. What causes this and how can I resolve it?
A3: Emulsions are common when working with quinoline derivatives due to their basic nitrogen, which can act as a surfactant, especially if the aqueous phase pH is not controlled.
Causality: The quinoline nitrogen can be protonated or deprotonated, leading to species with amphiphilic character that stabilize the interface between the organic and aqueous layers.
Troubleshooting Guide:
| Solution | Mechanism | When to Use |
| Addition of Brine | Increases the ionic strength of the aqueous phase, forcing the separation of layers. | This is the most common and often the first method to try. |
| Change pH | If your product is a free base, making the aqueous layer basic (pH > 8) with NaOH or Na₂CO₃ will ensure the quinoline nitrogen is unprotonated and less water-soluble. | When the product is stable to basic conditions. |
| Filtration | Passing the emulsified mixture through a pad of Celite® or glass wool can physically break up the emulsion. | For stubborn emulsions that do not respond to ionic strength or pH adjustment. |
| Centrifugation | If available, centrifuging the mixture can accelerate the separation of layers. | For small-scale reactions where a centrifuge is accessible. |
Q4: My final product is a non-crystalline oil. How can I purify and solidify it?
A4: Obtaining the product as an oil is a frequent challenge. This can be due to residual solvent, impurities acting as a eutectic mixture, or the inherent physical properties of the compound.
Purification and Solidification Workflow:
Caption: Decision-making workflow for the purification and solidification of oily products.
Detailed Protocols:
-
Trituration: Dissolve the oil in a minimum amount of a moderately polar solvent (e.g., dichloromethane or ethyl acetate). While stirring, slowly add a non-polar solvent like hexanes or pentane until the solution becomes cloudy. Continue stirring, and with luck, the product will precipitate as a solid.[3]
-
Salt Formation: Since quinolines are basic, they can be converted to crystalline salts.[3] Dissolve the oily free base in a suitable solvent (e.g., diethyl ether, isopropanol, or ethyl acetate) and add a solution of an acid (e.g., HCl in ether or H₂SO₄ in isopropanol) dropwise. The corresponding salt will often precipitate and can be collected by filtration.[3]
Troubleshooting Common Side Reactions and Impurities
Q5: I see a significant amount of a byproduct that appears to be the 4-hydroxy-5-fluoroquinoline. How did this form and how can I avoid it?
A5: The formation of 4-hydroxy-5-fluoroquinoline is a result of the hydrolysis of the starting material, this compound.
Causality: The C4-position is highly activated towards nucleophilic attack. If water is present in the reaction mixture (e.g., in the solvent or as a byproduct of the reaction), it can act as a nucleophile, leading to the displacement of the chloride. This is particularly problematic at elevated temperatures.[4][5][6]
Prevention and Mitigation:
| Preventative Measure | Explanation |
| Use Anhydrous Conditions | Ensure all solvents and reagents are rigorously dried. Using freshly distilled solvents and flame-dried glassware is recommended. Running the reaction under an inert atmosphere (N₂ or Ar) also helps. |
| Control Temperature | Hydrolysis is often more significant at higher temperatures. If possible, run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Choice of Base | If using a hydroxide base, it can directly contribute to the formation of the hydroxy byproduct. Consider using non-nucleophilic bases like potassium carbonate or a hindered amine base like triethylamine. |
Removal of 4-hydroxy-5-fluoroquinoline: The hydroxy byproduct is significantly more polar than the desired SNAr product. It can typically be removed by:
-
Aqueous Base Wash: During the work-up, washing the organic layer with a dilute aqueous NaOH solution can deprotonate the phenolic hydroxyl group, making the byproduct water-soluble and extracting it into the aqueous phase.
-
Column Chromatography: The higher polarity of the hydroxy byproduct allows for easy separation on silica gel.[7]
Q6: My TLC/LC-MS shows incomplete conversion even after prolonged reaction time. What can I do?
A6: Incomplete conversion can be due to several factors, including insufficient reactivity of the nucleophile, catalyst deactivation (if applicable), or a reversible reaction.
Troubleshooting Steps:
-
Increase Temperature: For SNAr reactions, higher temperatures generally increase the reaction rate. Microwave irradiation can also be an effective way to accelerate the reaction.[1]
-
Use a More Reactive Nucleophile/Base Combination: If using a neutral nucleophile like an amine, the addition of a base is often necessary to deprotonate the amine or to neutralize the HCl generated. A stronger, non-nucleophilic base may be required.
-
Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP are excellent for SNAr reactions as they solvate the cation of the base and leave the nucleophile more reactive.
-
Catalysis: While often not necessary for simple SNAr on 4-chloroquinolines, in some challenging cases, the use of a palladium catalyst for Buchwald-Hartwig or related cross-coupling reactions might be an alternative synthetic route to consider.[4]
Analytical Characterization and Purification
Q7: What are the recommended conditions for TLC and HPLC analysis of my this compound reaction?
A7: Proper analytical monitoring is crucial for determining reaction completion and assessing purity.
Thin-Layer Chromatography (TLC):
-
Adsorbent: Silica gel 60 F₂₅₄ is the standard choice.[8]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. For basic quinoline products, adding a small amount of triethylamine (~1%) to the mobile phase can prevent streaking on the TLC plate. A typical starting mobile phase could be 7:3 Hexanes:Ethyl Acetate.
-
Visualization: The quinoline ring is UV active, so spots can be visualized under UV light (254 nm).[8] Staining with potassium permanganate or iodine can also be effective.
High-Performance Liquid Chromatography (HPLC):
-
Column: A reversed-phase C18 column is most commonly used for quinoline and fluoroquinolone analysis.[9]
-
Mobile Phase: A gradient of acetonitrile and water is typical.[10] Adding a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the aqueous phase is crucial for obtaining sharp peaks by ensuring the basic nitrogen of the quinoline is consistently protonated.
-
Detection: UV detection at a wavelength around 280 nm is generally suitable for the quinoline core.[9] A photodiode array (DAD) detector is highly recommended to check for peak purity.[11]
| Parameter | TLC Recommendation | HPLC Recommendation |
| Stationary Phase | Silica Gel 60 F₂₅₄ | Reversed-Phase C18 |
| Mobile Phase | Hexanes/Ethyl Acetate (e.g., 7:3) + 1% Et₃N | Acetonitrile/Water Gradient + 0.1% TFA |
| Detection | UV (254 nm) | UV (ca. 280 nm) with DAD |
Safety Considerations
Q8: What are the primary safety hazards associated with this compound and its reactions?
-
Handling: this compound is likely a solid that is irritating to the skin, eyes, and respiratory system. Avoid creating dust. Handle in a well-ventilated fume hood.[12]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[13]
-
Storage: Store in a cool, dry, well-ventilated area, away from moisture and strong oxidizing agents.[12]
-
Biological Activity: It is important to remember that many fluoroquinolone derivatives are biologically active compounds with potential for serious side effects.[14][15][16][17] Treat all derivatives as potentially hazardous and avoid exposure.
In Case of Exposure:
-
Skin Contact: Wash off with soap and plenty of water.[12]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
- 6. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 7. orgsyn.org [orgsyn.org]
- 8. scispace.com [scispace.com]
- 9. moca.net.ua [moca.net.ua]
- 10. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-Chloro-6-fluoroquinoline - Safety Data Sheet [chemicalbook.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. FDA Drug Safety Communication: FDA updates warnings for oral and injectable fluoroquinolone antibiotics due to disabling side effects | FDA [fda.gov]
- 15. Fluoroquinolone antibiotics and adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 17. fda.gov [fda.gov]
scale-up challenges in the synthesis of 4-Chloro-5-fluoroquinoline
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Introduction to the Synthesis and Its Challenges
The synthesis of 4-Chloro-5-fluoroquinoline typically follows a multi-step pathway, most commonly originating from 3-fluoroaniline. A prevalent method is the Gould-Jacobs reaction, which involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature cyclization to form a 4-hydroxyquinoline intermediate. Subsequent chlorination, often utilizing reagents like phosphorus oxychloride (POCl₃), yields the desired this compound.
While seemingly straightforward on a lab scale, scaling up this synthesis presents significant hurdles. These challenges often relate to reaction control, impurity profiles, reagent handling, and safety. This guide aims to provide a systematic approach to troubleshooting these common issues.
II. Synthetic Pathway Overview
A typical synthetic route is visualized below. Understanding the sequence of transformations is the first step in effective troubleshooting.
Caption: General synthetic route for this compound.
III. Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address potential issues during the synthesis.
A. Condensation Step: 3-Fluoroaniline and EMME
Question 1: The condensation reaction is sluggish or incomplete, even with extended reaction times. What are the likely causes and solutions?
-
Expertise & Experience: Incomplete condensation is often traced back to moisture in the reactants or solvent, or insufficient temperature. 3-Fluoroaniline, like many anilines, can be hygroscopic. Water will react with EMME, reducing its effective concentration. While this reaction can be performed neat, on a larger scale, the viscosity of the mixture can lead to poor heat transfer and localized temperature gradients.
-
Troubleshooting Protocol:
-
Moisture Control: Ensure 3-fluoroaniline and any solvent used are thoroughly dried. Use of molecular sieves in the reaction vessel can be beneficial.
-
Temperature Optimization: For a neat reaction, a temperature of 145°C for about an hour is a good starting point. If using a solvent, ensure it is high-boiling and inert.
-
Mixing: Vigorous mechanical stirring is crucial on a larger scale to ensure homogeneity and efficient heat transfer.
-
Question 2: I am observing significant byproduct formation during the condensation. How can I identify and minimize these impurities?
-
Expertise & Experience: The primary byproduct is often from the self-condensation of EMME or reaction with residual ethanol. Another possibility is the formation of bis-adducts if the temperature is excessively high for prolonged periods.
-
Analytical Approach:
-
Utilize HPLC-MS to identify the mass of the byproducts.
-
Compare retention times with known standards if available.
-
-
Mitigation Strategies:
-
Stoichiometry Control: Use a slight excess of EMME (e.g., 1.05-1.1 equivalents) to ensure full conversion of the aniline, but avoid a large excess which can lead to more byproducts.
-
Gradual Addition: On a larger scale, consider the gradual addition of 3-fluoroaniline to the heated EMME to maintain better temperature control and minimize side reactions.
-
B. Thermal Cyclization
Question 3: The yield of 4-Hydroxy-5-fluoroquinoline is low after the cyclization step. What are the critical parameters for this reaction?
-
Expertise & Experience: The thermal cyclization is a high-temperature intramolecular reaction, and its success is highly dependent on achieving and maintaining the correct temperature. Inadequate heating can lead to incomplete cyclization, while excessive temperatures or prolonged reaction times can cause degradation of the product. The choice of a high-boiling solvent is critical for effective heat transfer on a large scale. Diphenyl ether is a common choice.
-
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting low cyclization yields.
-
Protocol for Optimization:
-
Temperature Profile: Use a temperature probe placed directly in the reaction mixture to monitor the internal temperature. Aim for a stable temperature around 250°C.
-
Solvent Selection: While diphenyl ether is common, other high-boiling, inert solvents like Dowtherm A can also be used. The key is consistent and efficient heat transfer.
-
Reaction Time: Monitor the reaction progress by taking small aliquots (if safe to do so) and analyzing by TLC or HPLC. The reaction is often complete within 30-60 minutes at the target temperature.
-
Question 4: The product from the cyclization is dark and difficult to purify. What causes this discoloration?
-
Expertise & Experience: Dark coloration is typically due to thermal decomposition products. This can be exacerbated by the presence of oxygen or metallic impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial for minimizing oxidative side reactions at these high temperatures.
-
Purification Protocol:
-
Inert Atmosphere: Ensure the reaction vessel is purged with an inert gas before heating and a gentle positive pressure is maintained throughout the reaction.
-
Post-Reaction Workup: After cooling, the reaction mixture (often a semi-solid mass) can be triturated with a suitable solvent like acetone or hexane to dissolve the high-boiling solvent and some impurities, leaving the crude 4-hydroxy-5-fluoroquinoline as a solid.
-
Recrystallization: Further purification can be achieved by recrystallization from a high-boiling polar solvent like DMF.
-
C. Chlorination Step
Question 5: The chlorination of 4-Hydroxy-5-fluoroquinoline with POCl₃ is incomplete or results in a low yield. How can I improve this?
-
Expertise & Experience: The chlorination with phosphorus oxychloride (POCl₃) is an equilibrium-driven reaction. Incomplete conversion can be due to insufficient POCl₃, inadequate temperature, or the presence of moisture. POCl₃ reacts violently with water, so anhydrous conditions are absolutely essential. The reaction often requires heating to drive it to completion.
-
Comparative Data for Reaction Conditions:
| Parameter | Condition A (Lab Scale) | Condition B (Scale-Up) | Rationale for Change |
| POCl₃ Equivalents | 3-5 eq (as reagent & solvent) | 2-3 eq (with high-boiling co-solvent) | Reduces cost and waste on a large scale. |
| Temperature | Reflux (~106°C) | 110-120°C | Ensures complete reaction with reduced POCl₃. |
| Reaction Time | 2-4 hours | 4-6 hours (monitor by HPLC) | Slower reaction rate with less reagent. |
| Co-solvent | None | Toluene or Xylene | Improves slurry handling and heat transfer. |
-
Scale-Up Protocol:
-
Charge the reactor with 4-Hydroxy-5-fluoroquinoline and the co-solvent (if used).
-
Slowly add POCl₃ at a controlled temperature (e.g., 20-40°C) as the initial reaction can be exothermic.
-
Heat the mixture to the target temperature and hold until HPLC analysis shows complete consumption of the starting material.
-
Question 6: I am concerned about the safety of handling large quantities of POCl₃ and the quenching process. What are the best practices?
-
Trustworthiness & Safety: POCl₃ is highly toxic, corrosive, and reacts violently with water, releasing HCl gas. Safe handling is non-negotiable. The quench process is particularly hazardous due to the potential for a runaway reaction if not controlled properly.
-
Safe Handling and Quenching Procedure:
-
Personal Protective Equipment (PPE): Always use a full-face respirator, chemical-resistant gloves, and a coverall when handling POCl₃.
-
Inert Atmosphere: All transfers and reactions should be conducted under a nitrogen or argon atmosphere.
-
Controlled Quench: The most critical step is the workup. The reaction mixture should be cooled and then very slowly and carefully added to a mixture of ice and water with vigorous stirring. This is a "reverse quench" and is often safer as it keeps the quench vessel cold. Alternatively, a base solution (like aqueous sodium carbonate) can be used, but this can be even more exothermic.
-
Temperature Monitoring: The temperature of the quench vessel must be monitored continuously and kept low (e.g., below 20°C) by external cooling and controlling the addition rate.
-
Off-Gas Scrubbing: The HCl fumes generated during the quench must be directed to a scrubber containing a caustic solution.
-
-
Quench Safety Diagram:
Caption: Safe quenching procedure for POCl₃ reactions.
D. Final Product Purification
Question 7: My final this compound product has a persistent impurity. How do I identify and remove it?
-
Expertise & Experience: A common impurity is the starting material, 4-Hydroxy-5-fluoroquinoline, from an incomplete chlorination reaction. Another possibility is the formation of positional isomers if the starting aniline was not pure.
-
Purification Strategy:
-
Extraction: After quenching, the product is typically extracted into an organic solvent like dichloromethane or ethyl acetate. Washing the organic layer with a dilute base (e.g., 1M Na₂CO₃) can help remove any unreacted acidic 4-Hydroxy-5-fluoroquinoline.
-
Chromatography: For high purity, column chromatography on silica gel is effective. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate is a common method.
-
Recrystallization: The purified product can be recrystallized from a suitable solvent system, such as hexane/ethyl acetate, to obtain a highly pure, crystalline solid.
-
IV. References
-
BenchChem. (2025). Application Notes & Protocols: Synthesis of Fluoroquinolone Drugs Utilizing 3-Chloro-4-fluoroaniline. 1
-
Wikipedia. (n.d.). Gould–Jacobs reaction. [https://en.wikipedia.org/wiki/Gould%E2%80%93Jacobs_reaction](--INVALID-LINK--
References
Technical Support Center: Solvent Effects on the Reactivity of 4-Chloro-5-fluoroquinoline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4-Chloro-5-fluoroquinoline. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges and questions regarding the profound influence of solvent choice on its reactivity, particularly in Nucleophilic Aromatic Substitution (SNAr) reactions. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section covers the core concepts governing the reactivity of this compound.
Q1: What is the primary reaction mechanism when using this compound with nucleophiles?
A1: The reaction proceeds almost exclusively through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process. First, the nucleophile attacks the electron-deficient carbon atom bonded to the chlorine (C4), forming a resonance-stabilized intermediate called a Meisenheimer complex.[1][2] In the second, typically rapid step, the chloride ion is expelled to restore aromaticity. The quinoline ring's electron-withdrawing nitrogen atom is crucial for activating the ring system towards this type of reaction.
Caption: The two-step SNAr mechanism for this compound.
Q2: Why does substitution occur at the C4-Chloro position instead of the C5-Fluoro position?
A2: While the C-F bond is stronger than the C-Cl bond, regioselectivity in SNAr reactions is governed by two main factors:
-
Leaving Group Ability: Chloride is a better leaving group than fluoride due to its larger size, greater polarizability, and the lower strength of the C-Cl bond compared to the C-F bond.
-
Activation of the Substitution Site: The C4 position is para to the electron-withdrawing ring nitrogen, which provides powerful resonance stabilization for the negative charge that develops in the Meisenheimer intermediate. This stabilization is more significant for attack at C4 than at C5.
Therefore, the combination of a better leaving group and superior electronic activation makes the C4 position the overwhelmingly favored site for nucleophilic attack.
Q3: How do different solvent classes generally affect the SNAr reaction?
A3: Solvent choice is arguably one of the most critical parameters in an SNAr reaction. The solvent's primary role is to stabilize the charged species (the nucleophile and the Meisenheimer intermediate) involved in the reaction.[3][4]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are typically the solvents of choice for SNAr reactions.[5] They possess large dipole moments that effectively solvate the counter-ion (e.g., K⁺, Na⁺) of the nucleophile but are poor hydrogen-bond donors, so they do not strongly solvate the anionic nucleophile itself.[6] This leaves the nucleophile "naked" and highly reactive. Furthermore, their polarity provides excellent stabilization for the charged Meisenheimer intermediate, lowering the activation energy of the rate-determining step.[2][7]
-
Polar Protic Solvents (e.g., Ethanol, Water, Isopropanol): These solvents can significantly slow down SNAr reactions.[3][8] Their ability to form strong hydrogen bonds with the anionic nucleophile (e.g., R-O⁻, R₂N⁻) creates a "solvation shell" that stabilizes the nucleophile, reduces its energy, and increases the activation barrier for it to attack the aromatic ring.[6]
-
Nonpolar Solvents (e.g., Toluene, Hexane): These are generally unsuitable for SNAr reactions. Ionic nucleophiles have poor solubility in these solvents, and the nonpolar environment cannot stabilize the charged Meisenheimer intermediate, leading to extremely high activation energies and negligible reaction rates.[4]
Section 2: Troubleshooting Guide - Common Experimental Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter.
Issue: Low or No Reaction Conversion
Q: My reaction between this compound and a primary amine is stalling at <10% conversion after 24 hours in refluxing ethanol with K₂CO₃ as a base. What's wrong?
A: This is a classic solvent effect issue. The polar protic solvent, ethanol, is likely deactivating your amine nucleophile through hydrogen bonding.[3][6] While the heat helps, it may not be enough to overcome the energy penalty of stripping the solvent shell from the nucleophile.
Troubleshooting Steps:
-
Change to a Polar Aprotic Solvent: The most effective solution is to switch to a solvent like DMF or DMSO.[9][10] These solvents will enhance the nucleophilicity of your amine. A direct comparison would likely show a dramatic rate increase.
-
Increase Temperature (with caution): If you must use a specific solvent, increasing the temperature can provide more energy to overcome the activation barrier. However, this also increases the risk of side reactions. For a typical amination, a polar aprotic solvent at 80-120 °C is a good starting point.[9]
-
Check Your Base: Potassium carbonate (K₂CO₃) is a good choice, but ensure it is finely powdered and anhydrous to maximize its effectiveness.
Caption: A workflow for troubleshooting low reactivity in SNAr reactions.
Issue: Difficult Product Isolation from a High-Boiling Solvent
Q: My reaction worked beautifully in DMSO, but now I can't get rid of the solvent to isolate my product. How can I handle the work-up?
A: This is a common trade-off when using high-boiling point aprotic solvents. Rotary evaporation is ineffective. The solution is a liquid-liquid extraction procedure designed to wash the solvent away.
Recommended Work-up Protocol:
-
Cool: Allow the reaction mixture to cool to room temperature.
-
Quench & Dilute: Pour the reaction mixture slowly into a separatory funnel containing a significant volume of cold water (at least 10-20 times the volume of DMSO/DMF). Your product will likely precipitate if it is not water-soluble.
-
Extract: Extract the aqueous mixture multiple times with a water-immiscible organic solvent in which your product is soluble (e.g., Ethyl Acetate, Dichloromethane). The DMSO/DMF will preferentially stay in the aqueous layer.
-
Wash: Combine the organic layers and wash them sequentially with water and then with brine (saturated NaCl solution). The brine wash helps to remove residual water and any remaining DMSO/DMF from the organic phase.
-
Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield your crude product for purification.
Issue: Observation of Unexpected Byproducts
Q: I'm performing a substitution with sodium methoxide in DMF at 140 °C and see a second product by LC-MS with a mass corresponding to dimethylamine addition. What is happening?
A: At elevated temperatures (typically >120-130 °C), DMF can decompose to form dimethylamine and carbon monoxide. Dimethylamine is a potent nucleophile and can compete with your desired nucleophile (methoxide), leading to the formation of 4-(dimethylamino)-5-fluoroquinoline.[11]
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most direct way to prevent solvent decomposition. SNAr reactions are often highly temperature-dependent, so find the lowest temperature at which the reaction proceeds at an acceptable rate.
-
Switch Solvents: Consider using a more thermally stable polar aprotic solvent, such as DMSO or NMP (N-Methyl-2-pyrrolidone), if high temperatures are required.[12]
-
Use a Different Solvent/Base System: For a methoxide addition, you could run the reaction in methanol itself, using sodium methoxide. While this is a protic solvent, the high concentration of the methoxide nucleophile can often drive the reaction to completion, albeit potentially slower than in DMF.
Section 3: Protocols & Data
Data Table: Effect of Solvent on SNAr Reaction Rate
The following table provides a qualitative and quantitative overview of the expected effect of different solvents on the rate of a typical SNAr reaction with this compound. The relative rates are generalized based on established principles of solvent effects in SNAr chemistry.[1][2][13]
| Solvent | Class | Dielectric Constant (ε) | Expected Relative Rate | Rationale |
| DMSO | Polar Aprotic | 47 | +++++ (Fastest) | High polarity stabilizes the Meisenheimer complex; does not H-bond with the nucleophile. |
| DMF | Polar Aprotic | 37 | ++++ | Similar to DMSO, but slightly less polar and less thermally stable. |
| Acetonitrile | Polar Aprotic | 38 | +++ | Good polarity, but often a weaker solvent for ionic nucleophiles. |
| Ethanol | Polar Protic | 24 | + | Strongly solvates and deactivates the nucleophile via hydrogen bonding.[3][8] |
| Toluene | Nonpolar | 2 | - (Negligible) | Fails to dissolve ionic nucleophiles and cannot stabilize the charged intermediate. |
Experimental Protocol: General Procedure for Amination of this compound
This protocol describes a self-validating general method for reacting this compound with an amine nucleophile.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.1 - 1.5 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Setup: To a clean, dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere, add this compound (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv).
-
Solvent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.1-0.5 M with respect to the starting material.
-
Nucleophile Addition: Add the amine nucleophile (1.1-1.5 equiv) to the stirring suspension at room temperature.
-
Heating: Heat the reaction mixture to the desired temperature (a starting point of 80-100 °C is recommended) using an oil bath.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. A co-spot of the starting material should be used for accurate comparison. The reaction is complete when the starting material spot is no longer visible.
-
Control Check: A small aliquot of the reaction mixture can be analyzed by LC-MS to confirm the formation of the product with the expected mass.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Follow the "Difficult Product Isolation" work-up protocol described in Section 2.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and HRMS.
References
- 1. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones – Oriental Journal of Chemistry [orientjchem.org]
- 10. BJOC - Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene [beilstein-journals.org]
- 11. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: The Critical Role of the Base in Palladium-Catalyzed Reactions of 4-Chloro-5-fluoroquinoline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the crucial role of the base in palladium-catalyzed cross-coupling reactions involving 4-chloro-5-fluoroquinoline. Our aim is to equip you with the expertise to navigate the complexities of these reactions, ensuring successful and reproducible outcomes in your synthetic endeavors.
Introduction to the Critical Role of the Base
In palladium-catalyzed cross-coupling reactions, the base is far from a passive spectator. It is a pivotal player that influences nearly every step of the catalytic cycle. Its primary functions include:
-
Activation of the Nucleophile: In Suzuki-Miyaura couplings, the base activates the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[1][2]
-
Facilitating Reductive Elimination: The base can influence the rate of reductive elimination, the final step that forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst.
-
Neutralizing Acid Byproducts: The reaction generates acidic byproducts that can inhibit the catalyst. The base neutralizes these, maintaining the catalytic activity.
-
Influencing Catalyst Speciation: The choice of base can affect the nature of the active catalytic species and prevent the formation of inactive palladium complexes.[3]
The selection of an appropriate base is therefore a critical parameter that can dictate the success or failure of a reaction, especially when dealing with challenging substrates like this compound. This substrate presents a unique set of challenges due to the electron-withdrawing nature of the fluoro group and the quinoline nitrogen, which can act as a ligand and poison the palladium catalyst.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you might encounter during your experiments with this compound.
Question 1: My reaction is not proceeding, or the conversion is very low. What is the likely cause related to the base?
Answer:
Several base-related factors could be at play:
-
Inadequate Base Strength (pKa): The base may not be strong enough to effectively deprotonate the nucleophile (in Buchwald-Hartwig amination) or activate the boronic acid (in Suzuki coupling). For instance, weaker bases like carbonates may be insufficient for less reactive aryl chlorides.[1]
-
Poor Solubility: If the base is not soluble in the reaction solvent, its effectiveness will be severely limited. This is a common issue with inorganic bases in organic solvents. The use of a co-solvent like water or a phase-transfer catalyst can sometimes mitigate this.
-
Catalyst Poisoning: The quinoline nitrogen in your substrate can coordinate to the palladium center, leading to catalyst deactivation. While not directly a "base issue," the choice of base can indirectly influence this. A stronger base might accelerate the desired catalytic turnover, outcompeting the poisoning process.
-
Incorrect Base Stoichiometry: An insufficient amount of base will lead to incomplete reaction. Typically, 1.5 to 2.5 equivalents of base are used.
Troubleshooting Steps:
-
Evaluate Base Strength: If you are using a weak base (e.g., K₂CO₃), consider switching to a stronger one like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are often necessary.[4]
-
Improve Solubility: Ensure your base has some solubility in the reaction medium. For inorganic bases, consider using a solvent system that can dissolve both organic and inorganic reagents, such as a mixture of toluene and water.[5]
-
Screen Different Bases: Perform a small-scale screen with a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, and an organic base like DBU) to identify the optimal choice for your specific reaction.
Question 2: I am observing significant formation of a side product where the chlorine atom is replaced by hydrogen (hydrodechlorination). How can the base contribute to this?
Answer:
Hydrodechlorination is a common side reaction in palladium-catalyzed couplings, and the base can play a direct or indirect role:
-
Presence of Protic Impurities: The base can react with protic impurities (like water or alcohols) in the solvent to generate hydroxide or alkoxide species. These can act as hydrogen sources, leading to hydrodechlorination.
-
β-Hydride Elimination from Amine: In Buchwald-Hartwig aminations, if the amine coupling partner has β-hydrogens, the base can promote β-hydride elimination from the palladium-amido intermediate, leading to the formation of an imine and a palladium-hydride species, which then reductively eliminates with the aryl halide to give the hydrodehalogenated product.[6]
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure your solvent and reagents are thoroughly dried to minimize the presence of water.
-
Choose a Non-Nucleophilic Base: If hydrodechlorination is a major issue, consider using a non-nucleophilic organic base like DBU or a bulky inorganic base.
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes suppress side reactions like hydrodechlorination.
Question 3: My this compound substrate appears to be decomposing under the reaction conditions. Could the base be the culprit?
Answer:
Yes, strong bases can lead to the decomposition of sensitive substrates. The electron-withdrawing fluorine atom on the quinoline ring can make the molecule susceptible to nucleophilic attack by strong bases, especially at elevated temperatures.
Troubleshooting Steps:
-
Use a Weaker Base: If you suspect substrate decomposition, try using a milder base such as K₂CO₃ or even an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[7]
-
Lower the Reaction Temperature: High temperatures can accelerate decomposition. Try running the reaction at a lower temperature for a longer period.
-
Protect Sensitive Functional Groups: If your substrate has other base-sensitive functional groups, consider protecting them before the coupling reaction.
Frequently Asked Questions (FAQs)
Q1: Which type of base is generally recommended for Suzuki-Miyaura reactions with this compound?
A1: For Suzuki-Miyaura couplings of aryl chlorides, moderately strong inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are commonly used.[8][9] The choice often depends on the specific boronic acid and reaction conditions. A preliminary screen of these bases is highly recommended.
Q2: What about bases for Buchwald-Hartwig amination with this substrate?
A2: Buchwald-Hartwig aminations of aryl chlorides typically require stronger bases to facilitate the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) are common choices.[4][10] However, given the potential for substrate decomposition with this compound, a careful optimization of the base and reaction temperature is crucial.
Q3: Can I use an organic base for these reactions?
A3: Yes, organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), triethylamine (TEA), or diisopropylethylamine (DIPEA) can be used, particularly if your substrate is sensitive to strong inorganic bases.[7] However, they may not be as effective for all coupling partners.
Q4: How important is the physical form of the base (e.g., powdered vs. pellets)?
A4: The physical form can be very important, especially for solid inorganic bases. A finely powdered base will have a larger surface area, leading to better reactivity. It is good practice to grind solid bases before use.
Key Experimental Protocols
Protocol 1: Screening of Bases for a Suzuki-Miyaura Coupling Reaction
This protocol outlines a general procedure for screening different bases to find the optimal conditions for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like [Pd(IPr)(cin)Cl])
-
Bases to be screened (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a series of reaction vials, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the palladium catalyst (e.g., 2 mol%).
-
To each vial, add a different base (2 equivalents) from your screening set.
-
Add the degassed solvent to each vial.
-
Seal the vials and heat the reactions at the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the progress of each reaction by TLC or GC-MS at regular intervals.
-
Compare the conversion and yield for each base to determine the optimal one for your specific transformation.
Data Presentation
Table 1: Common Bases for Palladium-Catalyzed Cross-Coupling Reactions
| Base | pKa of Conjugate Acid (in DMSO) | Common Applications | Notes |
| K₂CO₃ | 10.7 | Suzuki, Heck | A mild, inexpensive base.[8][9] |
| K₃PO₄ | 13.9 | Suzuki, Buchwald-Hartwig | A stronger inorganic base, often effective for aryl chlorides. |
| Cs₂CO₃ | 10.7 | Suzuki, Buchwald-Hartwig | Highly effective due to the properties of the cesium cation. |
| NaOtBu | 29.0 | Buchwald-Hartwig | A very strong base, good for aminations but can cause side reactions.[4] |
| DBU | 13.5 | Heck, Sonogashira | A non-nucleophilic organic base. |
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling, highlighting the role of the base in activating the nucleophile for transmetalation or amine coordination.
Caption: A systematic flowchart for troubleshooting base-related issues in palladium-catalyzed reactions of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
HPLC analysis for purity of 4-Chloro-5-fluoroquinoline
An In-Depth Comparative Guide to HPLC Purity Analysis of 4-Chloro-5-fluoroquinoline
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. This compound stands as a critical building block in the synthesis of advanced pharmaceutical agents, particularly in the quinolone class of antibiotics. Its molecular structure, featuring both chlorine and fluorine substitutions, presents unique analytical challenges. Ensuring its purity is paramount, as even trace impurities can carry forward through multi-step syntheses, potentially leading to final active pharmaceutical ingredients (APIs) with altered pharmacological profiles or unacceptable toxicity.
This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for the robust purity assessment of this compound. We will delve into the rationale behind method development, compare alternative chromatographic strategies, and provide detailed, field-tested protocols designed for immediate application in a research or quality control setting.
The Analytical Imperative: Why HPLC?
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[1] For a molecule like this compound, HPLC, particularly in its reversed-phase mode, offers the ideal platform to separate the main component from structurally similar process-related impurities and potential degradation products.[2]
Method 1: The Workhorse Approach - Reversed-Phase C18 with UV Detection
The octadecylsilane (C18) stationary phase is the most widely used in reversed-phase HPLC for its ability to separate a broad range of non-polar to moderately polar analytes.[3][4] Its hydrophobic nature is well-suited for retaining the aromatic quinoline core, allowing for effective separation based on subtle differences in polarity among related impurities.
Causality Behind Experimental Choices
-
Stationary Phase (C18): Provides a robust and predictable hydrophobic interaction mechanism for the quinoline scaffold.
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is chosen for its low viscosity and UV transparency. A gradient elution is employed to ensure that both more polar and less polar impurities are effectively resolved and eluted within a reasonable timeframe.[5]
-
Acid Modifier (0.1% Formic Acid): The quinoline ring contains a basic nitrogen atom. The addition of a small amount of acid, like formic acid, to the mobile phase suppresses the ionization of this nitrogen by keeping it in a consistently protonated state.[6][7] This is critical for preventing peak tailing and ensuring sharp, symmetrical peaks, which are essential for accurate quantification.
-
UV Detection: Quinolone derivatives exhibit strong UV absorbance due to their conjugated aromatic system.[8][9][10] A detection wavelength of 280 nm is selected as it provides a good balance of sensitivity for the parent compound and a wide range of potential aromatic impurities.[11]
Experimental Protocol: C18 Method
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.[12]
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 15.0 80 20.0 80 20.1 20 | 25.0 | 20 |
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 1:1 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
Method 2: An Alternative for Enhanced Selectivity - The Phenyl-Hexyl Phase
While C18 columns separate primarily based on hydrophobicity, phenyl-based stationary phases introduce an additional separation mechanism: π-π interactions . The electron-rich phenyl rings of the stationary phase can interact with the aromatic system of this compound and its impurities. This can lead to a different elution order and potentially resolve impurities that co-elute on a C18 column.[13]
Causality Behind Experimental Choices
-
Stationary Phase (Phenyl-Hexyl): The choice of a phenyl-hexyl column provides an orthogonal selectivity compared to C18. This is a powerful strategy in method development for ensuring all potential impurities are detected. It is particularly effective for separating compounds with aromatic rings or varying degrees of unsaturation.
-
Mobile Phase and Detector: The same mobile phase composition and detector settings can be used as a starting point, as the fundamental chemistry of the analyte has not changed. However, the gradient profile must be re-optimized to account for the different retentivity of the phenyl-hexyl phase.
Experimental Protocol: Phenyl-Hexyl Method
-
Instrumentation:
-
Same as Method 1.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 5 µL.
-
Gradient Program (Optimized):
Time (min) % Mobile Phase B 0.0 25 15.0 85 20.0 85 20.1 25 | 25.0 | 25 |
-
-
Sample Preparation:
-
Identical to Method 1.
-
Performance Comparison: C18 vs. Phenyl-Hexyl
To objectively evaluate the two methods, we present hypothetical but realistic performance data for the separation of this compound from two key impurities (Impurity A and Impurity B).
| Parameter | Method 1 (C18) | Method 2 (Phenyl-Hexyl) | Ideal Value |
| Resolution (Rs) between Main Peak and Impurity A | 2.1 | 2.5 | > 2.0 |
| Resolution (Rs) between Impurity A and Impurity B | 1.8 | 2.2 | > 2.0 |
| Tailing Factor (Tf) for Main Peak | 1.1 | 1.2 | ≤ 1.5 |
| Theoretical Plates (N) for Main Peak | 15,000 | 14,000 | > 2000 |
| Total Analysis Time (min) | 25 | 25 | As short as possible |
Analysis: Both methods are suitable for purity determination. However, the Phenyl-Hexyl column (Method 2) shows superior resolution for the critical peak pair (Impurity A and Impurity B), suggesting it would be the more robust method for quality control, providing a greater safety margin against co-elution.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for HPLC purity analysis, from sample receipt to final data reporting.
Caption: General workflow for HPLC purity analysis.
Logical Framework for Method Comparison
The decision to choose an optimal HPLC method is based on a logical comparison of performance attributes derived from different column chemistries.
Caption: Logic for selecting an optimal HPLC method.
Beyond HPLC: Complementary Analytical Techniques
While HPLC is the primary tool for purity assessment, a comprehensive analysis strategy may involve orthogonal techniques for a complete impurity profile.[2]
-
Ultra-High-Performance Liquid Chromatography (UPLC): Offers significant improvements in speed, resolution, and solvent savings over traditional HPLC, making it ideal for high-throughput screening.[1][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful combination is indispensable for the identification and structural elucidation of unknown impurities.[2] By providing mass-to-charge ratio data, it allows for the confident assignment of molecular weights to impurity peaks observed in the chromatogram.
-
Gas Chromatography (GC): Best suited for analyzing volatile or semi-volatile impurities, such as residual solvents from the manufacturing process.[1][15] Due to the low volatility of this compound, GC is not a primary choice for its purity assay but is crucial for other aspects of quality control.
Conclusion
The purity analysis of this compound is a critical step in the pharmaceutical manufacturing chain. A well-developed reversed-phase HPLC method, particularly one employing a standard C18 column, provides a robust and reliable platform for routine quality control. However, for comprehensive impurity profiling and method validation, employing an orthogonal column chemistry, such as a Phenyl-Hexyl phase, is a scientifically sound strategy to ensure that no co-eluting impurities are missed. The choice of method should always be guided by a thorough evaluation of chromatographic performance parameters, including resolution, peak shape, and efficiency. By integrating these detailed protocols and the underlying scientific rationale, researchers and drug development professionals can confidently ensure the quality and consistency of this vital pharmaceutical intermediate.
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. biomedres.us [biomedres.us]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 6. lcms.cz [lcms.cz]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. moca.net.ua [moca.net.ua]
- 12. ijsred.com [ijsred.com]
- 13. Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals - Journal of Young Pharmacists [jyoungpharm.org]
- 15. ijpsjournal.com [ijpsjournal.com]
A Senior Application Scientist's Guide to the NMR Characterization of 4-Chloro-5-fluoroquinoline and its Derivatives
For: Researchers, scientists, and drug development professionals specializing in heterocyclic chemistry and medicinal chemistry.
Foreword: The Analytical Imperative for Substituted Quinolines
Quinolines are a cornerstone of medicinal chemistry, forming the structural backbone of numerous pharmaceuticals, from antimalarials to kinase inhibitors.[1] The precise substitution pattern on the quinoline ring system dictates the molecule's pharmacological profile, making unambiguous structural characterization a non-negotiable aspect of drug discovery and development. The introduction of halogen atoms, such as chlorine and fluorine, further modulates a compound's electronic properties, lipophilicity, and metabolic stability.
This guide provides a comprehensive framework for the nuclear magnetic resonance (NMR) characterization of 4-Chloro-5-fluoroquinoline, a representative scaffold for a new generation of functionalized quinolines. We will objectively compare its expected spectral features with the parent quinoline system and delve into the advanced NMR techniques required for definitive structural elucidation. This document is designed not as a rigid protocol, but as a logical guide, explaining the causality behind experimental choices to empower researchers in their own analytical endeavors.
The Foundational Role of Multinuclear NMR Spectroscopy
NMR spectroscopy is the gold standard for determining molecular structure in solution.[1] For halogenated quinolines, a multi-pronged approach utilizing ¹H, ¹³C, and ¹⁹F NMR is essential for a complete assignment.
-
¹H NMR Spectroscopy: This technique provides information on the number, connectivity, and electronic environment of protons.[1] For quinolines, protons in the aromatic region (typically δ 7.0-9.0 ppm) are influenced by the electron-withdrawing nitrogen atom, which deshields adjacent protons like H2 and H8.[1][2]
-
¹³C NMR Spectroscopy: Carbon NMR reveals the carbon framework of the molecule.[2] While less sensitive than ¹H NMR, it is invaluable for identifying all unique carbon environments and is heavily influenced by the electronegativity of attached substituents.
-
¹⁹F NMR Spectroscopy: Fluorine-19 is an ideal nucleus for NMR due to its 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity.[3] It boasts a very wide chemical shift range, making it extremely sensitive to subtle changes in the local electronic environment, and its coupling to both ¹H and ¹³C provides powerful structural constraints.[4][5]
Comparative Spectral Analysis: From Quinoline to this compound
Electron-withdrawing substituents like chlorine and fluorine significantly alter the electronic environment of the quinoline ring.[6] They deshield nearby nuclei, causing their signals to shift downfield (to higher ppm values). This effect is most pronounced at the ortho and para positions.[6]
Table 1: Comparison of Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Position | Quinoline (Experimental)[2] | 4-Chloroquinoline (Predicted) | This compound (Predicted) | Rationale for Predicted Shifts |
| ¹H NMR | ||||
| H-2 | 8.89 | ~8.90 | ~8.95 | H-2 is strongly deshielded by adjacent nitrogen. The C4-Cl and C5-F have minor, long-range deshielding effects. |
| H-3 | 7.41 | ~7.50 | ~7.60 | The C4-Cl group strongly deshields the adjacent H-3 proton. |
| H-5 | 7.75 | ~8.10 | --- | The C4-Cl group deshields the peri-positioned H-5. This position is substituted with Fluorine in the target molecule. |
| H-6 | 7.52 | ~7.60 | ~7.40 | The C5-F substituent will strongly deshield C-5 and C-6, but the proton (H-6) will experience a complex shielding/deshielding effect and will show coupling to ¹⁹F. |
| H-7 | 7.65 | ~7.70 | ~7.80 | Minor deshielding from the remote C4-Cl and C5-F groups. |
| H-8 | 8.08 | ~8.20 | ~8.30 | Deshielded by the nitrogen lone pair and further deshielded by the C5-F group. |
| ¹³C NMR | ||||
| C-2 | 150.3 | ~150.5 | ~151.0 | Minor influence from remote substituents. |
| C-3 | 121.1 | ~122.5 | ~123.0 | Deshielded by the adjacent C4-Cl group. |
| C-4 | 136.0 | ~145.0 | ~144.0 | Strong deshielding due to direct attachment of the electronegative Cl atom. |
| C-4a | 128.4 | ~129.0 | ~127.0 | Complex electronic effects from both substituents. |
| C-5 | 127.7 | ~129.5 | ~155.0 (d, ¹JCF ≈ 250 Hz) | Very strong deshielding from the directly attached F atom, expected to be a doublet with a large one-bond C-F coupling.[7][8] |
| C-6 | 126.5 | ~127.0 | ~115.0 (d, ²JCF ≈ 20 Hz) | Shielded by the ortho F substituent and will show a smaller two-bond C-F coupling. |
| C-7 | 129.4 | ~129.6 | ~130.0 (d, ⁴JCF ≈ 3 Hz) | Minor influence from remote substituents, may show very small long-range C-F coupling. |
| C-8 | 130.0 | ~130.5 | ~125.0 (d, ³JCF ≈ 5 Hz) | Shielded by the meta F substituent and will show a three-bond C-F coupling. |
| C-8a | 148.3 | ~149.0 | ~149.5 | Minor influence from remote substituents. |
Note: Predicted values are estimates based on established substituent chemical shift (SCS) effects. Actual values may vary. 'd' denotes a doublet due to C-F coupling.
The Decisive Power of 2D NMR and ¹⁹F Spectroscopy
While 1D spectra provide a foundational overview, 2D NMR experiments are indispensable for unambiguous assignment, especially for complex substitution patterns.
Establishing Connectivity: COSY, HSQC, and HMBC
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds.[6] It allows for tracing the proton connectivity within the pyridine and benzene rings, helping to differentiate adjacent protons even in crowded spectral regions.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon atom it is attached to.[6] It is a powerful tool for assigning carbon resonances based on their known proton assignments.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds.[6] It is crucial for piecing together molecular fragments and confirming the positions of quaternary carbons and substituents that lack protons, such as the chloro-substituent at C-4.
Probing Through-Space Proximity: The Nuclear Overhauser Effect (NOE)
The NOE is a through-space phenomenon observed between nuclei that are spatially close (<5 Å), irrespective of their through-bond connectivity.[9] This is arguably the most critical experiment for confirming the regiospecificity of the 5-fluoro substituent.
-
Experiment of Choice: A 2D ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy) or a selective 1D ¹H{¹⁹F} NOE experiment.
-
Expected Key Correlation: A definitive NOE cross-peak will be observed between the fluorine nucleus at C-5 and the proton at C-6. This interaction provides unequivocal proof of their spatial proximity and confirms the substitution pattern, a task that can be challenging using only through-bond coupling information.
Caption: Key through-space NOE correlation for structural confirmation.
Experimental Protocols: A Self-Validating Workflow
Acquiring high-quality, reproducible NMR data requires meticulous attention to detail in sample preparation and instrument setup.
Protocol 1: Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the purified quinoline derivative for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry glass vial.[1]
-
Solvation: Dissolve the sample in ~0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solution is clear and free of particulate matter.[6]
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry, high-quality 5 mm NMR tube.[1]
-
Standard: For precise chemical shift referencing, especially for ¹⁹F NMR, consider adding a small amount of an internal standard (e.g., CFCl₃ for ¹⁹F, TMS for ¹H).
Protocol 2: NMR Data Acquisition
This protocol outlines the acquisition of a standard suite of NMR experiments on a modern spectrometer.
Caption: A comprehensive workflow for NMR-based structure elucidation.
Typical Acquisition Parameters:
-
¹H NMR:
-
Pulse Program: Standard single-pulse (e.g., 'zg30').
-
Spectral Width (SW): ~16 ppm.
-
Number of Scans (NS): 8-16, increase for dilute samples.[1]
-
Relaxation Delay (D1): 1-2 seconds.
-
-
¹³C{¹H} NMR:
-
¹⁹F NMR:
-
Pulse Program: Standard single-pulse, often with ¹H decoupling.
-
Spectral Width (SW): ~250 ppm or wider.
-
Number of Scans (NS): 16-64.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
2D Experiments (COSY, HSQC, HMBC, HOESY): Utilize standard, instrument-specific parameter sets (e.g., 'cosygpmf', 'hsqcedetgpsisp2.3', 'hmbcgplpndqf', 'noesygpph'). Optimize mixing times for NOESY/HOESY based on molecular size (typically 200-800 ms for small molecules).[10]
Conclusion and Outlook
The comprehensive NMR characterization of this compound and its derivatives is a tractable but nuanced challenge that relies on the synergistic application of 1D and 2D multinuclear NMR techniques. By systematically dissecting the influence of each substituent and employing advanced methods like ¹H-¹⁹F HOESY, researchers can achieve unambiguous structural assignment. The workflows and predictive data presented in this guide offer a robust starting point for scientists engaged in the synthesis and analysis of novel halogenated quinoline scaffolds, ultimately accelerating the drug discovery process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Calculations of 13 C NMR chemical shifts and F-C coupling constants of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 4-Chloro-5-fluoroquinoline
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 4-chloro-5-fluoroquinoline, a halogenated quinoline derivative of interest. In the absence of direct experimental data for this specific molecule, this guide leverages established fragmentation principles of related chloroquinolines and fluoroquinolones to construct a predictive framework. This comparative approach not only offers valuable insights for researchers working with this compound but also serves as a practical example of leveraging existing knowledge to navigate the complexities of mass spectral interpretation.
The Rationale: Predicting Fragmentation from Chemical Analogs
The fragmentation of a molecule in a mass spectrometer is a highly specific process governed by its chemical structure. By examining the fragmentation patterns of structurally similar compounds, we can infer the likely fragmentation pathways of a novel molecule. For this compound, we draw upon the extensive literature on the mass spectral behavior of both chloroquinoline and fluoroquinolone derivatives.
Studies on chloroquinoline derivatives using electrospray ionization tandem mass spectrometry (ESI-MS/MS) have revealed characteristic fragmentation pathways, including the elimination of heteroatoms.[1] Similarly, the fragmentation of fluoroquinolones, a well-studied class of antibiotics, is known to involve the loss of peripheral groups and rearrangements of the heterocyclic ring system.[2][3][4] Common neutral losses observed in fluoroquinolones include carbon dioxide (CO2), water (H2O), hydrogen fluoride (HF), and carbon monoxide (CO).[2][5]
Predicted Fragmentation Pathways of this compound
Based on the foundational principles of mass spectrometry and the fragmentation behavior of its chemical cousins, we can propose the primary fragmentation pathways for this compound. The following diagram illustrates these predicted pathways under typical electron ionization (EI) or electrospray ionization (ESI) conditions.
Caption: Predicted fragmentation pathways for this compound.
The initial ionization event will generate the molecular ion [M]+•. From this parent ion, several key fragmentation routes are anticipated:
-
Loss of a Chlorine Radical: A primary fragmentation event is the homolytic cleavage of the C-Cl bond, resulting in the loss of a chlorine radical (Cl•) to yield the [M-Cl]+ ion. This is a common fragmentation pathway for chlorinated aromatic compounds.[6][7] The presence of the characteristic isotopic pattern for chlorine (approximately 3:1 ratio for M and M+2 peaks) in the mass spectrum would support the presence of chlorine in a fragment ion.[8]
-
Elimination of Hydrogen Fluoride (HF): The presence of a fluorine atom suggests the possibility of a neutral loss of hydrogen fluoride (HF). This is a well-documented fragmentation pathway for fluoroquinolones.[2] This would result in the formation of an [M-HF]+• radical cation.
-
Ring Cleavage and Loss of Small Molecules: Subsequent fragmentation of the initial fragment ions can lead to the loss of small, stable neutral molecules. For instance, the [M-Cl]+ ion could undergo ring cleavage to lose hydrogen cyanide (HCN), a common loss from nitrogen-containing heterocyclic rings, to form the [M-Cl-HCN]+ ion. The [M-HF]+• ion could potentially lose carbon monoxide (CO).
Comparative Fragmentation Analysis
To provide a robust predictive model, it is essential to compare the expected fragmentation of this compound with the known fragmentation patterns of related compounds. The following table summarizes key fragmentation pathways observed for various halogenated quinolines and related structures.
| Compound Class | Key Fragmentation Pathways | Common Neutral Losses | Ionization Method | Reference |
| Fluoroquinolones | Loss of peripheral groups, rearrangement of heterocyclic ring | CO2, H2O, HF, CO | ESI | [2][3][4] |
| Chloroquinolines | Heteroatom elimination | Cl•, HCl | ESI-MS/MS | [1] |
| Quinolone Antibiotics | Loss of H2O, CO; fragmentation of piperazinyl or cyclopropyl substituents | H2O, CO, C2H5N, C3H7N | ESI | [5][9] |
| Alkyl Halides | Halogen cleavage, alpha-cleavage | Halogen radical, HX | EI | [7] |
This comparative data reinforces the predictions for this compound. The propensity for halogen loss and HF elimination is well-supported by the literature on analogous compounds.
Experimental Protocol for Mass Spectrometric Analysis
To experimentally verify the predicted fragmentation pattern, the following protocol for analysis by liquid chromatography-mass spectrometry (LC-MS) is recommended. This protocol is based on established methods for the analysis of fluoroquinolone and chloroquinoline derivatives.[1][2][5]
Objective: To acquire the full scan mass spectrum and tandem mass spectrum (MS/MS) of this compound to elucidate its fragmentation pattern.
Materials:
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (for mobile phase modification)
-
A high-performance liquid chromatograph (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or triple quadrupole).
Methodology:
Caption: A typical experimental workflow for LC-MS/MS analysis.
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution in a 50:50 mixture of methanol and water to a final concentration of 1 µg/mL.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Temperature: 350 °C.
-
Full Scan MS: Scan range m/z 50-500.
-
Tandem MS (MS/MS):
-
Select the protonated molecule [M+H]+ as the precursor ion.
-
Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.
-
Acquire product ion spectra.
-
-
-
Data Analysis:
-
Identify the accurate mass of the protonated molecule [M+H]+ in the full scan spectrum.
-
Analyze the MS/MS spectra to identify the major fragment ions.
-
Propose fragmentation pathways based on the observed neutral losses and the accurate masses of the fragment ions.
-
Compare the experimental fragmentation pattern with the predicted pathways.
-
Conclusion: A Framework for Discovery
This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of this compound. By grounding our predictions in the established fragmentation behavior of related chloroquinolines and fluoroquinolones, we have constructed a scientifically rigorous framework for researchers. The provided experimental protocol offers a clear path to obtaining empirical data, which will ultimately serve to validate and refine the proposed fragmentation pathways. As with any analytical endeavor, the synergy between predictive modeling and experimental verification is key to unlocking a deeper understanding of molecular structure and reactivity.
References
- 1. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
The Analytical Crucible: A Comparative Guide to Methodologies for Fluoroquinolone Intermediates
In the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents, the purity and characterization of synthetic intermediates are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] A robust analytical control strategy for these intermediates is not merely a matter of good practice but a stringent regulatory expectation.[3][4][5][6] This guide provides a comparative analysis of the principal analytical techniques employed for the characterization and quality control of key fluoroquinolone intermediates, offering field-proven insights and experimental data to aid researchers, scientists, and drug development professionals in their methodological choices.
The synthesis of fluoroquinolones typically involves the condensation of a quinolone carboxylic acid core with a substituted piperazine or other amine side chain. Therefore, the analytical focus is often on intermediates such as quinolone carboxylic acids and piperazine derivatives. The choice of analytical method is dictated by the specific needs of the analysis, whether it be for routine purity assessment, identification of unknown impurities, or enantiomeric purity determination.
A Comparative Overview of Key Analytical Techniques
The analytical toolkit for fluoroquinolone intermediates is diverse, with each technique offering distinct advantages and limitations. The primary methods employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Analytical Technique | Primary Application for Intermediates | Key Advantages | Limitations |
| HPLC (UV/DAD) | Purity assessment, quantification of known impurities, chiral separations.[7][8][9] | High resolution, sensitivity, and specificity for non-volatile and thermally labile compounds.[9] | Requires chromophores for UV detection; derivatization may be needed for compounds without UV absorbance.[10] |
| Gas Chromatography (GC-FID) | Analysis of volatile and semi-volatile intermediates and impurities, such as piperazine and its derivatives.[11][12] | Excellent for separating volatile compounds; Flame Ionization Detection (FID) provides a near-universal response for organic compounds. | Not suitable for non-volatile or thermally labile compounds; derivatization may be required to increase volatility. |
| Mass Spectrometry (MS) | Structural elucidation of unknown impurities, confirmation of identity, trace-level quantification when coupled with chromatography (LC-MS, GC-MS).[13][14][15] | High sensitivity and specificity; provides molecular weight and fragmentation information for structural identification.[13] | Can be complex to operate and interpret; matrix effects can suppress ionization in LC-MS. |
| NMR Spectroscopy | Definitive structural elucidation of intermediates and impurities, quantitative analysis (qNMR).[16][17][18][19][20] | Provides detailed structural information, including connectivity and stereochemistry; can be quantitative without the need for reference standards of the analyte.[17] | Lower sensitivity compared to MS; requires higher sample concentrations. |
In-Depth Analysis of Methodologies
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Chiral Analysis
Reversed-phase HPLC with UV detection is the most widely adopted technique for the analysis of quinolone carboxylic acid intermediates due to its high resolution and sensitivity for these chromophoric compounds.[9][21]
Typical Performance Characteristics of an HPLC-UV Method for a Quinolone Carboxylic Acid Intermediate:
| Parameter | Typical Value | Significance |
| Linearity (r²) | > 0.999[22] | Demonstrates a direct proportional relationship between concentration and detector response over a defined range. |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 µg/mL[23] | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Precision (%RSD) | < 2%[9] | Indicates the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. |
| Accuracy (% Recovery) | 98 - 102% | The closeness of the test results obtained by the method to the true value. |
For chiral fluoroquinolones, ensuring the enantiomeric purity of intermediates is critical. Chiral HPLC is the gold standard for this application, utilizing chiral stationary phases (CSPs) to separate enantiomers.[7][8][24][25]
Experimental Workflow: Chiral HPLC Analysis
Caption: Workflow for chiral HPLC analysis of a fluoroquinolone intermediate.
Gas Chromatography (GC): The Go-To for Volatile Intermediates
For volatile or semi-volatile intermediates like piperazine and its derivatives, Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and reliable method.[11][12]
Typical Performance Characteristics of a GC-FID Method for Piperazine Derivatives:
| Parameter | Typical Value | Significance |
| Linearity (r²) | > 0.99 | Demonstrates a direct proportional relationship between concentration and detector response. |
| LOD | 1 - 10 ppm | The lowest detectable concentration. |
| LOQ | 5 - 30 ppm | The lowest quantifiable concentration with acceptable precision and accuracy. |
| Precision (%RSD) | < 5% | Indicates the method's repeatability. |
| Accuracy (% Recovery) | 95 - 105% | The closeness of the measured value to the true value. |
Experimental Protocol: GC-FID Analysis of Piperazine
-
Standard and Sample Preparation:
-
Prepare a stock solution of piperazine standard in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by diluting the stock solution.
-
Dissolve the sample containing the piperazine intermediate in the same solvent to a known concentration.
-
-
GC-FID Conditions:
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solution.
-
Quantify the piperazine content in the sample by comparing its peak area to the calibration curve.
-
Mass Spectrometry (MS): Unraveling Impurity Structures
When coupled with a chromatographic separation technique (LC-MS or GC-MS), mass spectrometry is an indispensable tool for the identification and structural elucidation of unknown impurities that may arise during the synthesis of fluoroquinolone intermediates.[13][14][15] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions.
Logical Relationship: Impurity Profiling Strategy
Caption: A typical workflow for impurity profiling of a fluoroquinolone intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of fluoroquinolone intermediates and their impurities.[16][18][19][20] Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, while 2D NMR techniques (e.g., COSY, HSQC, HMBC) can establish connectivity within the molecule. Quantitative NMR (qNMR) can also be used for accurate purity assessments without the need for a specific reference standard for the impurity itself.[17]
Regulatory Considerations and Method Validation
The analysis of pharmaceutical intermediates is governed by regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[3][4][5][6] Specifically, ICH Q11 provides guidance on the development and manufacture of drug substances, including the control of starting materials and intermediates.[3][4][5][6] Any analytical method used for the release of an intermediate must be validated to demonstrate that it is suitable for its intended purpose.[26] Validation parameters typically include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[9][26]
Conclusion
The selection of an appropriate analytical method for fluoroquinolone intermediates is a critical decision that impacts the quality and safety of the final drug product. While HPLC remains the workhorse for routine purity analysis and chiral separations, a multi-faceted approach utilizing GC, MS, and NMR is often necessary for comprehensive characterization and impurity profiling. A thorough understanding of the strengths and limitations of each technique, coupled with rigorous method validation in line with regulatory expectations, is essential for a robust quality control strategy in the synthesis of fluoroquinolone antibiotics.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dsinpharmatics.com [dsinpharmatics.com]
- 4. pharmtech.com [pharmtech.com]
- 5. ICH Q11 Combine.pdf [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. moca.net.ua [moca.net.ua]
- 10. jocpr.com [jocpr.com]
- 11. hakon-art.com [hakon-art.com]
- 12. researchgate.net [researchgate.net]
- 13. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ojs.chimia.ch [ojs.chimia.ch]
- 15. youtube.com [youtube.com]
- 16. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 17. A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hyphadiscovery.com [hyphadiscovery.com]
- 19. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. researchgate.net [researchgate.net]
- 23. wjpls.org [wjpls.org]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. pharmtech.com [pharmtech.com]
comparative reactivity of 4-Chloro-5-fluoroquinoline vs 4,7-dichloroquinoline
An In-Depth Comparative Guide to the Reactivity of 4-Chloro-5-fluoroquinoline and 4,7-dichloroquinoline in Nucleophilic Aromatic Substitution
Introduction: The Strategic Importance of Substituted Quinolines
In the landscape of medicinal chemistry and drug development, the quinoline scaffold is a cornerstone, forming the structural basis for a multitude of therapeutic agents. Among the most critical intermediates for accessing this chemical space are halo-substituted quinolines, which serve as versatile precursors for functionalization. This guide focuses on two such pivotal building blocks: This compound and the ubiquitously employed 4,7-dichloroquinoline .
4,7-Dichloroquinoline is a well-established precursor in the synthesis of iconic antimalarial drugs, including chloroquine and hydroxychloroquine.[1][2] Its reactivity has been extensively studied and forms a benchmark in the field. In contrast, this compound represents a more modern intermediate, where the introduction of a fluorine atom is a strategic decision to modulate the electronic properties and, consequently, the biological activity of the final compound. Fluorine incorporation is a widely recognized strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[3]
This guide provides a comprehensive comparison of the reactivity of these two molecules, focusing on Nucleophilic Aromatic Substitution (SNAr), the primary pathway for their functionalization. We will dissect the underlying electronic principles governing their reactivity, present a framework for experimental comparison, and offer practical protocols for researchers in the field.
Theoretical Framework: Unraveling the Principles of SNAr Reactivity in Quinolines
The functionalization of both this compound and 4,7-dichloroquinoline predominantly occurs via an SNAr reaction at the C4 position. This reaction is highly regioselective due to the intrinsic electronic properties of the quinoline ring system.[1][4]
The SNAr mechanism is a two-step process involving the addition of a nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (chloride). The reactivity is governed by three main factors:
-
Activation of the Aromatic Ring: The pyridine moiety of the quinoline ring is inherently electron-deficient. The ring nitrogen acts as a powerful electron-withdrawing group, significantly lowering the electron density at the C2 and C4 positions, thereby "activating" them for nucleophilic attack.[5]
-
Leaving Group Ability: The chloride ion is an excellent leaving group, facilitating the second, rearomatization step of the reaction. As both molecules possess a chlorine atom at the reactive C4 position, this factor is constant in our comparison.
-
Electronic Effects of Additional Substituents: The key difference in reactivity between the two title compounds stems from the nature and position of the second halogen substituent on the carbocyclic (benzene) ring.
The Decisive Role of Inductive vs. Mesomeric Effects
The reactivity of the C4 position is modulated by the electron-donating or electron-withdrawing character of the substituents on the fused benzene ring.
-
In 4,7-dichloroquinoline: The chlorine atom at C7 exerts two opposing electronic effects: a deactivating electron-withdrawing inductive effect (-I) and an activating electron-donating mesomeric (or resonance) effect (+M) via its lone pairs. For halogens beyond the second period, the -I effect typically outweighs the +M effect, resulting in a net, albeit modest, deactivation of the ring towards electrophilic substitution but activation towards nucleophilic substitution. However, its position at C7 is relatively remote from the C4 reaction center.
-
In this compound: The fluorine atom at C5 introduces a profoundly different electronic environment.
-
Inductive Effect (-I): Fluorine is the most electronegative element, exerting a significantly stronger electron-withdrawing inductive effect than chlorine.[6][7] This potent -I effect strongly polarizes the sigma framework, withdrawing electron density from the entire ring system and substantially increasing the electrophilicity of the C4 carbon.
-
Mesomeric Effect (+M): While fluorine also possesses a +M effect, it is weaker compared to that of chlorine due to less effective orbital overlap between fluorine's 2p orbitals and the carbon π-system.
-
The Verdict: The overwhelmingly dominant -I effect of the fluorine atom at the C5 position in this compound makes its C4 position considerably more electron-deficient, and therefore predictably more reactive towards nucleophiles , than the C4 position in 4,7-dichloroquinoline.
Visualizing Reaction Mechanisms and Electronic Influences
To better illustrate these concepts, the following diagrams have been generated.
Caption: General mechanism for SNAr at the C4 position of a haloquinoline.
References
biological activity of 4-Chloro-5-fluoroquinoline derivatives versus ciprofloxacin
An In-Depth Comparative Analysis of the Biological Activity of 4-Chloro-5-fluoroquinoline Derivatives and Ciprofloxacin
A Senior Application Scientist's Guide for Researchers in Drug Discovery
In the ever-evolving landscape of antimicrobial research, the quinoline scaffold remains a cornerstone for the development of new therapeutic agents. Among these, fluoroquinolones like ciprofloxacin have been mainstays in clinical practice for decades. However, the rise of antibiotic resistance necessitates a continuous search for novel derivatives with improved efficacy and broader activity spectra. This guide provides a detailed comparative analysis of a promising class of compounds, this compound derivatives, versus the well-established antibiotic, ciprofloxacin. We will delve into their mechanisms of action, compare their biological activities using experimental data, and provide detailed protocols for their evaluation.
The Chemical Foundation: Structures at a Glance
At the heart of their biological activity lies the core chemical structure of these compounds. Ciprofloxacin, a second-generation fluoroquinolone, is characterized by a cyclopropyl group at the N-1 position, which is known to enhance its antibacterial potency. In contrast, the this compound scaffold offers a versatile platform for medicinal chemists. The chlorine and fluorine substituents at positions 4 and 5, respectively, are critical for their activity, and modifications at other positions can be explored to modulate their biological effects.
Caption: Core structures of Ciprofloxacin and a generic this compound.
Mechanism of Action: A Tale of Two Topoisomerase Inhibitors
The primary antibacterial action of both ciprofloxacin and other quinoline derivatives stems from their ability to inhibit bacterial type II topoisomerases: DNA gyrase (GyrA and GyrB subunits) and topoisomerase IV (ParC and ParE subunits). These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, these compounds trap the enzyme in a state where the DNA is cleaved, leading to double-stranded DNA breaks and ultimately, cell death.
While both classes of compounds share this general mechanism, subtle differences in their affinity for DNA gyrase versus topoisomerase IV can influence their spectrum of activity. For instance, in Gram-negative bacteria, DNA gyrase is the primary target, whereas in Gram-positive bacteria, topoisomerase IV is often the more sensitive target. The specific substitutions on the this compound ring can modulate this target preference, potentially offering an advantage against certain resistant strains.
Caption: Mechanism of action for quinolone antibiotics.
Comparative Biological Activity: An Evidence-Based Overview
The true measure of a novel antibacterial agent lies in its performance against a panel of clinically relevant bacterial strains, especially when compared to a gold-standard antibiotic like ciprofloxacin. Below is a summary of hypothetical, yet representative, experimental data comparing the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of a representative this compound derivative (let's call it "Q-Derivative 1") with ciprofloxacin.
Table 1: Comparative In Vitro Antibacterial Activity (MIC in µg/mL)
| Bacterial Strain | Type | Ciprofloxacin | Q-Derivative 1 |
| Staphylococcus aureus (ATCC 29213) | Gram (+) | 0.5 | 0.25 |
| Staphylococcus aureus (MRSA, clinical isolate) | Gram (+) | >32 | 8 |
| Streptococcus pneumoniae (ATCC 49619) | Gram (+) | 1 | 0.5 |
| Escherichia coli (ATCC 25922) | Gram (-) | 0.015 | 0.06 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram (-) | 0.25 | 1 |
| Klebsiella pneumoniae (Carbapenem-resistant) | Gram (-) | >64 | 16 |
From this representative data, we can draw several key insights:
-
Potency against Gram-Positives: Q-Derivative 1 shows enhanced activity against both methicillin-sensitive and methicillin-resistant S. aureus (MRSA), as well as S. pneumoniae. This suggests a potentially stronger inhibition of topoisomerase IV.
-
Gram-Negative Activity: Ciprofloxacin retains superior potency against wild-type Gram-negative bacteria like E. coli and P. aeruginosa. This is consistent with its optimized structure for targeting DNA gyrase.
-
Activity against Resistant Strains: Notably, Q-Derivative 1 demonstrates activity against multidrug-resistant strains (MRSA and carbapenem-resistant K. pneumoniae) where ciprofloxacin is largely ineffective. This highlights the potential of this novel scaffold to overcome existing resistance mechanisms.
Beyond antibacterial activity, many quinoline derivatives have been explored for their anticancer properties. The mechanism often involves the inhibition of human topoisomerases, leading to apoptosis in cancer cells.
Table 2: Comparative Cytotoxicity (IC50 in µM)
| Cell Line | Type | Ciprofloxacin | Q-Derivative 1 |
| A549 (Human Lung Carcinoma) | Cancer | >100 | 25 |
| MCF-7 (Human Breast Adenocarcinoma) | Cancer | >100 | 18 |
| HEK293 (Human Embryonic Kidney) | Normal | >200 | 85 |
This data suggests that while ciprofloxacin has a wide therapeutic window with low cytotoxicity, Q-Derivative 1 exhibits moderate cytotoxic effects against cancer cell lines at concentrations that could be therapeutically relevant. The higher IC50 value against the normal cell line (HEK293) compared to the cancer cell lines indicates some level of selective toxicity, a desirable trait for potential anticancer agents.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of these findings, standardized protocols must be followed. Here are detailed methodologies for the key experiments mentioned.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the in vitro antibacterial potency of a compound. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for this procedure.
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Test compounds (this compound derivative, ciprofloxacin)
-
Bacterial strains (e.g., ATCC 25922 E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare Bacterial Inoculum: a. From a fresh agar plate, pick 3-5 colonies of the test bacterium and inoculate into 5 mL of CAMHB. b. Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute this suspension 1:100 in fresh CAMHB to obtain the final inoculum of approximately 1 x 10^6 CFU/mL.
-
Prepare Compound Dilutions: a. Create a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform a serial two-fold dilution of the compound in CAMHB in a 96-well plate. Typically, this would range from 64 µg/mL down to 0.06 µg/mL.
-
Inoculation: a. Add the diluted bacterial inoculum to each well containing the compound dilutions. The final bacterial concentration should be approximately 5 x 10^5 CFU/mL. b. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: a. Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: a. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as determined by visual inspection or by reading the absorbance at 600 nm.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
DNA Gyrase Inhibition Assay
This biochemical assay directly measures the effect of a compound on the enzymatic activity of DNA gyrase.
Objective: To determine the concentration of a compound that inhibits 50% of the DNA gyrase supercoiling activity (IC50).
Materials:
-
Purified E. coli DNA gyrase (GyrA and GyrB subunits)
-
Relaxed plasmid DNA (e.g., pBR322)
-
ATP
-
Assay buffer
-
Test compounds
-
Agarose gel electrophoresis system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound.
-
Enzyme Addition: Add the DNA gyrase enzyme to initiate the reaction. Include a positive control (no compound) and a negative control (no enzyme).
-
Incubation: Incubate the reaction at 37°C for 1 hour to allow for DNA supercoiling.
-
Reaction Termination: Stop the reaction by adding a DNA loading dye containing a protein denaturant (e.g., SDS).
-
Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Data Analysis: a. Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). b. Quantify the band intensities for the supercoiled and relaxed DNA. c. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration.
Conclusion and Future Directions
The comparative analysis reveals that this compound derivatives represent a promising class of compounds with significant antibacterial potential. While ciprofloxacin remains a highly potent agent against many Gram-negative pathogens, these novel derivatives demonstrate a compelling activity profile against challenging Gram-positive bacteria, including resistant strains like MRSA. This suggests that with further optimization, the this compound scaffold could yield new drug candidates that address the critical unmet need for antibiotics effective against multidrug-resistant organisms.
Furthermore, the observed cytotoxic activity against cancer cell lines opens up an additional avenue for the therapeutic application of these compounds. Future research should focus on structure-activity relationship (SAR) studies to enhance potency and selectivity, as well as in vivo efficacy and safety profiling to validate their potential as clinical candidates.
Comparative Analysis of 4-Chloro-5-fluoroquinoline Derivatives as Potential Antibacterial Agents
A Senior Application Scientist's Guide to In Vitro Screening and Evaluation
This guide provides a comprehensive framework for the screening and comparative analysis of novel 4-Chloro-5-fluoroquinoline derivatives for their antibacterial activity. We will delve into the mechanistic rationale behind this chemical scaffold, present a detailed protocol for determining antibacterial potency, and compare hypothetical derivatives against established fluoroquinolone antibiotics. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents.
The Enduring Legacy and Evolving Challenge of Quinolone Antibiotics
Quinolone antibiotics have been a cornerstone of antibacterial therapy for decades.[1] The introduction of a fluorine atom into the quinoline ring system gave rise to the fluoroquinolones, a class of synthetic, broad-spectrum antibacterial agents with significantly enhanced potency and improved pharmacokinetic properties.[2][][4] These agents are widely used to treat a variety of infections, including those of the respiratory and urinary tracts.[1][5]
However, the relentless rise of antibiotic resistance necessitates the development of new chemical entities that can overcome existing resistance mechanisms. The this compound scaffold represents a promising, yet underexplored, platform for designing novel antibacterial agents. By strategically modifying this core structure, it may be possible to develop derivatives with improved activity, particularly against drug-resistant pathogens.
Mechanism of Action: Targeting Bacterial DNA Replication
The bactericidal effect of fluoroquinolones stems from their ability to inhibit bacterial DNA synthesis.[5][6] They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][7]
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process crucial for relieving the torsional stress that occurs during DNA replication and transcription.[8]
-
Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) the newly replicated daughter chromosomes, allowing them to segregate into daughter cells.[8]
Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where the DNA is cleaved.[1][6] This leads to an accumulation of double-strand DNA breaks, which blocks DNA replication and triggers a cascade of events culminating in bacterial cell death.[2][6]
Interestingly, the primary target of these drugs differs between bacterial types. In most Gram-negative bacteria, DNA gyrase is the more sensitive target, whereas in many Gram-positive bacteria, topoisomerase IV is preferentially inhibited.[][6][8]
Caption: Mechanism of action of fluoroquinolone derivatives.
Experimental Guide: Screening for Antibacterial Activity
The following section outlines a robust, reproducible protocol for determining the in vitro antibacterial potency of novel this compound derivatives using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials and Reagents
-
Test Compounds: Synthesized this compound derivatives (e.g., Derivative A, B, C).
-
Reference Antibiotics: Ciprofloxacin, Levofloxacin (for comparison).
-
Bacterial Strains:
-
Staphylococcus aureus (ATCC 29213)
-
Methicillin-resistant Staphylococcus aureus (MRSA, ATCC 43300)
-
Escherichia coli (ATCC 25922)
-
Pseudomonas aeruginosa (ATCC 27853)
-
-
Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.
Step-by-Step Protocol
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.
-
Inoculate the colonies into a tube of sterile saline or broth.
-
Incubate until the turbidity matches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare stock solutions of each test and reference compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of each compound in CAMHB directly in the 96-well microtiter plates. The typical concentration range to test is 64 µg/mL to 0.06 µg/mL.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted compounds.
-
Include a growth control (no compound) and a sterility control (no bacteria) on each plate.
-
Seal the plates and incubate at 35-37°C for 18-24 hours under ambient atmospheric conditions.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (indicated by turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
References
- 1. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 4. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial Action Mechanism of Fluoroquinolones.pptx [slideshare.net]
- 8. youtube.com [youtube.com]
A Senior Application Scientist's Guide to the Spectroscopic Validation of 4-Chloro-5-fluoroquinoline Synthesis
Introduction: The Strategic Importance of 4-Chloro-5-fluoroquinoline
In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of therapeutic agents.[1] Among its many derivatives, this compound stands out as a pivotal precursor, particularly in the synthesis of the potent fluoroquinolone class of antibiotics.[2][3] The precise arrangement of the chloro and fluoro substituents on the quinoline core is fundamental to the biological activity and pharmacokinetic profile of the final active pharmaceutical ingredients (APIs).[4] Consequently, the unambiguous validation of its molecular structure following synthesis is not merely a procedural step but a critical checkpoint for ensuring purity, identity, and quality in the drug development pipeline.
This guide provides an in-depth, comparative analysis of the primary spectroscopic methods employed to validate the synthesis of this compound. Moving beyond a simple recitation of data, we will explore the causality behind methodological choices and demonstrate how a multi-faceted spectroscopic approach provides a self-validating system for structural confirmation. The protocols and data presented herein are designed for researchers, chemists, and quality control professionals who require a robust and reliable framework for compound validation.
Part 1: A Validated Synthesis Pathway
The construction of the this compound core is most reliably achieved through a multi-step sequence starting from a readily available substituted aniline. The Gould-Jacobs reaction provides a classic and robust foundation for forming the quinolone ring system.[5]
Rationale for the Synthetic Approach
Our chosen pathway begins with 3-chloro-4-fluoroaniline, a starting material that strategically incorporates the required halogen substituents at the outset.[6] The synthesis proceeds through two key stages:
-
Quinolone Core Formation: Condensation with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization creates the 4-hydroxyquinolone intermediate. This cyclization is typically driven by high temperatures in a solvent like diphenyl ether.
-
Chlorination: The hydroxyl group at the C4 position is subsequently converted to the target chloro group using a potent chlorinating agent such as phosphorus oxychloride (POCl₃). This step is a standard and effective method for producing 4-chloroquinolines.[7]
This approach is favored for its reliability and the high purity of the resulting intermediates, which simplifies the final validation process.
Caption: High-level workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Step A: Condensation: In a round-bottom flask, combine 3-chloro-4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture with stirring at 140-150°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Step B: Cyclization: To the crude condensation product, add diphenyl ether (10 volumes). Heat the mixture to 250°C and maintain reflux for 1 hour. Cool the mixture to below 100°C and add hexane to precipitate the product. Filter the solid, wash with hexane, and dry to yield the ethyl carboxylate intermediate.
-
Step C: Hydrolysis & Decarboxylation: Suspend the intermediate in a 10% aqueous sodium hydroxide solution and reflux for 2-3 hours until a clear solution is obtained. Cool to room temperature and acidify with concentrated HCl to a pH of ~2 to precipitate the 4-hydroxy-7-chloro-5-fluoroquinoline. Filter, wash with water, and dry.
-
Step D: Chlorination: Carefully add phosphorus oxychloride (5-10 eq) to the dried 4-hydroxy intermediate. Heat the mixture to reflux (approx. 110°C) for 3-4 hours. After cooling, slowly and carefully pour the reaction mixture onto crushed ice. Neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8. The product will precipitate.
-
Step E: Isolation: Filter the crude product, wash thoroughly with cold water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Part 2: The Spectroscopic Validation Matrix
No single analytical technique is sufficient for the absolute confirmation of a novel or synthesized compound. True scientific trustworthiness is achieved by integrating data from orthogonal methods. Here, we compare and contrast the utility of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Caption: Integrated workflow for the validation of synthesized compounds.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR is the most powerful technique for elucidating the precise structure of an organic molecule. For this compound, a suite of NMR experiments (¹H, ¹³C, and ¹⁹F) is essential to map the complete atomic connectivity.
Causality: ¹H NMR confirms the number and environment of protons, ¹³C NMR maps the carbon skeleton, and ¹⁹F NMR provides a highly sensitive and direct confirmation of the fluorine atom's presence and electronic environment.[8][9] The coupling patterns between these nuclei (H-H, C-H, C-F, H-F) provide definitive proof of the substituent positions.
-
Experimental Protocol: Dissolve ~5-10 mg of the purified sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Data Interpretation: The aromatic region (7.0-9.0 ppm) is of primary interest. We expect to see four distinct signals corresponding to the four protons on the quinoline ring system. The chemical shifts and, critically, the coupling constants (J-values) will confirm their relative positions.
| Proton Assignment | Expected δ (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| H2 | ~8.7 - 8.9 | Doublet (d) | J(H2-H3) ≈ 4.5 - 5.0 |
| H3 | ~7.5 - 7.7 | Doublet (d) | J(H3-H2) ≈ 4.5 - 5.0 |
| H6 | ~7.8 - 8.0 | Triplet or dd | J(H6-F5) ≈ 9-10, J(H6-H8) ≈ 8-9 |
| H8 | ~8.1 - 8.3 | Doublet of doublets (dd) | J(H8-H6) ≈ 8-9, J(H8-F5) ≈ 5-6 |
-
Experimental Protocol: Use the same sample prepared for ¹H NMR. Acquire a proton-decoupled ¹³C spectrum.
-
Data Interpretation: Nine distinct signals are expected, one for each carbon atom. The chemical shifts are influenced by the attached atoms (N, Cl, F). The carbon attached to fluorine (C5) will appear as a doublet due to ¹J(C-F) coupling, providing a key diagnostic signal.
| Carbon Assignment | Expected δ (ppm) | Key Features |
| C2 | ~151-153 | |
| C3 | ~122-124 | |
| C4 | ~143-145 | Attached to Chlorine |
| C4a | ~149-151 | |
| C5 | ~155-158 (d) | Doublet due to large ¹J(C-F) coupling (~250 Hz) |
| C6 | ~120-122 (d) | Doublet due to ²J(C-F) coupling (~20 Hz) |
| C7 | ~125-127 (d) | Doublet due to ³J(C-F) coupling (~5 Hz) |
| C8 | ~118-120 (d) | Doublet due to ²J(C-F) coupling (~15 Hz) |
| C8a | ~128-130 |
-
Experimental Protocol: Use the same sample. Acquire a proton-decoupled ¹⁹F spectrum, referencing against a standard like CFCl₃.
-
Data Interpretation: This is a simple but crucial experiment. A single signal is expected.[10] Its chemical shift is characteristic of an aryl fluoride.[11] In a proton-coupled spectrum, this signal would appear as a multiplet due to coupling with H6 and H8, confirming its position at C5.
| Nucleus | Expected δ (ppm vs CFCl₃) | Expected Multiplicity (¹H-coupled) |
| F5 | -110 to -130 | Doublet of doublets (dd) |
B. Mass Spectrometry (MS): The Molecular Weight Verdict
MS provides the molecular weight of the compound, offering a fundamental check of its identity. High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high confidence.
Causality: The presence of a molecular ion peak corresponding to the exact mass of C₉H₅ClFN is primary evidence. Furthermore, the isotopic pattern of chlorine provides an unmistakable signature that validates the presence of a single chlorine atom in the molecule.
-
Experimental Protocol: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Analyze using Electrospray Ionization (ESI) in positive ion mode coupled with a high-resolution analyzer (e.g., TOF or Orbitrap).
-
Data Interpretation:
-
Molecular Ion: Look for the protonated molecule [M+H]⁺.
-
Isotopic Pattern: A critical validation point. Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), two peaks will be observed for the molecular ion: [M+H]⁺ and [(M+2)+H]⁺, with a relative intensity ratio of approximately 3:1. This pattern is a definitive indicator of a monochlorinated compound.
-
| Species | Calculated Exact Mass | Expected Observation |
| [C₉H₅³⁵ClFN + H]⁺ | 182.0149 | The primary molecular ion peak (M+H)⁺, observed with ~100% relative abundance. |
| [C₉H₅³⁷ClFN + H]⁺ | 184.0120 | The isotope peak (M+2+H)⁺, observed with ~32% relative abundance compared to M+H. |
C. Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups and the overall "fingerprint" of the molecule.
Causality: While less definitive for overall structure than NMR, IR quickly confirms the presence of the aromatic system and the carbon-halogen bonds, while confirming the absence of precursor functional groups (like the -OH from the 4-hydroxy intermediate).[12]
-
Experimental Protocol: Acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet containing a small amount of the sample.
-
Data Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Significance for Validation |
| 3050-3100 | Aromatic C-H Stretch | Confirms the presence of the aromatic quinoline core. |
| 1610, 1570, 1490 | Aromatic C=C & C=N Stretch | The "fingerprint" region for the quinoline ring system.[13] |
| 1100-1250 | C-F Stretch | A strong absorption band indicative of the aryl-fluoride bond.[14] |
| 750-850 | C-Cl Stretch | Confirms the presence of the chloro substituent. |
| N/A (Absence) | Broad ~3200-3600 O-H Stretch | Crucial: The absence of a broad O-H band confirms the complete conversion of the 4-hydroxy precursor. |
Part 3: Comparative Summary & Conclusion
| Technique | Primary Information Provided | Strengths | Limitations |
| NMR Suite | Complete molecular structure, atom connectivity, stereochemistry | Unambiguous structural elucidation, isomer differentiation | Requires pure sample, relatively time-consuming, requires expertise for interpretation |
| Mass Spec (HRMS) | Molecular weight, elemental formula, isotopic information | High sensitivity, confirms elemental composition, Cl isotope pattern is definitive | Does not provide connectivity information, cannot distinguish isomers |
| IR Spectroscopy | Presence/absence of functional groups, molecular fingerprint | Fast, simple, excellent for monitoring reaction progress (e.g., -OH disappearance) | Provides limited structural detail, not suitable for complex mixture analysis |
By integrating the data from these three orthogonal methods, researchers and drug development professionals can establish a self-validating system that ensures the identity, purity, and quality of this critical pharmaceutical intermediate with the highest degree of scientific integrity.
References
- 1. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluoroquinolones - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 6. benchchem.com [benchchem.com]
- 7. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
- 9. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 19F [nmr.chem.ucsb.edu]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. ajabs.org [ajabs.org]
A Comparative Guide to Chiral Separation of 4-Chloro-5-fluoroquinoline Derivatives by HPLC
Introduction: The Challenge of Chiral Quinolone Separation
Quinolone derivatives are a cornerstone of modern pharmaceuticals, recognized for their broad-spectrum antibacterial and antiviral activities.[1] Many of these compounds, including the emerging class of 4-Chloro-5-fluoroquinoline derivatives, are chiral. This means they exist as non-superimposable mirror images called enantiomers. It is a well-established principle in pharmacology that enantiomers can exhibit significantly different biological activities, with one being therapeutically active while the other may be inactive or even toxic.[2] Consequently, the ability to separate and quantify these enantiomers—a process known as chiral separation—is critical for drug development, quality control, and ensuring therapeutic safety.[1][2]
High-Performance Liquid Chromatography (HPLC) is the most versatile and widely applied technique for enantiomeric separation.[3] However, a review of current scientific literature reveals a scarcity of established, direct HPLC methods specifically for this compound derivatives. This guide addresses this gap by providing a comprehensive framework based on proven methodologies for structurally analogous compounds, such as fluoroquinolones and chloroquinolines.[1][4][5] By comparing the performance of different Chiral Stationary Phases (CSPs) and mobile phase strategies for these analogs, we can establish robust starting points for the successful chiral separation of this compound derivatives.
Pillar 1: Understanding the Mechanism of Chiral Recognition in HPLC
The foundation of chiral HPLC lies in the use of a Chiral Stationary Phase (CSP). A CSP creates a chiral environment within the HPLC column, allowing for differential interactions with each enantiomer.[6] This difference in interaction energy leads to one enantiomer being retained longer on the column than the other, resulting in their separation.[6] The primary mechanisms of chiral recognition are based on a combination of non-covalent interactions, including:
-
Hydrogen Bonding: Interactions between hydrogen bond donors and acceptors on the analyte and the CSP.
-
π-π Stacking: Attractive, noncovalent interactions between aromatic rings.
-
Steric Interactions: Based on the three-dimensional shape and fit of the analyte within the chiral cavities or grooves of the CSP.[3]
-
Dipole-Dipole and Ionic Interactions: Electrostatic attractions between charged or polar functional groups.[7]
For a successful separation, a minimum of three points of interaction between the analyte and the CSP are generally required, with at least one being stereochemically dependent. The most successful and broadly applicable CSPs for quinoline-like structures fall into two major categories: polysaccharide-based and macrocyclic glycopeptide-based phases.[8]
Polysaccharide-Based CSPs
These are the most widely used CSPs, derived from natural chiral polymers like cellulose and amylose.[9][10][11] The polymers are derivatized, most commonly with phenylcarbamates, and then coated or immobilized onto a silica support.[9][10][11] This creates chiral grooves and cavities where analyte enantiomers can fit. The separation mechanism is primarily driven by hydrogen bonding, π-π interactions, and steric hindrance.[3] Immobilized polysaccharide CSPs offer the significant advantage of being compatible with a wider range of organic solvents, which expands the possibilities for method development.[11]
Macrocyclic Glycopeptide-Based CSPs
These CSPs utilize macrocyclic antibiotics, such as vancomycin and teicoplanin, chemically bonded to silica.[12][13][14][15] Their complex three-dimensional structures provide a multitude of interaction sites, including hydrophobic pockets, aromatic rings, and ionizable groups (amines and carboxylic acids).[14][15] This multi-modal nature allows them to operate effectively in normal-phase, reversed-phase, and a unique polar ionic mode, making them exceptionally versatile for separating a wide range of chiral compounds, including ionizable molecules like quinolones.[13][16]
Pillar 2: Comparative Analysis of CSPs for Quinolone Analogs
| Analog Compound | Chiral Stationary Phase (CSP) | Mobile Phase | Key Interactions & Rationale | Resolution (Rs) | Reference |
| Ofloxacin, Flumequine, Lomefloxacin | Polysaccharide-based (e.g., Chiralpak IA, Chiralcel OD-H) | Normal Phase: Hexane/Ethanol with additives (e.g., Ethylamine) | The aromatic quinoline core allows for strong π-π stacking with the phenyl groups of the CSP. Hydrogen bonding with the carbamate linkages is also critical. Additives like ethylamine are often required to reduce peak tailing for basic analytes. | Baseline separation achieved. | [5] |
| Chloroquine | Polysaccharide-based (Chiralpak ID) | Normal Phase: Hexane/Methyl-t-butyl-ether/Ethanol/Triethylamine (50:50:1:0.1) | Similar to fluoroquinolones, π-π interactions and hydrogen bonding are key. The use of a basic additive (triethylamine) is essential to achieve good peak shape for the basic chloroquine molecule. | Good enantiomeric separation. | [4] |
| Chloroquine | Macrocyclic Glycopeptide (Chirobiotic V - Vancomycin) | Polar Ionic Mode: Methanol/Acetic Acid/Triethylamine (100:0.12:0.12) | The ionizable amine group of chloroquine interacts strongly with the carboxylic acid groups on the vancomycin selector via ionic interactions. The aromatic rings also contribute through π-π stacking. This mode is excellent for ionizable compounds. | Good enantiomeric separation. | [4] |
| Various Fluoroquinolones | Macrocyclic Glycopeptide (Teicoplanin-based) | Polar Organic Mode | Teicoplanin CSPs are highly effective for amino acids and compounds with both acidic (carboxylic acid) and basic (amine) centers, which is common in fluoroquinolones. Separation is driven by a combination of ionic, hydrogen bonding, and hydrophobic interactions. | Excellent enantioselectivity for compounds with amino acid-like structures. | [13] |
| Fluoroquinolones | Crown Ether-based (Crownpak CR(+)) | Perchloric acid solution | This specialized CSP is particularly effective for separating compounds with primary amine groups. The crown ether cavity forms an inclusion complex with the protonated primary amine. | Effective for primary amine-containing analytes. | [17][18] |
Expert Insights:
-
For this compound derivatives, which are likely to possess both hydrogen bond donors/acceptors and aromatic systems, polysaccharide-based CSPs are an excellent starting point , particularly under normal phase or polar organic conditions.
-
If the derivative contains an ionizable group (a carboxylic acid or a basic amine), macrocyclic glycopeptide CSPs (like Chirobiotic V or T) should be strongly considered , especially in the polar ionic mode. This mode often provides unique selectivity and is compatible with mass spectrometry.
Pillar 3: A Practical Workflow for Method Development
This section provides a detailed, step-by-step protocol for developing a chiral HPLC method for a novel this compound derivative. This workflow is designed to be a self-validating system, moving from initial screening to final optimization.
Experimental Protocol: A Step-by-Step Guide
1. Analyte Characterization and Preparation:
- Determine the pKa and solubility of the this compound derivative. This information is crucial for selecting the mobile phase mode (Normal Phase, Reversed Phase, Polar Ionic).
- Prepare a stock solution of the racemic analyte at approximately 1 mg/mL in a suitable solvent (e.g., Methanol, Ethanol).
2. Initial CSP and Mobile Phase Screening:
- Objective: To identify a CSP and mobile phase system that shows any degree of separation (even partial) between the enantiomers.
- Primary Screening Columns:
- Immobilized Polysaccharide CSP: e.g., CHIRALPAK® IA or IB
- Macrocyclic Glycopeptide CSP: e.g., CHIROBIOTIC® V or T
- Screening Mobile Phases:
- Normal Phase (NP): n-Hexane / Isopropanol (IPA) (90/10, v/v). If the analyte is basic, add 0.1% Diethylamine (DEA) or Ethylenediamine (EDA) to the mobile phase to improve peak shape.
- Polar Organic Mode (PO): Methanol or Acetonitrile. If the analyte is acidic, add 0.1% Acetic Acid (AcOH) or Formic Acid (FA). If basic, add 0.1% DEA.
- Polar Ionic Mode (PIM) (for CHIROBIOTIC columns): Methanol with 0.1% Acetic Acid and 0.1% Triethylamine (TEA).
- Reversed Phase (RP): Acetonitrile / Water with 0.1% Formic Acid (70/30, v/v).
- Initial HPLC Conditions:
- Flow Rate: 1.0 mL/min
- Temperature: 25 °C
- Detection: UV (select a wavelength of maximum absorbance for the quinoline core, typically 280-330 nm).
- Injection Volume: 5 µL
3. Method Optimization:
- Once a "hit" is found in the screening phase, systematically optimize the separation to achieve baseline resolution (Rs > 1.5).
- Mobile Phase Composition: Adjust the ratio of the strong solvent (e.g., alcohol in NP) to the weak solvent (e.g., hexane). Small changes can have a large impact on selectivity.
- Mobile Phase Additives: For acidic or basic analytes, fine-tune the concentration of the acidic or basic additive (typically between 0.05% and 0.2%). This controls the ionization state of the analyte and the CSP, which is a powerful tool for manipulating retention and resolution.
- Temperature: Vary the column temperature (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often increase resolution but also increase analysis time and backpressure.
- Flow Rate: Reduce the flow rate (e.g., to 0.5 mL/min) to improve efficiency and resolution, at the cost of longer run times.
Visualization of the Method Development Workflow
Caption: A logical workflow for chiral HPLC method development.
Conclusion
While direct, peer-reviewed methods for the chiral separation of this compound derivatives are not yet widely available, a robust and successful separation strategy can be designed by leveraging data from structurally analogous compounds. The broad applicability of polysaccharide-based and macrocyclic glycopeptide-based CSPs provides a high probability of success. By employing a systematic screening and optimization workflow, researchers can efficiently develop reliable and reproducible HPLC methods. This approach not only enables the accurate quantification of enantiomers but also supports the development of safer and more effective chiral pharmaceuticals.
References
- 1. Chiral separation of quinolones by liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. m.youtube.com [m.youtube.com]
- 4. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. Chiral recognition mechanisms with macrocyclic glycopeptide selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-Performance Liquid Chromatography Enantioseparations Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Liquid chromatographic separation of the enantiomers of fluoroquinolone antibacterials on a chiral stationary phase based on a chiral crown ether. | Semantic Scholar [semanticscholar.org]
- 18. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Catalysis for 4-Chloro-5-fluoroquinoline Coupling
Introduction: The Synthetic Challenge and Strategic Importance of 4-Chloro-5-fluoroquinoline
In the landscape of modern medicinal chemistry and drug development, functionalized quinoline scaffolds are of paramount importance. Among these, this compound stands out as a versatile building block for accessing a wide array of novel molecular architectures. The strategic placement of the chloro and fluoro substituents offers a unique electronic environment, presenting both a challenge and an opportunity for selective functionalization. The C4-chloro group serves as a reactive handle for palladium-catalyzed cross-coupling reactions, while the C5-fluoro atom can significantly modulate the physicochemical properties, such as lipophilicity and metabolic stability, of the resulting derivatives.
This guide provides a comparative analysis of the efficacy of various palladium catalyst systems for the functionalization of this compound via three cornerstone cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. We will delve into the nuances of catalyst and ligand selection, supported by experimental data from analogous systems, to provide a framework for rational catalyst choice and reaction optimization.
The Electronic Landscape: Understanding Reactivity at the C4 Position
The quinoline ring system is inherently electron-deficient. The presence of the electronegative fluorine atom at the C5 position further withdraws electron density from the aromatic system, enhancing the electrophilicity of the C4-carbon. This electronic feature makes the C-Cl bond at the C4 position susceptible to oxidative addition to a low-valent palladium(0) species, the crucial first step in most cross-coupling catalytic cycles. However, the same electronic factors can also influence the rates of subsequent steps, such as reductive elimination, making the choice of an appropriate ancillary ligand critical for achieving high catalytic turnover.
Comparative Efficacy of Palladium Catalysts in Key Coupling Reactions
The choice of the palladium catalyst, and more specifically the phosphine ligand, is the most critical parameter for achieving successful coupling with this compound. The ligand's steric and electronic properties directly influence the stability of the catalytic species, the rate of oxidative addition, and the facility of the reductive elimination step.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds, enabling the introduction of various aryl and heteroaryl moieties at the C4 position. For an electron-deficient substrate like this compound, catalyst systems that promote rapid oxidative addition and facilitate the transmetalation of the boronic acid partner are preferred.
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Citation |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | Moderate | [1] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | Good | [2] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | Excellent | [3] |
Expert Insights:
-
Pd(PPh₃)₄ : While being a classical and readily available catalyst, it may exhibit lower activity for challenging substrates, sometimes requiring higher temperatures and longer reaction times.[1]
-
Pd(dppf)Cl₂ : The bidentate dppf ligand often provides a good balance of stability and reactivity, making it a reliable choice for a broad range of substrates.[2]
-
Buchwald Ligands (e.g., XPhos) : For electron-deficient and sterically hindered aryl chlorides, bulky, electron-rich monophosphine ligands developed by the Buchwald group are often superior.[3] The steric bulk of XPhos facilitates reductive elimination, which can be the rate-limiting step, leading to higher yields and faster reactions.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The introduction of nitrogen-containing functional groups is a cornerstone of pharmaceutical synthesis. The Buchwald-Hartwig amination provides a direct route to 4-amino-5-fluoroquinoline derivatives. The choice of catalyst is highly dependent on the nature of the amine coupling partner (primary, secondary, aliphatic, or aromatic).
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Citation |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | Good | |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 100 | Excellent | [4] |
| Pd(OAc)₂ | BrettPhos | K₃PO₄ | t-BuOH | 100 | Excellent | [5] |
Expert Insights:
-
BINAP : An early and effective bidentate ligand, particularly for secondary amines.
-
XPhos : Demonstrates broad utility for coupling a wide range of amines, including primary amines and anilines, with aryl chlorides. Its effectiveness is attributed to its ability to promote the formation of the key monomeric L-Pd(0) active species.[4]
-
BrettPhos : This ligand is particularly effective for the mono-arylation of primary amines, minimizing the formation of diarylated byproducts, which can be a significant issue with other catalyst systems.[5]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction enables the formation of a C(sp²)-C(sp) bond, providing access to 4-alkynyl-5-fluoroquinolines, which are valuable intermediates for further transformations. This reaction typically employs a dual-catalyst system of palladium and a copper(I) co-catalyst.
| Palladium Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Citation |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | RT-60 | Good | [6] |
| Pd(PPh₃)₂Cl₂ | CuI | i-Pr₂NH | DMF | 80 | Good | [7] |
| Pd(OAc)₂/XPhos | None (Cu-free) | Cs₂CO₃ | Dioxane | 100 | Excellent | [8] |
Expert Insights:
-
Traditional Pd/Cu System : The classic combination of a palladium-phosphine complex and a copper(I) salt is effective for many substrates. The copper co-catalyst facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation to the palladium center.[6][7]
-
Copper-Free Conditions : A significant advancement in Sonogashira coupling is the development of copper-free conditions, which circumvents issues related to the formation of diacetylenic homocoupling byproducts (Glaser coupling). Catalyst systems employing bulky, electron-rich ligands like XPhos can promote the reaction without the need for a copper co-catalyst.[8]
Mechanistic Considerations: The "Why" Behind Catalyst Selection
The remarkable efficacy of modern palladium catalysts stems from the rational design of phosphine ligands that modulate the properties of the palladium center throughout the catalytic cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the In vitro Evaluation of Kinase Inhibitors Derived from 4-Chloro-5-fluoroquinoline
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, with numerous small molecules gaining regulatory approval.[1][2] The quinoline scaffold has proven to be a privileged structure in the design of these inhibitors, demonstrating potent activity against a range of protein kinases.[3][4] This guide provides an in-depth technical comparison of kinase inhibitors derived from the novel 4-Chloro-5-fluoroquinoline scaffold against other established kinase inhibitors. We will delve into the critical in vitro assays required to characterize their potency, selectivity, and cellular activity, providing field-proven insights into experimental design and data interpretation.
The Rise of the this compound Scaffold
The this compound core represents a promising chemical starting point for the development of a new generation of kinase inhibitors. Its unique electronic and steric properties offer the potential for novel interactions within the ATP-binding pocket of kinases, possibly leading to improved potency and selectivity profiles compared to existing inhibitor classes. This guide will use hypothetical compounds derived from this scaffold, designated as Q-Inhibitor 1 and Q-Inhibitor 2 , to illustrate the comparative evaluation process.
Foundational In Vitro Assays: A Head-to-Head Comparison
The initial characterization of any novel kinase inhibitor involves a battery of in vitro assays designed to quantify its inhibitory potential and target specificity.[5] We will compare our hypothetical this compound derivatives, Q-Inhibitor 1 and Q-Inhibitor 2, with two well-established, commercially available kinase inhibitors, Reference Inhibitor A (a multi-kinase inhibitor) and Reference Inhibitor B (a highly selective inhibitor).
Biochemical Potency: Determining the IC50 Value
The half-maximal inhibitory concentration (IC50) is a fundamental parameter that measures the potency of an inhibitor.[6] It is crucial to determine IC50 values under standardized conditions to ensure data comparability.[7] A variety of assay formats are available, including luminescence-based, fluorescence-based, and radiometric assays.[1][8] For this comparison, we will utilize a luminescence-based ADP-Glo™ kinase assay.
Table 1: Comparative IC50 Values against Target Kinase (e.g., EGFR)
| Compound | Target Kinase | IC50 (nM) |
| Q-Inhibitor 1 | EGFR | 5.2 |
| Q-Inhibitor 2 | EGFR | 15.8 |
| Reference Inhibitor A | EGFR | 10.5 |
| Reference Inhibitor B | EGFR | 2.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
From this data, we can infer that Q-Inhibitor 1 exhibits potent inhibition of the target kinase, comparable to the highly selective Reference Inhibitor B. Q-Inhibitor 2 shows moderate potency.
Kinase Selectivity: Profiling Against a Kinome Panel
A critical aspect of kinase inhibitor development is understanding its selectivity profile.[5][9] Broad-spectrum inhibition can lead to off-target effects and toxicity.[10] Kinase selectivity is typically assessed by screening the inhibitor against a large panel of kinases, often representing a significant portion of the human kinome.[10][11]
Table 2: Kinase Selectivity Profile (% Inhibition at 1 µM)
| Kinase Family | Q-Inhibitor 1 | Q-Inhibitor 2 | Reference Inhibitor A | Reference Inhibitor B |
| Tyrosine Kinases | ||||
| EGFR | 98% | 85% | 95% | 99% |
| VEGFR2 | 45% | 30% | 92% | 5% |
| SRC | 60% | 55% | 88% | 10% |
| ABL | 35% | 20% | 85% | 8% |
| Serine/Threonine Kinases | ||||
| CDK2 | 15% | 10% | 75% | 2% |
| ROCK1 | 20% | 18% | 60% | 3% |
| PIM1 | 25% | 22% | 70% | 4% |
Note: The data presented in this table is hypothetical and for illustrative purposes.
This selectivity profile suggests that Q-Inhibitor 1, while potent against its primary target (EGFR), also shows some off-target activity against other tyrosine kinases like SRC. Reference Inhibitor A is a clear multi-kinase inhibitor, while Reference Inhibitor B demonstrates high selectivity for EGFR.
Cellular Activity: Bridging the Gap from Bench to Biology
While biochemical assays provide valuable information on direct enzyme inhibition, they do not always translate directly to a cellular context.[12] Therefore, cell-based assays are essential to assess a compound's ability to engage its target within a living cell and exert a functional effect.[13]
Target Engagement in Live Cells
The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful tool to quantify the binding of an inhibitor to its target kinase in intact cells.[14] This assay measures the apparent affinity of a test compound by its ability to competitively displace a fluorescent tracer bound to a NanoLuc® luciferase-kinase fusion protein.[14]
Table 3: Cellular Target Engagement (NanoBRET™) IC50 Values
| Compound | Target Kinase (in-cell) | Cellular IC50 (nM) |
| Q-Inhibitor 1 | EGFR | 25.1 |
| Q-Inhibitor 2 | EGFR | 89.4 |
| Reference Inhibitor A | EGFR | 55.2 |
| Reference Inhibitor B | EGFR | 12.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
The cellular IC50 values are typically higher than the biochemical IC50s due to factors like cell permeability and intracellular ATP concentrations. The trend observed in the biochemical assay is largely maintained, with Q-Inhibitor 1 demonstrating good cellular target engagement.
Functional Cellular Assays: Measuring Downstream Effects
To confirm that target engagement leads to functional inhibition of the kinase signaling pathway, a cellular phosphorylation assay can be performed.[12] This assay quantifies the phosphorylation of a known downstream substrate of the target kinase.
Table 4: Inhibition of Substrate Phosphorylation (Cellular Assay)
| Compound | Substrate Phosphorylation Inhibition IC50 (nM) |
| Q-Inhibitor 1 | 35.6 |
| Q-Inhibitor 2 | 120.7 |
| Reference Inhibitor A | 78.9 |
| Reference Inhibitor B | 18.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
These results confirm that the this compound-derived inhibitors can effectively block the kinase signaling pathway in a cellular context.
Experimental Protocols
Protocol 1: ADP-Glo™ Biochemical Kinase Assay for IC50 Determination
This protocol outlines the steps for determining the IC50 value of a kinase inhibitor using the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
-
Compound Plating: Prepare serial dilutions of the test compounds (Q-Inhibitor 1, Q-Inhibitor 2, Reference Inhibitor A, and Reference Inhibitor B) in a 384-well plate.
-
Kinase Reaction: Add the target kinase and its specific substrate to the wells containing the compounds.
-
ATP Initiation: Initiate the kinase reaction by adding ATP. The ATP concentration should be at or near the Km for the specific kinase to ensure accurate and comparable IC50 values.[9]
-
Incubation: Incubate the plate at room temperature for the optimized reaction time.
-
ADP-Glo™ Reagent Addition: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and fit the data to a dose-response curve to determine the IC50 value.[15]
Protocol 2: In-Cell Western Assay for Substrate Phosphorylation
This protocol describes a method for quantifying the inhibition of substrate phosphorylation in a cellular context.[16]
-
Cell Seeding: Seed a cancer cell line known to have an active signaling pathway involving the target kinase (e.g., A431 for EGFR) into a 96-well plate.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period.
-
Cell Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize them with a detergent-based buffer.
-
Blocking: Block non-specific antibody binding with a blocking buffer.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the phosphorylated form of the downstream substrate. In parallel, use an antibody for the total protein as a normalization control.
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies.
-
Imaging and Quantification: Acquire images using a fluorescent plate reader or imager. Quantify the fluorescence intensity of the phosphorylated substrate and normalize it to the total protein intensity.
-
Data Analysis: Plot the normalized fluorescence intensity against the compound concentration and determine the IC50 value for the inhibition of substrate phosphorylation.[16]
Visualizing the Workflow
Caption: In Vitro Kinase Inhibitor Evaluation Workflow.
Conclusion and Future Directions
This guide provides a framework for the systematic in vitro comparison of novel kinase inhibitors, using the this compound scaffold as a case study. The combination of biochemical and cell-based assays is crucial for building a comprehensive understanding of an inhibitor's potency, selectivity, and cellular efficacy. The hypothetical data presented for Q-Inhibitor 1 and Q-Inhibitor 2 demonstrates how these assays can differentiate compounds and guide further drug development efforts. Future studies should focus on mechanism of action studies, such as determining the inhibitor's binding mode (e.g., competitive, non-competitive) and residence time on the target kinase.[5] Ultimately, a thorough in vitro characterization is the first critical step in the long journey of developing a novel kinase inhibitor into a life-saving therapeutic.
References
- 1. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 2. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijmphs.com [ijmphs.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. kinaselogistics.com [kinaselogistics.com]
- 15. assayquant.com [assayquant.com]
- 16. azurebiosystems.com [azurebiosystems.com]
A Researcher's Guide to Assessing the Metabolic Stability of 4-Chloro-5-fluoroquinoline Derivatives
Introduction: The Quinoline Scaffold and the Imperative of Metabolic Stability
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology and infectious diseases. The introduction of specific halogenation patterns, such as in 4-chloro-5-fluoroquinoline derivatives, offers a powerful strategy to modulate physicochemical properties and biological activity. However, for any promising compound to become a viable drug candidate, it must exhibit a suitable pharmacokinetic profile. Central to this profile is metabolic stability—the molecule's resistance to biotransformation by metabolic enzymes.
Poor metabolic stability leads to rapid clearance from the body, necessitating higher or more frequent dosing, which can increase the risk of off-target toxicity. Conversely, excessively high stability can lead to drug accumulation and adverse effects. Therefore, the early, accurate assessment of metabolic stability is not just a routine screening step; it is a critical, decision-driving milestone in the drug discovery pipeline.
This guide provides an in-depth comparison and a detailed experimental framework for assessing the metabolic stability of this compound derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of protocols to explain the scientific rationale behind each experimental choice.
Pillar 1: Designing a Robust Metabolic Stability Study
The primary goal of an in vitro metabolic stability assay is to determine the rate at which a compound is metabolized by liver enzymes. The liver is the body's main metabolic hub, and the cytochrome P450 (CYP450) superfamily of enzymes, located primarily within the endoplasmic reticulum of hepatocytes, is responsible for the majority of Phase I oxidative metabolism for xenobiotics.[1][2]
Choosing the Right In Vitro System: Microsomes vs. Hepatocytes
The two most common in vitro systems for these assays are liver microsomes and intact hepatocytes.
-
Liver Microsomes: These are subcellular fractions prepared from liver tissue, specifically from the endoplasmic reticulum.[2] They are enriched with CYP450 enzymes and are a cost-effective, high-throughput tool for evaluating Phase I metabolism.[3] For assessing the oxidative liability of quinoline derivatives, Human Liver Microsomes (HLMs) are the industry standard.
-
Hepatocytes: These are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and their necessary cofactors in a more physiologically relevant environment.[4] While providing a more comprehensive metabolic picture, hepatocyte assays are more complex and costly.
Causality: For initial screening and ranking of this compound derivatives, liver microsomes are the logical choice . They directly and efficiently assess susceptibility to CYP450-mediated oxidation, which is the most probable primary metabolic pathway for this class of compounds.[5][6][7] If a compound shows high stability in microsomes, subsequent studies in hepatocytes can be performed to investigate potential Phase II metabolism.
The Critical Role of Halogenation in Quinoline Metabolism
The structure of the quinoline ring itself presents several potential sites for oxidative attack by CYP450 enzymes, including hydroxylation and epoxidation.[5][6] The strategic placement of halogen atoms serves two main purposes:
-
Metabolic Shielding: The carbon-fluorine (C-F) bond is exceptionally strong compared to a carbon-hydrogen (C-H) bond. Placing a fluorine atom at a metabolically vulnerable position can effectively "block" oxidation at that site, thereby increasing the molecule's overall metabolic stability and half-life.[8][9][10][11]
-
Electronic Modulation: As the most electronegative element, fluorine significantly alters the electronic properties of the quinoline ring system.[10] This can influence how the molecule docks within the active site of a CYP450 enzyme, potentially directing metabolism to other sites or reducing the overall rate of metabolism. The 4-chloro substitution likewise influences the electronic landscape and can present a site for potential dehalogenation, although this is generally a slower metabolic process than oxidation.
Pillar 2: A Self-Validating Experimental Protocol
This protocol details a robust method for determining metabolic stability using pooled Human Liver Microsomes (HLMs). A self-validating system is one where controls are integrated to ensure the experiment is performing as expected.
Experimental Workflow Diagram
The overall process can be visualized as follows:
Caption: High-level workflow for the in vitro microsomal stability assay.
Step-by-Step Methodology
1. Reagent Preparation:
- Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4). This mimics physiological pH and provides a suitable environment for enzyme activity.
- Test Compound Stock: Prepare a 10 mM stock solution of each this compound derivative in DMSO.
- Working Solution: Create a 100 µM intermediate working solution in acetonitrile or methanol. Causality: This two-step dilution minimizes the final concentration of organic solvent in the incubation, which can inhibit enzyme activity. The final DMSO concentration should be <0.5%.[12]
- Cofactor Solution: Prepare an NADPH regenerating system or a stock solution of NADPH (e.g., 10 mM in buffer). Causality: NADPH is the essential cofactor that provides the reducing equivalents for the CYP450 catalytic cycle. Without it, no oxidative metabolism will occur.[1][13]
- Internal Standard (IS) Solution: Prepare a solution of a structurally unrelated, stable compound in acetonitrile (e.g., 100 ng/mL of tolbutamide). Causality: The IS is added during the termination step to account for variability in sample processing and LC-MS/MS injection volume, ensuring analytical precision.
2. Incubation Procedure:
- Microsome Preparation: On ice, thaw a vial of pooled human liver microsomes (e.g., from XenoTech or Corning). Dilute the microsomes to a working concentration of 1.0 mg/mL in cold phosphate buffer. Causality: Using pooled microsomes from multiple donors averages out inter-individual variability in enzyme expression and activity.[2]
- Assay Plate Setup: In a 96-well plate, combine the following for each test compound:
- Phosphate Buffer
- 196 µL of the 0.5 mg/mL microsomal solution
- 2 µL of the 100 µM test compound working solution. This results in a final test compound concentration of 1 µM and a final microsomal protein concentration of 0.5 mg/mL.[2][12]
- Causality: A 1 µM substrate concentration is typically well below the Michaelis-Menten constant (Km) for most CYP enzymes. This ensures the rate of metabolism is proportional to the substrate concentration (first-order kinetics), which simplifies data analysis.[12][14]
- Controls:
- Negative Control: For each compound, prepare a well that contains no NADPH cofactor. This control measures non-enzymatic degradation of the compound.[15]
- Positive Control: Run a compound with a known, moderate-to-high clearance rate (e.g., Verapamil, Midazolam) alongside the test compounds. This validates that the microsomal system is metabolically active.[16]
- Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the test compounds and enzymes to reach thermal equilibrium.
- Initiation: Start the reaction by adding the NADPH solution to each well (except the negative controls).
- Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 2 volumes (e.g., 400 µL) of ice-cold acetonitrile containing the internal standard to the appropriate wells.[2]
- Sample Processing: Once all time points are collected, centrifuge the plate at high speed (e.g., 3000 x g for 10 minutes) to pellet the precipitated microsomal proteins. Transfer the supernatant to a new plate for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
- Develop a sensitive and specific LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard. A validated method ensures accuracy and reproducibility.[14][17]
Pillar 3: Data Interpretation and Comparative Analysis
Calculations
-
Determine % Remaining: For each time point, calculate the percentage of the parent compound remaining compared to the 0-minute time point.
% Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100
-
Calculate Half-Life (t½): Plot the natural logarithm (ln) of the % remaining versus incubation time. The slope of the resulting linear regression line is the elimination rate constant (k).
Slope (k) = (ln(C1) - ln(C2)) / (t1 - t2)
t½ (min) = 0.693 / |k|
-
Calculate Intrinsic Clearance (CLint): This value represents the volume of liver microsomal incubate cleared of the drug per unit time, normalized to the amount of protein.[18]
CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation in µL / mg of microsomal protein in incubation)
Comparative Data for this compound Derivatives (Hypothetical)
To illustrate how data can be used to compare derivatives, consider the following hypothetical results for a series of analogues where a substituent at the R position is varied.
| Compound ID | R-Group | t½ (min) | CLint (µL/min/mg) | Metabolic Stability Category |
| QC-01 | -H | 18.5 | 37.5 | Moderate |
| QC-02 | -CH₃ | 25.0 | 27.7 | Moderate |
| QC-03 | -CF₃ | > 60 | < 11.5 | High |
| QC-04 | -OCH₃ | 9.2 | 75.3 | Low |
| Verapamil | (Positive Control) | 12.1 | 57.3 | High Clearance |
Analysis of Hypothetical Data:
-
The parent compound QC-01 shows moderate stability.
-
Adding a small methyl group (QC-02 ) slightly improves stability, suggesting the R-position is not a primary metabolic hotspot.
-
The electron-withdrawing trifluoromethyl group (QC-03 ) dramatically increases metabolic stability. This could be due to electronic effects that deactivate the ring towards oxidation or by sterically shielding a nearby metabolic site.
-
The methoxy group (QC-04 ) significantly decreases stability. This is a classic "metabolic soft spot," as O-demethylation is a very common and rapid CYP450-mediated reaction. This derivative would likely be deprioritized.
Potential Metabolic Pathways
Based on known quinoline metabolism, the primary routes for these derivatives would involve CYP450-mediated oxidation. The 4-chloro and 5-fluoro substituents are expected to be metabolically stable.
Caption: Potential primary Phase I metabolic pathways for quinoline derivatives.
Conclusion
Assessing the metabolic stability of this compound derivatives is a cornerstone of a successful drug discovery campaign. By employing a robust, well-controlled in vitro assay with human liver microsomes, researchers can efficiently rank compounds, establish critical structure-metabolism relationships, and make informed decisions to prioritize candidates with favorable pharmacokinetic potential. Understanding the "why" behind each step—from the choice of the in vitro system to the concentration of reagents—transforms a routine screen into a powerful predictive tool, ultimately accelerating the journey from a promising molecule to a life-changing therapeutic.
References
- 1. Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Cytochrome P450 species involved in the metabolism of quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. [PDF] Cytochrome P450 species involved in the metabolism of quinoline. | Semantic Scholar [semanticscholar.org]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mercell.com [mercell.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]
- 15. Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method: in silico metabolic lability and DEREK alerts screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Comparing Cytotoxicity Assays for Novel Compounds Synthesized from 4-Chloro-5-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, particularly in oncology.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer properties.[1] The precursor, 4-Chloro-5-fluoroquinoline, represents a versatile starting point for synthesizing a new generation of bioactive molecules. The chlorine atom at the C4 position is particularly susceptible to nucleophilic aromatic substitution, allowing for the introduction of diverse functional groups to modulate pharmacological activity.[2]
However, the journey from a promising molecular structure to a viable drug candidate is paved with rigorous testing, the first gate of which is often the assessment of cytotoxicity. A compound's ability to kill or inhibit the growth of cancer cells is a primary indicator of its potential. Yet, the choice of cytotoxicity assay is not a trivial one. Different assays measure distinct cellular events, and a lack of understanding of their underlying principles can lead to misinterpretation of a compound's true biological impact.
This guide provides an in-depth comparison of three widely used cytotoxicity assays—MTT, LDH, and Annexin V/PI Apoptosis Assay—in the context of evaluating novel compounds derived from this compound. As a Senior Application Scientist, my aim is not merely to present protocols, but to instill a deeper understanding of the causality behind experimental choices, ensuring that the data you generate is both robust and meaningful.
The "Why": Choosing the Right Question to Ask
Before delving into specific protocols, it is crucial to understand what each assay is measuring. The selection of a cytotoxicity assay should be hypothesis-driven. Are you interested in:
-
Metabolic activity as an indicator of cell viability? This is where assays like MTT and MTS shine.
-
Loss of membrane integrity, a hallmark of late-stage apoptosis or necrosis? The LDH assay is the tool for this question.
-
The specific process of programmed cell death (apoptosis)? Flow cytometry-based assays using Annexin V and Propidium Iodide (PI) provide detailed insights into this pathway.
For novel quinoline derivatives, which may act through diverse mechanisms, employing a panel of assays is often the most scientifically sound approach.[3] This multi-assay strategy provides a more complete picture of the compound's cytotoxic profile and can help to identify its mechanism of action.
Assay Comparison at a Glance
| Assay | Principle | Measures | Pros | Cons | Best For |
| MTT Assay | Enzymatic reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases in living cells.[4][5] | Metabolic activity, an indirect measure of cell viability.[4] | High-throughput, cost-effective, well-established.[4] | Can be affected by compounds that alter cellular metabolism; endpoint assay.[6] | Initial high-throughput screening of large compound libraries. |
| LDH Assay | Measurement of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[7] | Cell membrane integrity.[7] | Non-destructive to remaining cells, allows for kinetic studies. | Less sensitive for early apoptotic events where the membrane is still intact.[8] | Assessing necrosis or late-stage apoptosis; time-course experiments. |
| Annexin V/PI Apoptosis Assay | Detection of phosphatidylserine (PS) externalization (early apoptosis) with fluorescently labeled Annexin V and plasma membrane permeability (late apoptosis/necrosis) with Propidium Iodide (PI) via flow cytometry.[9][10][11] | Distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9] | Provides detailed mechanistic information.[11] | Lower throughput, requires a flow cytometer, more complex data analysis. | Mechanistic studies to confirm apoptosis as the mode of cell death. |
Data Presentation: A Comparative Look at Cytotoxicity
To illustrate how data from these assays can be interpreted, the following table presents hypothetical IC50 (half-maximal inhibitory concentration) values for a novel quinoline derivative. A lower IC50 value indicates greater potency.
Table 1: Comparative Cytotoxicity (IC50 in µM) of a Novel Quinoline Derivative (Compound Q-X) after 48-hour treatment.
| Cell Line | MTT Assay | LDH Assay | Apoptosis Assay (% Apoptotic Cells at IC50) |
| MCF-7 (Breast Cancer) | 7.5 | 15.2 | 48% (at 7.5 µM) |
| A549 (Lung Cancer) | 10.1 | 22.5 | 52% (at 10.1 µM) |
| HT-29 (Colon Cancer) | 8.1 | 18.9 | 45% (at 8.1 µM) |
Disclaimer: The data in this table is illustrative and compiled for comparative purposes. Actual results will vary depending on the specific compound, cell line, and experimental conditions.
Expert Interpretation:
The lower IC50 values observed in the MTT assay compared to the LDH assay suggest that Compound Q-X's primary effect is cytostatic (inhibiting proliferation and metabolic activity) rather than immediately cytotoxic (causing membrane rupture). The significant percentage of apoptotic cells at the MTT IC50 concentration confirms that the observed decrease in metabolic activity is likely due to the induction of programmed cell death. This is a common profile for anticancer compounds that trigger apoptotic pathways.[1]
Experimental Protocols: A Self-Validating System
The trustworthiness of your results hinges on meticulous experimental execution. The following protocols are designed to be self-validating, with integrated controls to ensure data integrity.
General Workflow for Cytotoxicity Assessment
The following diagram illustrates the general workflow for assessing the cytotoxicity of a novel compound.
Caption: General experimental workflow for cytotoxicity assessment.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay provides a colorimetric readout of cell metabolic activity.[5]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the novel quinoline compound in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a no-treatment control.[1]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS, sterile filtered) to each well.[6]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5][6]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4] Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.[1]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture supernatant.[7]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to also include a "maximum LDH release" control for each cell type by adding a lysis solution to a set of untreated wells 45 minutes before the end of the incubation period.[7]
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 3 minutes to pellet any detached cells.[7]
-
Sample Transfer: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[7]
-
Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well of the new plate.[7]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[7]
-
Stop Reaction: Add 50 µL of stop solution to each well.[7]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm should also be read and subtracted from the 490 nm measurement to correct for background.[7]
-
Data Analysis: Calculate the percentage of cytotoxicity as: ((Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)) x 100.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay provides a detailed view of the cell death mechanism.[11]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the novel quinoline compound at various concentrations for the desired time. Include appropriate controls.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[1]
-
Washing: Wash the cells twice with cold PBS.[1]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[1]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[9]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9][13]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[9]
Interpreting the Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Mechanistic Insights: The Apoptotic Pathway
Many quinoline-based anticancer agents exert their effects by inducing apoptosis.[1] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.
Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.
Conclusion: An Integrated Approach to Cytotoxicity Testing
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. atcc.org [atcc.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. kumc.edu [kumc.edu]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biologi.ub.ac.id [biologi.ub.ac.id]
- 12. clyte.tech [clyte.tech]
- 13. bosterbio.com [bosterbio.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Chloro-5-fluoroquinoline
For Immediate Release: This document provides essential, immediate safety and logistical information for the proper disposal of 4-Chloro-5-fluoroquinoline. As a halogenated heterocyclic compound, it requires specialized handling to ensure laboratory safety, regulatory compliance, and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who handle this and structurally similar chemicals.
Core Principle: Chemical Hazard & Waste Classification
This compound is classified as a halogenated organic hazardous waste .[1][2] This classification is due to the presence of both chlorine and fluorine atoms on the quinoline scaffold. Halogenated compounds pose specific environmental and health risks if disposed of improperly. During combustion, they can form highly toxic and corrosive byproducts, such as hydrogen chloride and hydrogen fluoride gas.[3] Therefore, they must never be mixed with non-halogenated organic waste, aqueous waste, or disposed of down the drain.[4][5] Proper segregation is the foundational step for safe and compliant disposal.[1]
Hazard Profile Summary
While a specific Safety Data Sheet (SDS) for this compound is not consistently available, data from structurally analogous compounds (e.g., 4-Chloroquinoline, other chloro-fluoro quinolines) indicate a consistent hazard profile.[6][7][8] Users must handle this compound with the assumption that it possesses these hazards.
| Hazard Category | Description | Recommended Precaution |
| Acute Oral Toxicity | Harmful if swallowed.[8] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8] |
| Skin Corrosion/Irritation | Causes skin irritation.[6] | Wear protective gloves and clothing.[6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation and potential for serious eye damage.[6][8] | Wear safety glasses with side-shields or goggles.[8] |
| Respiratory Irritation | May cause respiratory irritation.[6] | Use only in a well-ventilated area, preferably within a chemical fume hood.[6] |
| Environmental Hazard | Halogenated organic compounds are regulated pollutants under acts like the Clean Water Act.[9] | Do not release into the environment. Prevent spillage from entering drains or water courses.[6][10] |
Operational Disposal Plan: A Step-by-Step Protocol
Adherence to a systematic disposal workflow is critical for safety and compliance. This protocol outlines the self-validating steps from waste generation to final disposal.
Diagram: Disposal Workflow for this compound
Caption: Workflow for the safe disposal of this compound.
Protocol Steps:
-
Waste Identification and Segregation:
-
Immediately classify all waste contaminated with this compound, including empty containers, contaminated personal protective equipment (PPE), and weighing papers, as halogenated organic hazardous waste .[1]
-
Maintain separate waste streams. Use a designated container for halogenated organics, distinct from non-halogenated solvents (e.g., acetone, hexane) and aqueous waste (e.g., acids, bases).[1][5] This segregation is crucial as mixing can cause dangerous reactions and complicates the final disposal process.[4]
-
-
Waste Collection and Container Management:
-
Container Selection: Use a designated, leak-proof waste container with a secure, threaded cap.[11] Polyethylene or other compatible plastic containers are recommended over metal cans, as halogenated solvents can degrade to form acids which may corrode metal.[4]
-
Labeling: The container must be clearly and accurately labeled before the first drop of waste is added .[11] The label must include:
-
Container Handling: Keep the waste container closed at all times except when actively adding waste.[11] This prevents the release of volatile organic compounds (VOCs) and protects against spills.
-
-
Storage in Satellite Accumulation Areas (SAA):
-
Store the sealed waste container in a designated SAA at or near the point of generation (e.g., in the fume hood where the work is performed).
-
Ensure the SAA is located away from incompatible materials, such as strong oxidizing agents, acids, and bases.[4]
-
Do not accumulate more than 55 gallons of hazardous waste in your lab area. Arrange for regular waste removal by your institution's Environmental Health & Safety (EHS) department.[11]
-
-
Final Disposal Pathway: Controlled Incineration:
-
The universally recommended and regulated disposal method for halogenated organic waste is high-temperature incineration at a licensed hazardous waste treatment facility.[1][9]
-
This method is required because it ensures the complete thermal destruction of the compound.[12] The high temperatures break the carbon-halogen bonds, and the facility's flue gas treatment systems (scrubbers) are designed to neutralize the resulting acidic gases (HCl, HF), preventing their release into the atmosphere.[13]
-
Emergency Protocol: Spill Management
Accidental spills must be managed immediately and safely. The response depends on the scale of the spill.
Diagram: Spill Response Decision Tree
Caption: Decision workflow for responding to a chemical spill.
Spill Cleanup Protocol:
-
Immediate Actions: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the area and call your institution's EHS emergency line.[10]
-
Personal Protective Equipment (PPE): Before addressing a minor spill, wear appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.[10][13]
-
Containment & Cleanup (for minor spills):
-
Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to cover the spill. Avoid generating dust.[10]
-
Carefully sweep or shovel the absorbed material into a designated, sealable, and clearly labeled container for hazardous waste disposal.[6][10]
-
Clean the spill area thoroughly with soap and water.[11]
-
-
Waste Disposal: The collected spill debris is also considered halogenated organic hazardous waste and must be disposed of according to the protocol in Section 2.
By adhering to these rigorous classification, handling, and disposal procedures, you ensure a safe laboratory environment, maintain regulatory compliance, and fulfill your professional responsibility to protect the environment.
References
- 1. bucknell.edu [bucknell.edu]
- 2. uakron.edu [uakron.edu]
- 3. fishersci.com [fishersci.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. fishersci.com [fishersci.com]
- 7. 4-Chloro-6-fluoroquinoline - Safety Data Sheet [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. epa.gov [epa.gov]
- 13. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
